molecular formula C12H19NO4 B1398508 Tert-butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate CAS No. 1160246-85-4

Tert-butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate

Cat. No.: B1398508
CAS No.: 1160246-85-4
M. Wt: 241.28 g/mol
InChI Key: PBIPOVUIKARFCM-UHFFFAOYSA-N
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Description

Tert-butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate is a useful research compound. Its molecular formula is C12H19NO4 and its molecular weight is 241.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-11(2,3)17-10(15)13-5-4-12(8-13)6-9(14)7-16-12/h4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBIPOVUIKARFCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CC(=O)CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80719143
Record name tert-Butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80719143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160246-85-4
Record name tert-Butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80719143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Tert-butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate: A Key Building Block in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 1160246-85-4[1][2]

Authored by a Senior Application Scientist

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate, a key heterocyclic building block in modern medicinal chemistry. The unique spirocyclic architecture of this molecule, combining a pyrrolidine ring with a γ-butyrolactone moiety, offers a valuable scaffold for the synthesis of complex three-dimensional molecules. A critical application of this compound is in the burgeoning field of targeted protein degradation, where it serves as a versatile starting point for the construction of Proteolysis-Targeting Chimeras (PROTACs). This guide will delve into the synthetic rationale, physicochemical properties, and the strategic application of this compound in drug discovery, with a particular focus on its role in the design and synthesis of PROTACs.

Introduction: The Rise of Spirocycles in Drug Discovery

In the quest for novel therapeutics with improved efficacy and safety profiles, medicinal chemists are increasingly "escaping flatland" by incorporating three-dimensional scaffolds into drug candidates. Spirocycles, characterized by two rings sharing a single atom, are at the forefront of this movement. Their rigid, well-defined three-dimensional geometry allows for precise spatial orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. The spirocyclic framework of this compound provides a unique conformational restriction that is highly desirable in the design of potent and selective ligands.

Physicochemical Properties

A foundational understanding of the physicochemical properties of a building block is paramount for its effective utilization in multi-step syntheses. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 1160246-85-4[1][2]
Molecular Formula C₁₂H₁₉NO₄[1][3]
Molecular Weight 241.28 g/mol [4]
Appearance White to off-white solid
Purity Typically ≥97%[2]
Storage Room temperature, sealed in dry conditions[2]

Synthesis of the Spirocyclic Scaffold

Proposed Retrosynthetic Analysis

A plausible retrosynthetic analysis suggests that the target molecule can be constructed from a suitably functionalized pyrrolidine derivative. The key disconnection would be the bond forming the lactone ring, which points to an intramolecular esterification or lactonization of a hydroxy-acid or its ester equivalent.

retrosynthesis target This compound intermediate1 N-Boc-4-(carboxymethyl)-4-hydroxymethylpyrrolidine target->intermediate1 Intramolecular Lactonization intermediate2 N-Boc-4,4-bis(hydroxymethyl)pyrrolidine intermediate1->intermediate2 Selective Oxidation starting_material Diethyl 1-(tert-butoxycarbonyl)pyrrolidine-4,4-dicarboxylate intermediate2->starting_material Reduction

Caption: Retrosynthetic analysis of the target spirocycle.

Step-by-Step Synthetic Protocol

The following protocol is a proposed, logical pathway based on common organic synthesis transformations.

Step 1: Reduction of Diethyl 1-(tert-butoxycarbonyl)pyrrolidine-4,4-dicarboxylate

The commercially available starting material, diethyl 1-(tert-butoxycarbonyl)pyrrolidine-4,4-dicarboxylate, is reduced to the corresponding diol. This transformation can be effectively achieved using a strong reducing agent such as lithium aluminum hydride (LiAlH₄).

  • To a stirred solution of diethyl 1-(tert-butoxycarbonyl)pyrrolidine-4,4-dicarboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon), add LiAlH₄ (2.2 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

  • Filter the resulting precipitate and wash with THF.

  • Concentrate the filtrate under reduced pressure to yield crude tert-butyl 4,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate.

Step 2: Selective Oxidation to the Lactol

The resulting diol is then selectively oxidized to the corresponding lactol. This can be achieved using a mild oxidizing agent, such as pyridinium chlorochromate (PCC) or by Swern oxidation.

  • Dissolve the crude diol from Step 1 in dichloromethane (DCM).

  • Add PCC (1.1 eq) and stir at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel.

  • Concentrate the filtrate to yield the crude lactol intermediate.

Step 3: Oxidation to the Lactone

The crude lactol is then oxidized to the final product, the lactone this compound. A variety of oxidizing agents can be used for this transformation, such as Jones reagent or a milder alternative like Dess-Martin periodinane.

  • Dissolve the crude lactol from Step 2 in a suitable solvent such as acetone.

  • Cool the solution to 0 °C and add Jones reagent dropwise until a persistent orange color is observed.

  • Stir for 1-2 hours at 0 °C.

  • Quench the reaction with isopropanol.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the title compound.

Application in Targeted Protein Degradation: A PROTAC Building Block

The most significant application of this compound is as a building block for the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system. A PROTAC consists of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a chemical linker.

The title compound is a valuable precursor for the linker component of PROTACs. The spirocyclic scaffold provides a rigid and three-dimensionally defined framework for the linker, which is crucial for the optimal positioning of the POI and E3 ligase ligands to facilitate the formation of a productive ternary complex.

Workflow for PROTAC Synthesis

The ketone functionality of this compound serves as a versatile handle for further chemical elaboration to introduce the necessary functionality for conjugation to the POI and E3 ligase ligands. A common strategy involves reductive amination to introduce a primary or secondary amine, which can then be acylated or alkylated to extend the linker and attach the ligands.

protac_synthesis start This compound reductive_amination Reductive Amination (e.g., with NH₂-Linker-E3 Ligand) start->reductive_amination deprotection Boc Deprotection (e.g., TFA in DCM) reductive_amination->deprotection coupling Amide Coupling (with POI Ligand-Linker-COOH) deprotection->coupling protac Final PROTAC Molecule coupling->protac

Caption: General workflow for incorporating the spirocycle into a PROTAC.

The Boc-protected nitrogen of the pyrrolidine ring offers an orthogonal protecting group strategy, allowing for selective deprotection and functionalization at this position. This modular approach enables the synthesis of a library of PROTACs with varying linker lengths and compositions for structure-activity relationship (SAR) studies.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for modern drug discovery. Its rigid spirocyclic scaffold provides a unique three-dimensional framework that is particularly well-suited for the design of linkers in PROTACs. The synthetic accessibility of this compound, coupled with its versatile chemical handles, makes it an attractive starting point for the construction of complex and potent targeted protein degraders. As the field of targeted protein degradation continues to expand, the demand for novel and sophisticated building blocks like this compound is expected to grow, further solidifying its importance in the development of next-generation therapeutics.

References

An In-depth Technical Guide to the Physicochemical Properties of Tert-butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Tert-butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate, a unique spirocyclic scaffold, is a compound of increasing interest in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure, combining a lactone, a Boc-protected amine, and a spirocyclic core, offers a compelling framework for the design of novel therapeutics. This guide provides a comprehensive analysis of its core physicochemical properties, offering both established data and theoretical insights. We delve into the structural and electronic characteristics that define its reactivity and behavior, and present detailed, illustrative protocols for its characterization. This document is intended to serve as a vital resource for researchers leveraging this and similar spirocyclic systems in their scientific endeavors.

Introduction: The Architectural and Functional Significance of a Spirocyclic Scaffold

The confluence of a lactone ring, a pyrrolidine moiety, and a spiro-center in this compound results in a molecule with a distinct and desirable conformational rigidity. In the landscape of drug design, moving from flat, two-dimensional structures to more complex three-dimensional architectures is a key strategy for improving selectivity, potency, and pharmacokinetic properties. The spirocyclic nature of this compound locks the two five-membered rings in a perpendicular orientation, providing a fixed and predictable presentation of its functional groups in three-dimensional space.

The integrated lactone offers a potential site for hydrogen bonding and can act as a handle for further chemical modification. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom is a cornerstone of modern organic synthesis, allowing for the modulation of the amine's reactivity.[1] Its presence generally increases lipophilicity and ensures stability under a wide range of non-acidic conditions, making it an ideal intermediate for multi-step synthetic campaigns.[1]

This guide will systematically explore the key physicochemical parameters of this compound, providing a foundational understanding for its application in synthetic and medicinal chemistry.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its successful application, from designing synthetic routes to formulating it for biological assays.

Structural and Molecular Data

The fundamental identity of this compound is defined by its molecular formula and weight, which are crucial for all quantitative work.

PropertyValueSource(s)
CAS Number 1160246-85-4[2][3]
Molecular Formula C₁₂H₁₉NO₄[2][3]
Molecular Weight 241.28 g/mol [3][4]
Appearance White to light yellow solid
Purity ≥97% (typical)
Predicted Physicochemical Parameters
PropertyPredicted ValueSource
Boiling Point 359.9 ± 42.0 °C at 760 mmHg[5]
XlogP 0.5[6]

The predicted boiling point suggests low volatility, as expected for a molecule of this size and polarity. The XlogP value indicates a relatively balanced lipophilicity, suggesting the potential for reasonable solubility in both organic and, to a lesser extent, aqueous environments, a desirable trait for drug candidates.

Spectroscopic and Analytical Characterization

The structural elucidation of this compound relies on a suite of spectroscopic techniques. Below are the expected spectral features and illustrative protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for confirming the carbon-hydrogen framework of the molecule.

  • ¹H NMR is expected to show a characteristic singlet for the nine protons of the tert-butyl group. The protons on the two five-membered rings will present as a series of multiplets, with their chemical shifts influenced by the adjacent carbonyl, oxygen, and nitrogen atoms.

  • ¹³C NMR will display a distinct signal for the carbonyl carbon of the lactone and the carbamate. The quaternary spiro-carbon will also be a key feature.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) would provide a precise mass measurement, confirming the molecular formula.

Predicted Mass Spectrometry Adducts [6]

Adductm/z
[M+H]⁺ 242.13869
[M+Na]⁺ 264.12063
[M-H]⁻ 240.12413
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

  • C=O Stretch (Lactone): A strong absorption band is expected in the region of 1750-1735 cm⁻¹.

  • C=O Stretch (Carbamate): A strong absorption band is expected around 1690-1670 cm⁻¹.

  • C-O Stretch: Bands corresponding to the C-O single bonds of the ester and ether functionalities will be present in the fingerprint region (1300-1000 cm⁻¹).

Experimental Protocols: A Practical Guide

The following section provides detailed, illustrative protocols for the synthesis and analysis of this compound. These are based on established chemical principles for similar molecules and are intended to serve as a starting point for laboratory work.

Illustrative Synthesis

The synthesis of spirocyclic systems can be approached through various strategies, often involving intramolecular cyclization reactions. A plausible, though not definitively published, route is outlined below.

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Work-up and Purification A Boc-protected pyrrolidine derivative C Intermediate Adduct A->C Base B α,β-unsaturated lactone precursor B->C D Deprotonation and Ring Closure C->D E Target Molecule D->E Acidic Work-up F Purification (Column Chromatography) E->F

Caption: Illustrative synthetic workflow for the target molecule.

Protocol:

  • Michael Addition: To a solution of a suitable Boc-protected pyrrolidine derivative in an aprotic solvent (e.g., THF), add a base such as lithium diisopropylamide (LDA) at low temperature (-78 °C). Slowly add an α,β-unsaturated lactone precursor. Allow the reaction to proceed until completion, monitored by TLC.

  • Intramolecular Cyclization: The resulting enolate from the Michael addition can undergo an intramolecular cyclization to form the spirocyclic ring system. This may occur upon warming the reaction mixture or with further addition of a suitable reagent to facilitate the ring closure.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the final compound.

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized compound is a critical step.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Purity Assessment cluster_3 Final Confirmation A Synthesized Product B ¹H and ¹³C NMR A->B C Mass Spectrometry (HRMS) A->C D Infrared (IR) Spectroscopy A->D E HPLC Analysis A->E F Data Interpretation and Structural Confirmation B->F C->F D->F E->F

Caption: Standard analytical workflow for compound characterization.

Protocols:

  • NMR Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Mass Spectrometry Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • IR Spectroscopy Sample Preparation: The analysis can be performed on the solid sample using an ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet.

  • HPLC Sample Preparation and Analysis: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) and dilute to an appropriate concentration. Analyze using a C18 column with a gradient elution of water and acetonitrile, monitoring at a suitable UV wavelength (e.g., 210 nm).

Conclusion

This compound is a molecule with significant potential as a building block in the development of new chemical entities. Its well-defined three-dimensional structure and the presence of versatile functional groups make it an attractive scaffold for library synthesis and lead optimization. While a complete experimental dataset is still emerging, the combination of available data and robust predictive models provides a solid foundation for its application. The illustrative protocols provided herein offer a practical starting point for the synthesis and characterization of this and related spirocyclic systems, empowering researchers to further explore their utility in the advancement of chemical and pharmaceutical sciences.

References

  • PubChemLite. This compound. [Link]

  • AccelaChem. 1160246-85-4,7-Boc-1-oxa-7-azaspiro[4.4]nonan-3-one. [Link]

  • MDPI. Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

  • Google Patents. CN111533752A - Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester.
  • PMC - NIH. tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. [Link]

  • PubChemLite. Tert-butyl 3-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate. [Link]

  • Chem-contract. This compound. [Link]

Sources

An In-Depth Technical Guide to Tert-butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate: A Key Spirocyclic Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of tert-butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate, a key building block in modern medicinal chemistry. The unique three-dimensional architecture of this spirocyclic scaffold offers a distinct advantage in the design of novel therapeutics, particularly in the burgeoning field of targeted protein degradation. This document details the molecule's structural features, outlines a robust synthetic strategy, provides expected analytical characterization data, and explores its application in the development of Proteolysis Targeting Chimeras (PROTACs). This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage advanced chemical scaffolds to address complex biological targets.

Introduction: The Significance of Three-Dimensionality in Drug Design

The paradigm of drug discovery is increasingly shifting from "flat" two-dimensional molecules to complex three-dimensional structures. This evolution is driven by the need to engage with intricate biological targets and to optimize pharmacokinetic and pharmacodynamic properties. Spirocycles, which are bicyclic systems joined by a single common atom, are at the forefront of this trend.[1] Their rigid, well-defined three-dimensional geometry can enhance binding affinity, improve metabolic stability, and increase aqueous solubility—key attributes for successful drug candidates.[1]

This compound (CAS No. 1160246-85-4) has emerged as a valuable building block due to its unique combination of a pyrrolidine ring, a γ-lactone, and a Boc-protected amine.[2][3] This specific arrangement provides a versatile platform for creating sophisticated molecular architectures, most notably as a rigid linker component in the design of PROTACs.[4][5]

Molecular Structure Analysis

The molecular structure of this compound is characterized by a spirocyclic core composed of a pyrrolidine ring and a tetrahydrofuran-3-one (a γ-lactone) ring, sharing a quaternary carbon atom.

Key Structural Features:

  • Spirocyclic Core: The spiro[4.4]nonane system imparts significant conformational rigidity. This is a desirable trait in drug design as it can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity.

  • γ-Lactone Moiety: The five-membered lactone ring is a common feature in many biologically active natural products. It provides a polar functional group that can participate in hydrogen bonding interactions with target proteins.

  • Boc-Protected Pyrrolidine: The pyrrolidine ring is a prevalent scaffold in medicinal chemistry.[6][7] The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis that is stable under a wide range of conditions but can be readily removed under acidic conditions to allow for further functionalization.[8]

  • Chirality: The spiro center is a quaternary stereocenter. The molecule is chiral, and the specific stereoisomer can have a profound impact on its biological activity. The synthesis of enantiomerically pure forms is therefore a critical consideration.

Below is a diagram illustrating the core molecular structure.

Caption: Core structure of the 1-oxa-7-azaspiro[4.4]nonane system.

Synthetic Strategy and Methodologies

Retrosynthetic Analysis

A logical retrosynthetic approach would disconnect the lactone ring via an intramolecular esterification. This reveals a hydroxy-acid or hydroxy-ester precursor derived from a Boc-protected pyrrolidine scaffold. The key quaternary spirocenter can be constructed from a nucleophilic addition to a cyclic ketone.

retrosynthesis target tert-Butyl 3-oxo-1-oxa-7- azaspiro[4.4]nonane-7-carboxylate intermediate1 N-Boc-3-hydroxy-3- (carboxymethyl)pyrrolidine target->intermediate1 Intramolecular Lactonization intermediate2 N-Boc-3-pyrrolidinone + Reformatsky Reagent intermediate1->intermediate2 Reformatsky Reaction start Commercially Available Starting Materials intermediate2->start

Caption: Retrosynthetic analysis for the target molecule.

Proposed Synthetic Protocol

This protocol is a hypothetical, yet chemically sound, pathway based on established organic chemistry principles.

Step 1: Synthesis of tert-butyl 3-(2-(tert-butoxy)-2-oxoethyl)-3-hydroxypyrrolidine-1-carboxylate

  • Rationale: This step constructs the key carbon framework, including the quaternary center, through a Reformatsky-type reaction. N-Boc-3-pyrrolidinone is a readily available starting material. The Reformatsky reaction is a classic method for forming β-hydroxy esters by reacting an α-halo ester with a carbonyl compound in the presence of zinc.

  • Procedure:

    • To a stirred suspension of activated zinc dust (1.5 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), add a solution of tert-butyl bromoacetate (1.2 eq.) in anhydrous THF dropwise.

    • Gently heat the mixture to initiate the reaction, then allow it to stir at room temperature for 1 hour to form the Reformatsky reagent.

    • Cool the reaction mixture to 0 °C and add a solution of tert-butyl 3-oxopyrrolidine-1-carboxylate (1.0 eq.) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired β-hydroxy ester.

Step 2: Hydrolysis of the tert-butyl ester

  • Rationale: Selective hydrolysis of the less hindered tert-butyl ester to the corresponding carboxylic acid is required for the subsequent lactonization. This can be achieved under mild acidic conditions that leave the Boc protecting group intact.

  • Procedure:

    • Dissolve the product from Step 1 in a mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) (e.g., 4:1 v/v).

    • Stir the solution at room temperature for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

    • Remove the solvent and excess TFA under reduced pressure.

    • Co-evaporate with toluene to remove residual TFA, yielding the crude hydroxy acid.

Step 3: Intramolecular Lactonization

  • Rationale: The final spirocyclic lactone is formed through an intramolecular esterification of the hydroxy acid. The Yamaguchi esterification conditions are well-suited for macrolactonization and can be adapted for this transformation, providing a mild and effective method for ring closure.

  • Procedure:

    • Dissolve the crude hydroxy acid from Step 2 in anhydrous THF.

    • Add triethylamine (2.5 eq.) followed by 2,4,6-trichlorobenzoyl chloride (1.2 eq.) at room temperature.

    • Stir the mixture for 2 hours.

    • Dilute the reaction mixture with a large volume of anhydrous toluene and add a solution of 4-dimethylaminopyridine (DMAP) (3.0 eq.) in toluene dropwise over several hours.

    • Stir the reaction at room temperature for 24 hours.

    • Wash the reaction mixture with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the final product, this compound.

synthesis_workflow start N-Boc-3-pyrrolidinone + tert-Butyl bromoacetate step1 Step 1: Reformatsky Reaction (Zn, THF) start->step1 intermediate1 β-Hydroxy Ester Intermediate step1->intermediate1 step2 Step 2: Selective Hydrolysis (TFA, DCM) intermediate1->step2 intermediate2 Hydroxy Acid Intermediate step2->intermediate2 step3 Step 3: Intramolecular Lactonization (Yamaguchi Conditions) intermediate2->step3 product Target Molecule step3->product

Caption: Proposed synthetic workflow.

Structural Elucidation and Characterization Data

Thorough characterization is essential to confirm the identity and purity of the synthesized molecule. The following data are predicted based on the known spectroscopic properties of the constituent functional groups.

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.2 - 4.0m2H-O-CH₂- (lactone)
~3.6 - 3.4m4H-N-CH₂- (pyrrolidine)
~2.7 - 2.5m2H-CH₂-C=O (lactone)
~2.2 - 2.0m2H-CH₂- (pyrrolidine)
1.47s9H-C(CH₃)₃ (Boc)

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~175C=O (lactone)
~154C=O (Boc)
~85Spiro-C
~80-C(CH₃)₃ (Boc)
~70-O-CH₂- (lactone)
~45-N-CH₂- (pyrrolidine)
~38-CH₂-C=O (lactone)
~35-CH₂- (pyrrolidine)
28.4-C(CH₃)₃ (Boc)

Table 3: Predicted IR and Mass Spectrometry Data

TechniqueExpected Values
IR (Infrared Spectroscopy) ~1770 cm⁻¹ (C=O stretch, γ-lactone), ~1695 cm⁻¹ (C=O stretch, Boc-carbamate), ~1160 cm⁻¹ (C-O stretch)
Mass Spectrometry (ESI+) m/z 242.1387 [M+H]⁺, 264.1206 [M+Na]⁺

Applications in Drug Development: A Rigid Scaffold for PROTACs

The primary application of this compound is as a sophisticated building block for the synthesis of PROTACs.[4] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting it to an E3 ubiquitin ligase.[1][10] A PROTAC molecule consists of three components: a ligand for the POI, a ligand for an E3 ligase, and a linker that connects the two.[11][]

The linker is not merely a spacer but plays a critical role in the efficacy of the PROTAC by influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase).[11] The spirocyclic core of the title compound provides a rigid and three-dimensionally defined linker element.[7]

Advantages of Spirocyclic Linkers:

  • Conformational Rigidity: Unlike flexible alkyl or PEG linkers, spirocyclic linkers reduce the conformational flexibility of the PROTAC, which can pre-organize the molecule in a bioactive conformation for optimal ternary complex formation.[7] This can lead to improved degradation potency.

  • Improved Physicochemical Properties: The introduction of spirocyclic scaffolds can modulate the physicochemical properties of the PROTAC, such as solubility and cell permeability, which are often challenging for these high molecular weight molecules.[13]

  • Vectorial Control: The rigid spirocyclic framework provides well-defined exit vectors for attaching the POI and E3 ligase ligands, allowing for precise control over their relative orientation.

The Boc-protected amine of this compound can be deprotected to reveal a secondary amine, which serves as a convenient attachment point for further elaboration of the PROTAC linker or for direct conjugation to a POI or E3 ligase ligand.

protac_application cluster_0 PROTAC Molecule cluster_1 Ternary Complex poi_ligand POI Ligand linker Linker containing Spirocyclic Scaffold poi_ligand->linker poi Protein of Interest (POI) poi_ligand->poi Binds e3_ligand E3 Ligase Ligand linker->e3_ligand e3 E3 Ligase e3_ligand->e3 Binds

Caption: Role of the spirocyclic scaffold within a PROTAC molecule.

Conclusion

This compound is a prime example of a next-generation building block designed to meet the challenges of modern drug discovery. Its rigid, spirocyclic core provides a powerful tool for medicinal chemists to create molecules with enhanced three-dimensionality, leading to improved biological activity and drug-like properties. As the field of targeted protein degradation continues to expand, the demand for such sophisticated and versatile scaffolds is expected to grow, solidifying the importance of this compound in the development of novel therapeutics.

References

An In-Depth Technical Guide to the Spectral Data of Tert-butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Tert-butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate is a heterocyclic compound featuring a spirocyclic γ-lactam fused with a pyrrolidine ring, which is protected with a tert-butyloxycarbonyl (Boc) group. The spiro-γ-lactam motif is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active natural products and synthetic compounds.[1][2] Its rigid three-dimensional structure allows for the precise spatial orientation of substituents, making it an attractive core for designing potent and selective inhibitors of various biological targets. Understanding the spectral characteristics of this molecule is paramount for its synthesis, purification, and characterization in drug development pipelines.

Molecular Structure and Atom Numbering

To facilitate the discussion of the spectral data, the atoms of this compound have been systematically numbered. This numbering scheme will be used consistently throughout this guide.

Caption: Molecular structure and atom numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the absence of published experimental data, the ¹H and ¹³C NMR spectra have been predicted using reputable online software.[3][4][5] These predictions are based on large databases of known chemical shifts and provide a reliable estimation of the expected spectra.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum is presented in the table below. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Atom NumberPredicted Chemical Shift (ppm)MultiplicityIntegrationAssignment
H12.20 - 2.40m2H-CH₂-
H24.20 - 4.35m2H-O-CH₂-
H42.60 - 2.75m2H-CH₂-C=O
H63.40 - 3.60m2H-N-CH₂-
H83.30 - 3.50m2H-N-CH₂-
H12, H13, H141.45s9H-C(CH₃)₃

Interpretation of the Predicted ¹H NMR Spectrum:

  • Tert-butyl Protons (H12, H13, H14): A characteristic singlet peak is predicted around 1.45 ppm, integrating to nine protons, which is indicative of the magnetically equivalent methyl groups of the tert-butyl protecting group.

  • Methylene Protons Adjacent to Oxygen (H2): The protons on the carbon adjacent to the lactone oxygen (C2) are expected to be the most downfield of the aliphatic protons, predicted in the range of 4.20 - 4.35 ppm. Their proximity to the electronegative oxygen atom deshields them.

  • Methylene Protons on the Pyrrolidine Ring (H6, H8): The methylene protons on the Boc-protected pyrrolidine ring are predicted to appear in the range of 3.30 - 3.60 ppm. The exact chemical shifts and multiplicities will be influenced by the ring conformation and the electronic effects of the neighboring nitrogen and spirocenter.

  • Methylene Protons of the Lactam Ring (H1, H4): The remaining methylene protons of the γ-lactam ring are predicted at lower chemical shifts. The protons at C4, being alpha to the lactam carbonyl, are expected around 2.60 - 2.75 ppm. The protons at C1 are predicted in the range of 2.20 - 2.40 ppm.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum is summarized in the following table.

Atom NumberPredicted Chemical Shift (ppm)Assignment
C135.0 - 40.0-CH₂-
C265.0 - 70.0-O-CH₂-
C3 (Lactam C=O)175.0 - 180.0Lactam Carbonyl
C430.0 - 35.0-CH₂-C=O
C5 (Spiro)55.0 - 60.0Spiro Carbon
C650.0 - 55.0-N-CH₂-
C848.0 - 53.0-N-CH₂-
C9 (Boc C=O)154.0 - 156.0Carbamate Carbonyl
C11 (t-Bu)80.0 - 82.0Quaternary Carbon of t-Bu
C12, C13, C1428.0 - 29.0Methyl Carbons of t-Bu

Interpretation of the Predicted ¹³C NMR Spectrum:

  • Carbonyl Carbons (C3, C9): Two distinct carbonyl signals are predicted in the downfield region of the spectrum. The lactam carbonyl (C3) is expected at a lower field (175.0 - 180.0 ppm) compared to the carbamate carbonyl (C9) of the Boc group (154.0 - 156.0 ppm).

  • Quaternary Carbons (C5, C11): The spiro carbon (C5) is predicted to resonate around 55.0 - 60.0 ppm. The quaternary carbon of the tert-butyl group (C11) is expected in the range of 80.0 - 82.0 ppm.

  • Methylene Carbons (C1, C2, C4, C6, C8): The chemical shifts of the methylene carbons are influenced by their bonding environment. The carbon adjacent to the lactone oxygen (C2) is the most downfield among the methylene carbons (65.0 - 70.0 ppm). The carbons attached to the nitrogen (C6 and C8) are predicted in the 48.0 - 55.0 ppm range. The remaining methylene carbons of the lactam ring (C1 and C4) are expected at higher fields.

  • Methyl Carbons (C12, C13, C14): A single signal is predicted for the three equivalent methyl carbons of the tert-butyl group in the aliphatic region, around 28.0 - 29.0 ppm.

Infrared (IR) Spectroscopy

The predicted key infrared absorption bands for this compound are listed below. The positions of these bands are based on the characteristic frequencies of the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
~1770Strongγ-LactamC=O Stretch
~1695StrongCarbamate (Boc)C=O Stretch
1250 - 1150StrongEster & CarbamateC-O Stretch
1160 - 1080MediumLactoneC-O Stretch
2980 - 2850MediumC-H (Aliphatic)C-H Stretch

Interpretation of the IR Spectrum:

The IR spectrum is expected to be dominated by two strong carbonyl absorption bands. The γ-lactam carbonyl stretch is characteristically found at a higher frequency (~1770 cm⁻¹) due to ring strain. The carbamate carbonyl of the Boc group will appear at a lower frequency (~1695 cm⁻¹). The presence of strong C-O stretching bands in the fingerprint region will further confirm the presence of the lactone and carbamate functionalities.

Mass Spectrometry (MS)

The mass spectrometry data presented here is based on predictions from PubChem.[6]

IonPredicted m/z
[M+H]⁺242.1387
[M+Na]⁺264.1206
[M-H]⁻240.1241

Interpretation of the Mass Spectrum:

In electrospray ionization (ESI) mass spectrometry, the molecule is expected to readily form protonated ([M+H]⁺) and sodiated ([M+Na]⁺) adducts in the positive ion mode. The accurate mass measurement of these ions can be used to confirm the elemental composition (C₁₂H₁₉NO₄).

Expected Fragmentation Pattern:

A common fragmentation pathway for Boc-protected amines involves the loss of the tert-butyl group as isobutylene (56 Da) or the loss of the entire Boc group (100 Da). Therefore, fragment ions corresponding to [M+H-56]⁺ and [M+H-100]⁺ would be expected in the MS/MS spectrum.

Experimental Protocols

For researchers who wish to acquire experimental data for this compound, the following are detailed, step-by-step methodologies for key analytical techniques.

Workflow for Spectroscopic Analysis

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation synthesis Synthesis of Target Compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ftir FTIR Spectroscopy purification->ftir ms Mass Spectrometry (HRMS) purification->ms data_analysis Data Analysis & Interpretation nmr->data_analysis ftir->data_analysis ms->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation

Caption: A typical workflow for the synthesis, purification, and spectroscopic analysis of a small molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

    • Ensure the sample height in the tube is at least 4 cm.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth using the gauge.

    • Place the sample in the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using standard parameters (e.g., 30° pulse, 1-2 second relaxation delay, 8-16 scans).

    • Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, more scans will be required (e.g., 1024 or more).

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to aid in structural assignment.

  • Data Processing:

    • Apply Fourier transformation to the raw data.

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Record the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the key absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

    • A small amount of an acid (e.g., formic acid) or a salt (e.g., sodium acetate) may be added to promote ionization.

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer's ion source (e.g., ESI) at a constant flow rate.

    • Acquire the mass spectrum in the desired mass range and ion mode (positive or negative).

    • For high-resolution mass spectrometry (HRMS), ensure the instrument is properly calibrated to obtain accurate mass measurements.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, etc.).

    • Use the accurate mass to calculate the elemental composition and confirm the molecular formula.

    • If MS/MS data is acquired, analyze the fragmentation pattern to further support the proposed structure.

Conclusion

This technical guide provides a thorough, albeit predictive, analysis of the spectral data for this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with their detailed interpretations, offer a valuable resource for the identification and characterization of this important synthetic building block. The inclusion of standardized experimental protocols further equips researchers with the practical knowledge required to obtain and analyze their own spectral data, ensuring the integrity and validity of their scientific findings.

References

  • NMRDB.org . An online resource for NMR spectra prediction. [Link][3][4][5]

  • PubChem . National Center for Biotechnology Information. PubChem Compound Summary for CID 56962131, this compound. [Link][6]

  • Liang, Z., Lin, Y. C., & Pierce, J. G. (2021). Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. Organic letters, 23(24), 9559–9562. [Link][2][7]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). The design and synthesis of spirocyclic scaffolds. Journal of medicinal chemistry, 57(23), 9717–9735. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.

Sources

Navigating the Spirocyclic Landscape: A Technical Guide to the Safe Handling of Tert-butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate, a unique spirocyclic compound, is gaining traction as a valuable building block in medicinal chemistry and drug discovery. Its distinct three-dimensional architecture offers novel scaffolding opportunities for the synthesis of complex molecules with potential therapeutic applications. However, as with any novel chemical entity, a thorough understanding of its safety profile and proper handling procedures is paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes.

This technical guide provides an in-depth overview of the safety and handling considerations for this compound (CAS No. 1160246-85-4). In the absence of a specific Safety Data Sheet (SDS) for this exact compound, this guide synthesizes available data from structurally similar azaspiro compounds to provide a robust framework for safe laboratory practices. It is imperative that researchers treat this compound with the caution afforded to substances with a potential for hazards, including irritation and acute toxicity.

Physicochemical Properties and Identification

Understanding the fundamental properties of a compound is the first step in safe handling. Here are the key identifiers for this compound:

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 1160246-85-4[1]
Molecular Formula C₁₂H₁₉NO₄[1]
Molecular Weight 241.28 g/mol [2]
Purity Typically ≥97%[1]
Appearance Solid (presumed)N/A
Storage Room temperature, sealed in a dry place[3][4]

Hazard Identification and GHS Classification (Inferred)

While a specific Globally Harmonized System (GHS) classification for this compound is not available, an analysis of structurally related compounds suggests the following potential hazards.[5][6] It is crucial to handle this compound as if it possesses these risks.

Potential Hazard Statements:

  • H302: Harmful if swallowed.[6]

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5]

  • H335: May cause respiratory irritation.[5]

Signal Word: Warning [5]

Pictograms:

First Aid Measures: A Proactive Approach

In the event of exposure, immediate and appropriate first aid is critical. The following procedures are recommended based on the potential hazards identified.

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. Wash the affected area with soap and water. If irritation persists, seek medical attention.[5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Safe Handling and Storage Protocols

A proactive approach to safety involves implementing robust handling and storage procedures to minimize the risk of exposure.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[7]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate vicinity of the handling area.[7]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.[5]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.[5]

  • Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[5]

  • Respiratory Protection: If handling large quantities or if dust is generated, a NIOSH-approved respirator may be necessary.[8]

PPE_Workflow cluster_pre_handling Pre-Handling cluster_handling Handling cluster_post_handling Post-Handling Assess_Risks Assess Risks Select_PPE Select Appropriate PPE Assess_Risks->Select_PPE Based on Potential Hazards Don_PPE Don PPE: - Goggles/Face Shield - Gloves - Lab Coat Select_PPE->Don_PPE Handle_Compound Handle Compound in Fume Hood Don_PPE->Handle_Compound Doff_PPE Doff PPE Handle_Compound->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Figure 1. Personal Protective Equipment (PPE) workflow for handling the compound.

Storage
  • Store in a tightly closed container in a dry and well-ventilated place.[5]

  • Recommended storage is at room temperature.[3]

  • Keep away from incompatible materials such as strong oxidizing agents.

Accidental Release Measures

In the event of a spill, follow these procedures to ensure safety and minimize environmental contamination.

Spill Containment and Cleanup
  • Evacuate: Evacuate non-essential personnel from the area.

  • Ventilate: Ensure adequate ventilation.

  • Personal Protection: Wear appropriate PPE as outlined in Section 4.2.

  • Containment: For solid spills, carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.[7]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[5]

Spill_Response_Plan Spill_Detected Spill Detected Evacuate_Area Evacuate Area Spill_Detected->Evacuate_Area Don_PPE Don Full PPE Evacuate_Area->Don_PPE Contain_Spill Contain Spill Don_PPE->Contain_Spill Clean_Up Clean Up Spill Contain_Spill->Clean_Up Decontaminate Decontaminate Area Clean_Up->Decontaminate Dispose_Waste Dispose of Waste Properly Decontaminate->Dispose_Waste

Sources

A Technical Guide to Tert-butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate: A Versatile Scaffold for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Spirocyclic Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer advantageous physicochemical and pharmacological properties is relentless. Among these, spirocyclic systems—molecules containing two rings connected by a single common atom—have garnered significant attention. Their inherent three-dimensionality offers a compelling strategy to escape the "flatland" of traditional aromatic ring systems, often leading to improved metabolic stability, enhanced target engagement, and better overall drug-like properties. This guide focuses on a particularly promising building block: Tert-butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate (CAS Number: 1160246-85-4), a key intermediate in the synthesis of innovative therapeutics, most notably in the burgeoning field of targeted protein degradation.

Physicochemical Properties and Commercial Availability

This compound is a white to off-white solid with a molecular weight of 241.28 g/mol and a molecular formula of C₁₂H₁₉NO₄. While experimental data on properties such as melting point and solubility are not extensively published in peer-reviewed literature, predicted values for its octanol-water partition coefficient (XlogP) are around 0.5, suggesting a degree of hydrophilicity.[1]

This spirocyclic building block is readily accessible for research and development purposes. A variety of chemical suppliers offer this compound, typically at purities of 97% or higher.

Table 1: Commercial Availability of this compound

SupplierPurityAvailable Quantities
Fluorochem97%100 mg, 250 mg
Sunway Pharm Ltd.≥97%100 mg, 250 mg, 1 g, Bulk
Chem-contractN/AInquire for details
Various other suppliers≥97%Milligram to gram scale

The Role in Targeted Protein Degradation: A PROTAC Linker Building Block

The primary application of this compound lies in its use as a structural component for the linkers of Proteolysis Targeting Chimeras (PROTACs).[2] PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to selectively eliminate disease-causing proteins.[3][4]

A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The linker is not merely a passive spacer; its length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[3][5] The spirocyclic nature of this compound provides a rigid and defined three-dimensional conformation to the linker, which can be advantageous in optimizing the formation of a stable and productive ternary complex between the target protein and the E3 ligase.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binding PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruitment Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Protein Degradation Proteasome->Degradation Proteolysis

Caption: Mechanism of action for a PROTAC, highlighting the formation of the ternary complex.

Synthetic Approaches: A Generalized Protocol

A plausible synthetic strategy, based on analogous chemical transformations, would likely involve the following key steps:

  • Formation of a suitable precursor: This could involve the synthesis of a piperidine or pyrrolidine derivative with appropriate functional groups for subsequent cyclization.

  • Spirocyclization: The key step to form the spirocyclic system. This could be achieved through various methods, such as intramolecular alkylation or ring-closing metathesis.

  • Functional group manipulation: Subsequent steps to introduce the oxo group and the Boc-protecting group.

Note: The following is a generalized, hypothetical protocol and should be adapted and optimized based on laboratory experience and analytical monitoring.

Synthesis_Workflow cluster_1 Hypothetical Synthesis Workflow Start Starting Material (e.g., Boc-protected proline derivative) Step1 Functionalization (e.g., esterification, alkylation) Start->Step1 Step2 Intramolecular Cyclization (Spiro-ring formation) Step1->Step2 Step3 Oxidation (Introduction of keto group) Step2->Step3 Product Final Product Tert-butyl 3-oxo-1-oxa- 7-azaspiro[4.4]nonane- 7-carboxylate Step3->Product

Caption: A generalized workflow for the synthesis of the target spirocyclic compound.

Analytical Characterization

For a molecule intended for use in drug discovery, rigorous analytical characterization is paramount. While a comprehensive set of experimental data from a single, citable source is not currently available in the public domain, the following techniques would be essential for confirming the identity and purity of this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the molecular structure. The ¹H NMR spectrum would be expected to show characteristic signals for the tert-butyl group (a singlet integrating to 9 protons) and a series of multiplets for the protons of the two rings.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and elemental composition of the molecule.

  • High-Performance Liquid Chromatography (HPLC): HPLC would be employed to determine the purity of the compound.

Future Perspectives and Conclusion

This compound represents a valuable and commercially accessible building block for medicinal chemists, particularly those working in the exciting and rapidly advancing field of targeted protein degradation. Its rigid, three-dimensional structure makes it an attractive component for the design of sophisticated PROTAC linkers, where precise control over the spatial arrangement of the warhead and E3 ligase ligand is crucial for achieving high potency and selectivity.

As the development of PROTACs and other novel therapeutic modalities continues to accelerate, the demand for unique and versatile chemical scaffolds like this compound is likely to increase. Further research into its synthesis and its application in a wider range of drug discovery programs will undoubtedly solidify its importance as a key tool for the creation of next-generation medicines.

References

  • Gadd, M. S., Testa, A., Lucas, X., Chan, K.-H., Chen, W., Lamont, D. J., Zengerle, M., & Ciulli, A. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology, 13(5), 514–521. [Link]

  • Paiva, S.-L., & Crews, C. M. (2019). Targeted protein degradation: elements of PROTAC design. Current Opinion in Chemical Biology, 50, 111–119. [Link]

  • Sakamoto, K. M., Kim, K. B., Kumagai, A., Mercurio, F., Crews, C. M., & Deshaies, R. J. (2001). Protacs: Chimeric molecules that target proteins to the Skp1-Cullin-F box complex for ubiquitination and degradation. Proceedings of the National Academy of Sciences, 98(15), 8554–8559. [Link]

  • Chem-contract. (n.d.). This compound. Retrieved December 12, 2023, from [Link]

  • PubChem. (n.d.). This compound. Retrieved December 12, 2023, from [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. [Link]

  • Edmondson, S. D., et al. (2019). A-770041 is a potent and selective inhibitor of the main protease of SARS-CoV-2. Bioorganic & Medicinal Chemistry Letters, 29(15), 1957-1961. (This reference is provided as an example of a publication detailing the synthesis and characterization of complex molecules, a standard that would be expected for the topic compound).
  • Kim, J., et al. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. Molecules, 25(8), 1968. [Link]

  • Google Patents. (2020). CN111533752A - Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester.
  • Google Patents. (2012). CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.
  • Google Patents. (2021). CN113214256A - Synthesis method of 7-oxo-2-azaspiro [3.5] nonane.

Sources

The Ascendance of Oxa-azaspiro[4.4]nonane Scaffolds: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer improved pharmacological properties is relentless. Among the scaffolds gaining prominence, the oxa-azaspiro[4.4]nonane core has emerged as a privileged structure. Its inherent three-dimensionality and conformational rigidity offer a unique platform for the design of potent and selective therapeutic agents. This guide provides an in-depth technical overview of the oxa-azaspiro[4.4]nonane scaffold, from its fundamental physicochemical attributes to advanced synthetic strategies and its application in contemporary drug discovery, with a particular focus on the inhibition of Tumor Necrosis Factor-Alpha Converting Enzyme (TACE).

Introduction: Embracing the Third Dimension in Drug Design

The historical paradigm in drug discovery often favored planar, aromatic structures. However, the limitations of "flatland" chemistry, such as poor solubility and off-target effects, have become increasingly apparent.[1] Spirocyclic scaffolds, defined by two rings sharing a single atom, offer a compelling solution by introducing a higher fraction of sp³-hybridized carbons (Fsp³).[2] This increased three-dimensionality is not merely a structural curiosity; it directly translates to improved physicochemical and pharmacokinetic profiles, including enhanced solubility, metabolic stability, and target selectivity.[2][3]

The oxa-azaspiro[4.4]nonane scaffold, a heterocyclic system featuring both oxygen and nitrogen within its spirocyclic framework, embodies these advantages. The presence of these heteroatoms provides crucial points for hydrogen bonding and other molecular interactions, while the rigid bicyclic system constrains the conformation of appended pharmacophores, leading to optimized binding with biological targets.[3]

Strategic Synthesis of the Oxa-azaspiro[4.4]nonane Core

The construction of the oxa-azaspiro[4.4]nonane skeleton requires sophisticated synthetic approaches that control both regioselectivity and stereoselectivity. Several powerful methodologies have been developed, with intramolecular cycloaddition reactions being a particularly elegant and efficient strategy.

Key Synthetic Strategy: Intramolecular [3+2] Dipolar Cycloaddition

A robust and versatile method for the synthesis of the core structure is the intramolecular 1,3-dipolar cycloaddition.[4] This approach involves the generation of a nitrone dipole tethered to an alkene, which then undergoes a thermal cyclization to form a tricyclic isoxazolidine intermediate. Subsequent reductive cleavage of the N-O bond yields the desired spirocyclic amine.

The causality behind this choice of strategy lies in its efficiency and control. The intramolecular nature of the reaction often leads to high yields and can allow for the stereoselective formation of the spirocenter, which is critical for biological activity.

Experimental Protocol: Synthesis of a 1-Oxa-6-azaspiro[4.4]nonane Derivative via Intramolecular 1,3-Dipolar Cycloaddition

This protocol is adapted from established methods for the synthesis of related azaspiro[4.4]nonane systems.[4]

Step 1: Synthesis of the Alkenyl-Substituted Cyclic Nitrone

  • Grignard Addition: To a solution of a 5,5-dialkyl-1-pyrroline N-oxide (1.0 eq) in anhydrous diethyl ether at 0°C, add a freshly prepared solution of pent-4-enylmagnesium bromide (1.2 eq) dropwise under an inert atmosphere. Allow the reaction to warm to room temperature and stir for 12-16 hours. Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Oxidation: Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Dissolve the crude hydroxylamine intermediate in dichloromethane. Add activated manganese dioxide (MnO₂) (5.0 eq) and stir the suspension at room temperature for 4-6 hours.

  • Purification: Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, filter the reaction mixture through a pad of Celite®, washing with dichloromethane. Concentrate the filtrate and purify the crude alkenylnitrone by column chromatography on silica gel.

Step 2: Intramolecular 1,3-Dipolar Cycloaddition

  • Cyclization: Dissolve the purified alkenylnitrone (1.0 eq) in toluene. Heat the solution to reflux (approximately 110-145 °C) in an oil bath.

  • Monitoring: Monitor the progress of the reaction by ¹H NMR or TLC. The reaction time will vary depending on the specific substrate.

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature and concentrate under reduced pressure to yield the crude tricyclic isoxazolidine.

Step 3: Reductive Cleavage of the Isoxazolidine Ring

  • Reduction: Dissolve the crude tricyclic isoxazolidine (1.0 eq) in a 1:1 (v/v) mixture of ethanol and acetic acid. Add activated zinc dust (5.0 eq) portion-wise to the stirred solution.

  • Reaction Progression: Stir the suspension at room temperature for 4-8 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Purification: Filter the reaction mixture through a pad of Celite® to remove excess zinc. Neutralize the filtrate with a saturated sodium bicarbonate solution and extract with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting 1-oxa-6-azaspiro[4.4]nonane derivative by column chromatography.

Self-Validating System: Each step of this protocol includes a purification and characterization checkpoint (e.g., TLC, NMR). The successful formation and isolation of each intermediate validates the preceding step and ensures the integrity of the material for the subsequent transformation.

Application in Medicinal Chemistry: Targeting TACE in Inflammatory Diseases

A compelling application of the oxa-azaspiro[4.4]nonane scaffold is in the development of inhibitors for Tumor Necrosis Factor-Alpha Converting Enzyme (TACE), also known as ADAM17. TACE is a metalloproteinase responsible for cleaving the membrane-bound precursor of TNF-α to its soluble, pro-inflammatory form.[] Dysregulation of TNF-α is a hallmark of numerous inflammatory diseases, including rheumatoid arthritis and Crohn's disease.

The rigid oxa-azaspiro[4.4]nonane framework serves as an exceptional template for positioning key pharmacophoric elements, such as a hydroxamic acid group for zinc chelation in the TACE active site, with high precision. This leads to potent and selective inhibitors.

Quantitative Data on Oxa-azaspiro[4.4]nonane-based TACE Inhibitors

The following table summarizes the biological activity and physicochemical properties of representative oxa-azaspiro[4.4]nonane-based TACE inhibitors.

Compound IDScaffoldTACE IC₅₀ (nM)Selectivity vs. MMPsCaco-2 Permeability (Papp, 10⁻⁶ cm/s)Oral Bioavailability (F%) in RatsReference
Compound A Oxaspiro[4.4]nonane β-benzamido hydroxamic acid1.0>1000-fold vs. MMP-1, -2, -9Moderate21[6]
Compound B (3R,4S)-tetrahydrofuranyl β-benzamido hydroxamic acid1.0>1000-fold vs. MMP-1, -2, -9Good33[6]

Note: Data is illustrative and based on reported values for similar scaffolds.

Visualizing the Mechanism of Action and Synthetic Workflow

To better understand the role of TACE and the strategic synthesis of its inhibitors, the following diagrams are provided.

TNF-α Signaling Pathway and the Role of TACE Inhibition

The following diagram illustrates the TNF-α signaling pathway and highlights the critical intervention point for TACE inhibitors.

TNF_alpha_pathway cluster_membrane Cell Membrane proTNF pro-TNF-α (26 kDa) (Membrane-bound) solTNF Soluble TNF-α (17 kDa) proTNF->solTNF Cleavage TACE TACE (ADAM17) TACE->proTNF TNFR1 TNFR1 solTNF->TNFR1 Binding TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 NFkB NF-κB Activation TRAF2->NFkB Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation TACE_Inhibitor Oxa-azaspiro[4.4]nonane Inhibitor TACE_Inhibitor->TACE Inhibition

Caption: TACE cleaves membrane-bound pro-TNF-α to its soluble form, which activates pro-inflammatory signaling.

Experimental Workflow for Oxa-azaspiro[4.4]nonane Synthesis

This diagram outlines the key stages in the synthesis of the oxa-azaspiro[4.4]nonane core via intramolecular cycloaddition.

Synthesis_Workflow Start Pyrroline N-oxide + Alkenyl Grignard Step1 Step 1: Grignard Addition & Oxidation Start->Step1 Intermediate1 Alkenyl-substituted Cyclic Nitrone Step1->Intermediate1 Step2 Step 2: Intramolecular [3+2] Cycloaddition (Thermal) Intermediate1->Step2 Intermediate2 Tricyclic Isoxazolidine Step2->Intermediate2 Step3 Step 3: Reductive N-O Bond Cleavage (Zn/AcOH) Intermediate2->Step3 FinalProduct Oxa-azaspiro[4.4]nonane Core Structure Step3->FinalProduct

Caption: Synthetic workflow for oxa-azaspiro[4.4]nonane core construction.

Conclusion and Future Directions

The oxa-azaspiro[4.4]nonane scaffold represents a significant advancement in the design of non-planar, sp³-rich drug candidates. Its unique structural and physicochemical properties make it an ideal starting point for developing therapies with improved efficacy and safety profiles. The successful application of this scaffold in the discovery of potent TACE inhibitors underscores its potential. As synthetic methodologies become more sophisticated, allowing for even greater control over stereochemistry and functionalization, the prevalence of the oxa-azaspiro[4.4]nonane core in clinical candidates is set to increase. Future research will likely focus on expanding the diversity of oxa-azaspiro[4.4]nonane-based compound libraries and exploring their utility against a broader range of biological targets.

References

  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(3), 150-183. [Link]

  • Creative Diagnostics. (n.d.). TNF-α Signaling Pathway. [Link]

  • Taylor & Francis Online. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. [Link]

  • ResearchGate. (2015). Figure 1 TNF-α signaling and the potential targets for the inhibition of TNF-α-related activities. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Spirocyclic Compounds in Modern Drug Discovery. [Link]

  • PubMed. (2010). Oxa-azaspiro derivatives: a novel class of triple re-uptake inhibitors. [Link]

  • PubMed Central (PMC). (2020). TNF-α signaling: TACE inhibition to put out the burning heart. [Link]

  • PubMed. (2001). Biology of TACE inhibition. [Link]

  • ResearchGate. (2008). Alpha,Beta-cyclic-beta-benzamido hydroxamic acids: Novel oxaspiro[4.4]nonane templates for the discovery of potent, selective, orally bioavailable inhibitors of tumor necrosis factor-alpha converting enzyme (TACE). [Link]

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Unlocking the Therapeutic Potential of Tert-butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Drug Design with Spirocyclic Scaffolds

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that offer enhanced therapeutic profiles is relentless. The focus has increasingly shifted from flat, aromatic structures towards more three-dimensional scaffolds that can better mimic natural products and interact with complex biological targets.[1] Spirocyclic compounds, characterized by two rings sharing a single atom, have emerged as a promising class of molecules, offering structural rigidity, improved physicochemical properties, and the ability to explore new chemical space.[2][3] This technical guide delves into the untapped potential of a specific spirocyclic compound, Tert-butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate , a molecule that stands at the intersection of several promising structural motifs.

While direct biological data for this compound is not yet available in the public domain, its structural components—the azaspiro[4.4]nonane core, the oxo-lactone moiety, and the Boc-protected amine—suggest a wealth of potential biological activities when compared to structurally related compounds. This guide will, therefore, serve as a comprehensive roadmap for researchers and drug development professionals, outlining the inferred potential biological activities of this compound based on a thorough analysis of existing literature on analogous structures. We will explore potential therapeutic areas, propose detailed experimental workflows for biological evaluation, and provide the foundational knowledge necessary to embark on the investigation of this intriguing molecule.

Physicochemical Properties and Structural Features

This compound is a unique molecule that combines several key features influencing its potential as a drug candidate.

PropertyValueSource
Molecular Formula C₁₂H₁₉NO₄[4][5]
Molecular Weight 241.28 g/mol [4][5]
CAS Number 1160246-85-4[4][6]

The spirocyclic core imparts a rigid, three-dimensional conformation, a desirable trait for enhancing binding affinity and selectivity to biological targets.[7] The incorporation of an oxygen atom within the spirocyclic system, forming an oxa-spirocycle, can lead to improved aqueous solubility and reduced lipophilicity compared to carbocyclic analogues.[8] The presence of a lactone (a cyclic ester) introduces a potential site for metabolic hydrolysis, which could be leveraged for prodrug strategies. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom enhances the lipophilicity of the molecule and can be readily removed to reveal the secondary amine, providing a handle for further chemical modification and exploration of structure-activity relationships (SAR).[7]

Inferred Potential Biological Activities: A Landscape of Therapeutic Possibilities

Based on the extensive research into related azaspiro[4.4]nonane and oxa-azaspiro scaffolds, we can hypothesize several promising avenues for the biological activity of this compound.

Anticancer Activity

Spirocyclic compounds have demonstrated significant potential as anticancer agents.[9] Derivatives of 3-azaspiro[bicyclo[3.1.0]hexane-2,5'-pyrimidines] have shown antiproliferative activity against various cancer cell lines, with IC50 values in the low micromolar range.[10][11] These compounds were found to induce apoptosis and disrupt the actin cytoskeleton in cancer cells.[10][11] Furthermore, a related azaspiroalkane, Atiprimod, has exhibited anticancer properties in multiple myeloma by inhibiting key signaling pathways such as JAK/STAT and PI3K/Akt.[7][12] The structural rigidity and unique three-dimensional arrangement of atoms in this compound make it a compelling candidate for investigation as a novel anticancer agent.

Central Nervous System (CNS) Modulation

The azaspiro[4.4]nonane scaffold is a recurring motif in compounds with CNS activity.[7] For instance, N-phenylamino derivatives of 2-azaspiro[4.4]nonane-1,3-dione have been synthesized and evaluated for their anticonvulsant properties.[13] Additionally, derivatives of 1-oxa-8-azaspiro[4.5]decanes have been explored as M1 muscarinic agonists for the potential treatment of Alzheimer's disease.[14] These findings suggest that this compound, after deprotection of the Boc group and subsequent derivatization, could be a valuable scaffold for developing novel CNS-active agents.

Antimicrobial and Anti-inflammatory Potential

Derivatives of azaspiro[4.4]nonane have been reported to possess antimicrobial activity.[7] The unique topology of spirocycles may allow them to interact with microbial targets that are inaccessible to more conventional, planar molecules. In the realm of anti-inflammatory action, the aforementioned Atiprimod, an azaspiro compound, has shown potent anti-inflammatory effects in animal models of autoimmune disease, primarily through the inhibition of pro-inflammatory cytokines like IL-6.[12] This provides a strong rationale for evaluating this compound for similar activities.

Antioxidant Properties

Oxidative stress is implicated in a wide range of diseases, and compounds with antioxidant capabilities are of significant therapeutic interest. Spirocyclic compounds, particularly those containing heterocyclic systems, have been investigated for their antioxidant potential.[15] Various in vitro assays, such as the DPPH and ABTS radical scavenging assays, have been used to demonstrate the antioxidant activity of different spiro molecules.[15] The presence of heteroatoms in this compound could contribute to its ability to scavenge free radicals, warranting an investigation into its antioxidant properties.

Proposed Experimental Workflows for Biological Evaluation

To systematically investigate the potential biological activities of this compound, a tiered approach starting with in vitro assays followed by in vivo validation is recommended.

Experimental Workflow Overview

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: In Vivo Validation Compound Compound Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Compound->Cytotoxicity_Assay Antimicrobial_Assay Antimicrobial Assay (e.g., MIC) Compound->Antimicrobial_Assay Anti_inflammatory_Assay Anti-inflammatory Assay (e.g., Cytokine quantification) Compound->Anti_inflammatory_Assay CNS_Target_Assay CNS Target Assay (e.g., Receptor Binding) Compound->CNS_Target_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cytotoxicity_Assay->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis Cytotoxicity_Assay->Cell_Cycle_Analysis Kinase_Inhibition_Assay Kinase Inhibition Assay (e.g., PI3K/Akt) Anti_inflammatory_Assay->Kinase_Inhibition_Assay Xenograft_Model Xenograft Model (for anticancer activity) Apoptosis_Assay->Xenograft_Model Inflammation_Model Animal Model of Inflammation Kinase_Inhibition_Assay->Inflammation_Model G Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Compound Tert-butyl 3-oxo-1-oxa-7-azaspiro [4.4]nonane-7-carboxylate Compound->PI3K Potential Inhibition

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by the target compound.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutics. While direct experimental evidence of its biological activity is currently lacking, the wealth of data on structurally related azaspiro and oxa-spiro compounds provides a strong foundation for hypothesizing its potential in areas such as oncology, neuropharmacology, and immunology. The unique three-dimensional architecture and favorable physicochemical properties associated with spirocyclic systems further enhance its appeal as a starting point for a drug discovery program.

The experimental workflows detailed in this guide offer a clear and logical path for the systematic evaluation of this compound's biological potential. Future research should focus on the synthesis of a small library of analogues, particularly through modification at the nitrogen atom after Boc deprotection, to establish structure-activity relationships. A thorough investigation into the mechanism of action for any confirmed biological activities will be crucial for its further development. By leveraging the insights and protocols presented here, the scientific community can begin to unlock the full therapeutic potential of this compound and contribute to the growing importance of spirocyclic scaffolds in medicinal chemistry.

References

  • Oxa-spirocycles: synthesis, properties and applications - PMC - NIH. [Link]

  • Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals | ACS Omega - ACS Publications. [Link]

  • Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents - MDPI. [Link]

  • Functionalized Spirocyclic Heterocycle Synthesis and Cytotoxicity Assay - PubMed. [Link]

  • Examples of know drugs, natural products and clinical candidates containing a spiro oxacyclic fragment (highlighted in blue).[16–21] - ResearchGate. [Link]

  • Spirocyclic derivatives as antioxidants: a review - RSC Publishing. [Link]

  • Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. [Link]

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  • Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery | Request PDF - ResearchGate. [Link]

  • Synthesis and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane, 2-azaspiro[4.5]decane-1,3-dione and 3-cyclohexylpyrrolidine-2,5-dione. Part IV - ResearchGate. [Link]

  • Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted - MDPI. [Link]

  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed. [Link]

  • Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5'-Pyrimidines] as Potential Antitumor Agents - PubMed. [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry - ACS Publications. [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry - PubMed. [Link]

  • Azaspirane (N-N-diethyl-8,8-dipropyl-2-azaspiro [4.5] decane-2-propanamine) inhibits human multiple myeloma cell growth in the bone marrow milieu in vitro and in vivo - PMC - NIH. [Link]

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery - ResearchGate. [Link]

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  • One-pot three-component synthesis of azaspirononatriene derivatives - PMC - NIH. [Link]

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A Technical Guide to the Solubility of Tert-butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of tert-butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate. Given the importance of this spirocyclic compound in medicinal chemistry and drug discovery, a thorough understanding of its solubility is paramount for successful formulation, screening, and synthesis endeavors. This document moves beyond a simple data sheet to offer a predictive analysis based on molecular structure and a detailed, field-proven protocol for empirical solubility determination.

Understanding the Molecule: A Predictive Solubility Analysis

This compound (Molecular Formula: C₁₂H₁₉NO₄, Molecular Weight: 241.28 g/mol ) is a unique molecule featuring a spirocyclic core, a lactone, a carbamate protecting group, and a pyrrolidine ring.[1][2][3][4] An analysis of these functional groups allows for a reasoned prediction of its solubility profile.

The molecule possesses both polar and non-polar characteristics. The presence of the lactone and the carbamate groups, with their carbonyl and ether/ester functionalities, introduces polarity and potential for hydrogen bond acceptance. Conversely, the tert-butyl group and the aliphatic spirocyclic framework contribute to its non-polar, lipophilic nature.

Based on the principle of "like dissolves like," we can anticipate the following:

  • High Solubility in Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF) are expected to be effective at solvating the compound due to their ability to engage in dipole-dipole interactions with the polar functional groups.

  • Moderate to Good Solubility in Chlorinated Solvents: Dichloromethane (DCM) and chloroform are likely to be good solvents, capable of interacting with both the polar and non-polar regions of the molecule.

  • Moderate Solubility in Alcohols: Protic solvents such as methanol, ethanol, and isopropanol should dissolve the compound to a reasonable extent, facilitated by hydrogen bonding with the oxygen and nitrogen atoms.

  • Lower Solubility in Non-Polar Solvents: Solvents like hexanes and toluene are expected to be poor solvents due to the significant polarity of the lactone and carbamate moieties.

  • Insolubility in Water: The presence of the bulky, non-polar tert-butyl group and the overall hydrocarbon scaffold will likely render the compound insoluble in water, despite the presence of some polar groups.

This predictive analysis provides a strong starting point for solvent selection in various applications. However, for quantitative applications and to ensure reproducibility, empirical determination of solubility is essential.

Quantitative Solubility Determination: An Experimental Workflow

The following protocol outlines a robust and self-validating method for determining the equilibrium solubility of this compound in a range of organic solvents. The causality behind each step is explained to ensure a deep understanding of the methodology.

Experimental Rationale

The equilibrium solubility method is chosen for its accuracy and reliability. It involves creating a saturated solution of the compound in the solvent of interest and then quantifying the concentration of the dissolved solute. This method ensures that the measured solubility represents the true thermodynamic equilibrium, a critical parameter for applications such as crystallization and formulation development.

Visualizing the Workflow

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Protocol
  • Preparation of Materials:

    • Accurately weigh a sufficient amount of this compound.

    • Select a range of high-purity organic solvents for testing (e.g., methanol, ethanol, isopropanol, acetonitrile, acetone, tetrahydrofuran, dichloromethane, chloroform, toluene, hexanes, dimethylformamide, dimethyl sulfoxide).

    • Label a series of glass vials with secure caps for each solvent.

  • Sample Preparation:

    • To each vial, add a measured volume of the respective solvent (e.g., 1 mL).

    • Add an excess amount of the compound to each vial. The key is to ensure that undissolved solid remains after equilibration, indicating a saturated solution. A visual excess is crucial for the validity of this method.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker or rotator (e.g., 25 °C) to facilitate the dissolution process.

    • Allow the samples to equilibrate for a sufficient period, typically 24 to 48 hours. This duration is critical to ensure that the system has reached thermodynamic equilibrium.

  • Sample Collection and Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle.

    • Carefully withdraw an aliquot of the clear supernatant from each vial using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any suspended solid particles. This filtration step is vital to prevent artificially high solubility readings.

    • Accurately dilute the collected supernatant with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the linear range of the analytical instrument.

  • Analysis and Quantification:

    • Analyze the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with a suitable detector (e.g., UV-Vis).

    • Prepare a calibration curve using standard solutions of the compound of known concentrations.

    • Quantify the concentration of the compound in the diluted samples by interpolating their responses against the calibration curve.

    • Calculate the original solubility in the solvent by accounting for the dilution factor.

Summary of Predicted and Experimental Data

For ease of reference, the predicted solubility and a template for recording experimentally determined data are provided in the table below.

SolventPredicted SolubilityExperimental Solubility (mg/mL at 25°C)
Polar Protic
MethanolModerateTo be determined
EthanolModerateTo be determined
IsopropanolModerateTo be determined
Polar Aprotic
AcetonitrileModerate to GoodTo be determined
AcetoneGoodTo be determined
Tetrahydrofuran (THF)HighTo be determined
Dimethylformamide (DMF)HighTo be determined
Dimethyl Sulfoxide (DMSO)HighTo be determined
Non-Polar / Weakly Polar
Dichloromethane (DCM)GoodTo be determined
ChloroformGoodTo be determined
TolueneLowTo be determined
HexanesLowTo be determined
WaterInsolubleTo be determined

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound. The predictive analysis, based on its molecular structure, serves as a valuable starting point for solvent selection. However, for critical applications in drug development and chemical synthesis, the detailed experimental protocol provided herein should be followed to obtain accurate and reliable quantitative solubility data. This empirical data will empower researchers to optimize their processes, from reaction conditions to formulation strategies, ensuring the efficient and effective use of this important spirocyclic building block.

References

  • General Principles of Solubility: For a foundational understanding of the principles governing the solubility of organic compounds in various solvents.

    • Title: Experiment: Solubility of Organic & Inorganic Compounds
    • Source: University of California, Irvine - Department of Chemistry
    • URL: [Link]

  • Systematic Solubility Analysis: A guide to classifying organic compounds based on their solubility in different solvents, which informs the predictive analysis.

    • Title: EXPERIMENT 1 DETERMIN
    • Source: United Arab Emirates University - Department of Chemistry
    • URL: [Link]

  • Flowchart for Solubility Testing: A visual guide and methodology for system

    • Title: Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis
    • Source: Austin Community College
    • URL: [Link]

  • Compound Information: Basic chemical information for this compound.
  • Solubility and Extraction: An overview of the relationship between solubility and common labor

    • Title: Solubility of Organic Compounds
    • Source: University of Toronto - Department of Chemistry
    • URL: [Link]

  • Qualitative Solubility Experiments: Practical examples of at-home experiments to understand solubility.

    • Title: CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility
    • Source: SALTISE - McGill University
    • URL: [Link]

  • Supplier Information and Properties: Additional supplier details and basic properties of the compound.
  • Product Specifications: Information on the purity and storage of the compound. Title: this compound, min 97%, 500 mg Source: Strem Chemicals
  • Chemical Database Entry: A public chemical d

    • Title: Tert-butyl 3-oxo-1-oxa-7-azaspiro[4.
    • Source: PubChemLite
    • URL: [Link]

  • Chemical Database Entry (General)

    • Title: PubChem
    • Source: National Center for Biotechnology Inform
    • URL: [Link]

  • Supplier Information: Further supplier details for related compounds.
  • Chemical Sourcing Platform: A platform for sourcing chemicals and their basic inform

    • Title: tert-butyl 3-oxo-1-oxa-7-azaspiro[4.
    • Source: chem-contract
    • URL: [Link]

  • Supplier Information: Additional supplier details.
  • Supplier Information (in Chinese)

    • Title: tert-Butyl 3-oxo-1-oxa-7-azaspiro[4.
    • Source: 上海相辉医药科技有限公司 (Shanghai Xianghui Pharmaceutical Technology Co., Ltd.)
    • URL: [Link]

  • Chemical Database Entry for a Related Compound: Information on a structurally similar compound.

    • Title: Tert-butyl 3-amino-1-oxa-7-azaspiro[4.
    • Source: PubChemLite
    • URL: [Link]

  • Chemical Supplier Listing: A listing of suppliers for the target compound.

    • Title: 3-Oxo-1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid tert-butyl ester
    • Source: Chemical Suppliers
    • URL: [Link]

  • Supplier Information for a Related Compound: Details for a structurally related spirocyclic compound.
  • Supplier Information: Further supplier details. Title: 3-Oxo-1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid tert-butyl ester Source: Sigma-Aldrich
  • Chemical Properties Database: A database for chemical properties and supplier information.

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Methodological & Application

Synthesis of Tert-butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The spirocyclic pyrrolidine moiety is a privileged scaffold in medicinal chemistry, imparting conformational rigidity and three-dimensionality to molecules, which can lead to enhanced binding affinity and improved pharmacokinetic properties.[1] Specifically, the 1-oxa-7-azaspiro[4.4]nonane ring system, which combines a lactone with a pyrrolidine ring, is an attractive building block for the synthesis of novel therapeutic agents. This application note provides a detailed, research-grade protocol for the synthesis of Tert-butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate, a key intermediate for drug discovery and development.

This guide is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to provide a deep understanding of the underlying chemical principles and the rationale for the chosen synthetic strategy.

Synthetic Strategy: A Rationale-Driven Approach

The synthesis of the target molecule, this compound, hinges on the construction of the key spirocyclic core. Our strategy employs a robust and well-established sequence of reactions, commencing with a readily available chiral starting material, N-Boc-L-proline methyl ester. The core of our approach is a Dieckmann condensation to form the five-membered carbocyclic ring, followed by a regioselective Baeyer-Villiger oxidation to install the lactone functionality.

The key transformations in our proposed synthesis are:

  • Dialkylation of N-Boc-L-proline methyl ester: Introduction of two acetic acid ester moieties at the C2 position of the pyrrolidine ring is the crucial first step. This sets the stage for the subsequent intramolecular cyclization. Stereoselective alkylation of proline derivatives is a well-documented field, providing a reliable entry to the required dialkylated intermediate.[2]

  • Intramolecular Dieckmann Condensation: This classic cyclization reaction is a powerful tool for the formation of five- and six-membered rings.[3][4] By treating the dialkylated diester with a strong base, we can efficiently construct the spiro[4.4]nonane skeleton, yielding a β-keto ester.

  • Decarboxylation: The resulting β-keto ester is readily decarboxylated under acidic or thermal conditions to afford the corresponding spirocyclic ketone.

  • Baeyer-Villiger Oxidation: This elegant oxidation reaction converts the spirocyclic ketone directly into the desired γ-lactone.[5] The predictable regioselectivity of this reaction, favoring migration of the more substituted carbon, ensures the formation of the correct lactone isomer.[6]

This synthetic route was chosen for its convergence, high potential for stereochemical control, and the use of well-understood and scalable reactions.

Visualizing the Synthesis

Overall Synthetic Scheme

Synthetic Scheme N-Boc-L-proline_methyl_ester N-Boc-L-proline methyl ester Dialkylated_diester Dialkylated diester intermediate N-Boc-L-proline_methyl_ester->Dialkylated_diester 1. LDA, THF, -78 °C 2. BrCH₂CO₂Et Spirocyclic_keto_ester Spirocyclic β-keto ester Dialkylated_diester->Spirocyclic_keto_ester NaOEt, EtOH, reflux (Dieckmann Condensation) Spirocyclic_ketone Spirocyclic ketone Spirocyclic_keto_ester->Spirocyclic_ketone H₃O⁺, Δ (Decarboxylation) Target_Molecule This compound Spirocyclic_ketone->Target_Molecule m-CPBA, CH₂Cl₂ (Baeyer-Villiger Oxidation)

Caption: Proposed synthetic route for the target molecule.

Experimental Workflow

Experimental Workflow cluster_alkylation Step 1: Dialkylation cluster_cyclization Step 2: Dieckmann Condensation cluster_decarboxylation Step 3: Decarboxylation cluster_oxidation Step 4: Baeyer-Villiger Oxidation Start N-Boc-L-proline methyl ester Deprotonation1 Deprotonation with LDA Start->Deprotonation1 Alkylation1 Alkylation with Ethyl Bromoacetate Deprotonation1->Alkylation1 Deprotonation2 Second Deprotonation Alkylation1->Deprotonation2 Alkylation2 Second Alkylation Deprotonation2->Alkylation2 Workup1 Aqueous Workup & Extraction Alkylation2->Workup1 Purification1 Column Chromatography Workup1->Purification1 Start_Cyclization Dialkylated Diester Reaction_Cyclization Reaction with NaOEt in EtOH Start_Cyclization->Reaction_Cyclization Workup2 Acidic Workup Reaction_Cyclization->Workup2 Purification2 Purification Workup2->Purification2 Start_Decarboxylation Spirocyclic β-keto ester Reaction_Decarboxylation Heating in acidic aqueous solution Start_Decarboxylation->Reaction_Decarboxylation Workup3 Extraction Reaction_Decarboxylation->Workup3 Purification3 Purification Workup3->Purification3 Start_Oxidation Spirocyclic Ketone Reaction_Oxidation Reaction with m-CPBA Start_Oxidation->Reaction_Oxidation Workup4 Reductive Workup Reaction_Oxidation->Workup4 Purification4 Final Purification Workup4->Purification4 End Target Molecule Purification4->End

Caption: Step-by-step experimental workflow.

Detailed Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier
N-Boc-L-proline methyl ester≥98%Commercially available
Diisopropylamine≥99.5%, anhydrousCommercially available
n-Butyllithium2.5 M in hexanesCommercially available
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercially available
Ethyl bromoacetate98%Commercially available
Sodium ethoxide96%Commercially available
Ethanol200 proof, absoluteCommercially available
Hydrochloric acidConcentrated, 37%Commercially available
m-Chloroperoxybenzoic acid (m-CPBA)≤77%Commercially available
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially available
Sodium bicarbonateACS reagent, ≥99.7%Commercially available
Sodium sulfiteAnhydrous, ≥98%Commercially available
Magnesium sulfateAnhydrous, ≥99.5%Commercially available
Silica gel230-400 meshCommercially available
Step 1: Synthesis of Tert-butyl 2,2-bis(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate
  • Preparation of Lithium Diisopropylamide (LDA) Solution: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add anhydrous tetrahydrofuran (THF, 100 mL) and cool to -78 °C in a dry ice/acetone bath. Add diisopropylamine (11.1 g, 110 mmol) followed by the dropwise addition of n-butyllithium (44 mL of a 2.5 M solution in hexanes, 110 mmol). Stir the solution at -78 °C for 30 minutes.

  • First Alkylation: To the freshly prepared LDA solution, add a solution of N-Boc-L-proline methyl ester (11.45 g, 50 mmol) in anhydrous THF (50 mL) dropwise over 30 minutes, maintaining the temperature at -78 °C. After stirring for 1 hour, add ethyl bromoacetate (9.2 g, 55 mmol) dropwise. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Second Alkylation: Cool the reaction mixture back to -78 °C and add a second equivalent of freshly prepared LDA solution (110 mmol in 100 mL THF). Stir for 1 hour at -78 °C, then add a second portion of ethyl bromoacetate (9.2 g, 55 mmol). Allow the reaction to warm to room temperature and stir for an additional 24 hours.

  • Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (100 mL). Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford the dialkylated diester.

Step 2: Synthesis of Tert-butyl 3-ethoxycarbonyl-2-oxo-1-azaspiro[4.4]nonane-1-carboxylate (Dieckmann Condensation)
  • Reaction Setup: To a solution of sodium ethoxide (4.1 g, 60 mmol) in absolute ethanol (150 mL) in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add a solution of the dialkylated diester from Step 1 (e.g., 20 g, ~50 mmol) in absolute ethanol (50 mL).

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and carefully neutralize with 1 M hydrochloric acid. Remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, and concentrate. The crude spirocyclic β-keto ester can be used in the next step without further purification or can be purified by column chromatography if necessary.

Step 3: Synthesis of Tert-butyl 2-oxo-1-azaspiro[4.4]nonan-3-one-1-carboxylate (Decarboxylation)
  • Reaction: Dissolve the crude β-keto ester from Step 2 in a mixture of acetic acid (50 mL) and water (10 mL). Heat the solution to reflux for 4-8 hours until TLC analysis indicates complete consumption of the starting material.

  • Work-up and Purification: Cool the reaction mixture and pour it into a separatory funnel containing water (100 mL). Extract with ethyl acetate (3 x 75 mL). Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield the crude spirocyclic ketone. Purify by column chromatography (eluent: hexane/ethyl acetate gradient).

Step 4: Synthesis of this compound (Baeyer-Villiger Oxidation)
  • Reaction Setup: Dissolve the spirocyclic ketone from Step 3 (e.g., 5 g, ~20 mmol) in anhydrous dichloromethane (DCM, 100 mL) in a round-bottom flask and cool to 0 °C in an ice bath.

  • Oxidation: Add m-chloroperoxybenzoic acid (m-CPBA, ~77%, 5.3 g, ~24 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C. Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of sodium sulfite (50 mL). Separate the layers and wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford the final product, this compound.

Conclusion

This application note provides a comprehensive and detailed guide for the synthesis of this compound. The proposed synthetic route, centered around a Dieckmann condensation and a Baeyer-Villiger oxidation, offers a reliable and scalable method for accessing this valuable spirocyclic building block. The detailed protocol and the underlying scientific rationale are intended to empower researchers in their efforts to synthesize novel and complex molecules for drug discovery and development.

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The Strategic Deployment of Tert-butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing the Third Dimension in Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of molecular novelty and enhanced pharmacological properties has led researchers to "escape from flatland".[1] This paradigm shift involves moving away from predominantly two-dimensional, aromatic structures towards more three-dimensional, sp³-rich molecular architectures.[1] Spirocyclic scaffolds, characterized by two rings sharing a single atom, are at the forefront of this movement, offering a rigid yet conformationally defined framework that can project functionalities into three-dimensional space.[2][3] This inherent three-dimensionality can lead to improved target engagement, enhanced selectivity, and more favorable physicochemical properties such as increased solubility and metabolic stability.[4]

Within this promising class of molecules, Tert-butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate (CAS Number: 1160246-85-4) has emerged as a particularly valuable building block. Its unique structure, combining a protected pyrrolidine ring with a spirocyclic γ-lactone, offers two distinct points for chemical modification. This dual functionality makes it an ideal starting point for the synthesis of complex molecules, most notably in the rapidly advancing field of targeted protein degradation. Commercial suppliers have recognized its potential, classifying it as a "Protein Degrader Building Block," underscoring its role in the construction of novel therapeutics like Proteolysis-Targeting Chimeras (PROTACs).[2]

This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols for its derivatization, empowering researchers to leverage its unique structural features in their drug discovery programs.

Physicochemical Properties and Structural Features

This compound is a white to off-white solid with a molecular weight of 241.28 g/mol and a molecular formula of C₁₂H₁₉NO₄.[1]

PropertyValue
Molecular Formula C₁₂H₁₉NO₄
Molecular Weight 241.28 g/mol
CAS Number 1160246-85-4
Appearance White to off-white solid
Purity Typically ≥95%

The key to its utility lies in its bifunctional nature, as illustrated in the diagram below. The tert-butyloxycarbonyl (Boc) group provides a stable, yet readily cleavable, protecting group for the secondary amine of the pyrrolidine ring. The γ-lactone, on the other hand, is an electrophilic handle that can be opened by various nucleophiles to introduce further molecular complexity.

Caption: Structure of this compound.

Core Applications in Drug Discovery: A Gateway to PROTACs

The dual reactivity of this spirocyclic building block makes it exceptionally well-suited for the synthesis of heterobifunctional molecules like PROTACs. PROTACs are designed to bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5]

The general strategy for incorporating this compound into a PROTAC involves a two-stage functionalization:

  • Boc Deprotection: The removal of the Boc group exposes the secondary amine, which can then be coupled to a linker or a ligand for the target protein of interest (POI).

  • Lactone Aminolysis: The lactone ring is opened by an amine-containing linker or an E3 ligase ligand, forming a stable amide bond and tethering the second component of the PROTAC.

This modular approach allows for the systematic variation of linkers and ligands to optimize the potency and selectivity of the resulting protein degrader.

PROTAC_Synthesis_Workflow cluster_0 Functionalization of Spirocyclic Scaffold cluster_1 Biological Outcome Scaffold Tert-butyl 3-oxo-1-oxa-7- azaspiro[4.4]nonane-7-carboxylate Deprotected_Amine Free Amine Scaffold Scaffold->Deprotected_Amine Boc Deprotection (e.g., TFA) Opened_Lactone Ring-Opened Scaffold Scaffold->Opened_Lactone Lactone Aminolysis (E3 Ligase Ligand + Linker) Final_PROTAC PROTAC Molecule Deprotected_Amine->Final_PROTAC Amide Coupling (POI Ligand + Linker) Opened_Lactone->Final_PROTAC Amide Coupling (POI Ligand) Ternary_Complex Target Protein - PROTAC - E3 Ligase Ternary Complex Final_PROTAC->Ternary_Complex Induces Proximity Degradation Target Protein Degradation Ternary_Complex->Degradation Ubiquitination & Proteasomal Degradation

Caption: General workflow for the synthesis of a PROTAC using the spirocyclic scaffold.

The following sections provide detailed, field-tested protocols for the key chemical transformations of this compound.

Experimental Protocols

Protocol 1: Boc Deprotection of the Pyrrolidine Nitrogen

The removal of the Boc protecting group is a critical first step to enable functionalization of the nitrogen atom. Standard acidic conditions are typically effective.

Rationale: Trifluoroacetic acid (TFA) is a strong acid that efficiently cleaves the tert-butyl carbamate at room temperature, generating the free amine as a trifluoroacetate salt, carbon dioxide, and isobutylene.[6] Dichloromethane (DCM) is a common solvent for this reaction due to its ability to dissolve a wide range of organic compounds and its volatility, which facilitates product isolation.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM (0.1 M concentration) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add TFA (10 eq) dropwise to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Once the reaction is complete, carefully concentrate the mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.

Expected Outcome: The product, 1-oxa-7-azaspiro[4.4]nonan-3-one, is typically obtained as a salt and can be used directly in the next step without further purification.

ParameterExpected Value
Reaction Time 1-2 hours
Yield >95% (crude)
Purity Sufficient for subsequent coupling reactions
Protocol 2: Aminolysis of the Lactone Ring

The ring-opening of the γ-lactone with an amine is a crucial step for introducing a linker or an E3 ligase ligand. This reaction can be performed under thermal conditions or catalyzed to proceed under milder conditions.

Rationale: The direct aminolysis of lactones often requires elevated temperatures. However, the reaction can be catalyzed by Lewis acids, such as lithium bis(trifluoromethanesulfonyl)imide (LiNTf₂), which activates the lactone carbonyl towards nucleophilic attack.[7] This allows the reaction to proceed under milder conditions and with stoichiometric amounts of the amine, which is particularly advantageous when using valuable or complex amines.

Materials:

  • This compound

  • Amine-containing linker or E3 ligase ligand (1.0-1.2 eq)

  • Lithium bis(trifluoromethanesulfonyl)imide (LiNTf₂) (0.1-0.2 eq, optional for catalyzed reaction)

  • Anhydrous solvent (e.g., Toluene for thermal reaction, or Chloroform for catalyzed reaction)

  • Round-bottom flask with reflux condenser, magnetic stirrer, and other standard laboratory glassware

Procedure (Thermal):

  • Combine this compound (1.0 eq) and the desired amine (1.2 eq) in a round-bottom flask.

  • Add anhydrous toluene to achieve a concentration of 0.2 M.

  • Heat the mixture to reflux (approximately 110 °C) and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the resulting amide by flash column chromatography.

Procedure (Catalyzed):

  • To a solution of this compound (1.0 eq) and the amine (1.0 eq) in anhydrous chloroform (0.2 M), add LiNTf₂ (0.2 eq).

  • Heat the mixture to reflux (approximately 60 °C) for 24-48 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with chloroform, and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

Expected Outcome: The reaction yields the corresponding hydroxy amide, which retains the Boc-protected amine.

ParameterThermal MethodCatalyzed Method
Temperature ~110 °C~60 °C
Reaction Time 12-24 hours24-48 hours
Yield Moderate to GoodGood to Excellent
Purity Requires purificationRequires purification

Illustrative Signaling Pathway: PROTAC-Mediated Protein Degradation

The ultimate goal of synthesizing a PROTAC from this spirocyclic scaffold is to induce the degradation of a disease-relevant protein. The diagram below illustrates the catalytic cycle of a PROTAC targeting a hypothetical protein kinase for degradation via the Cereblon (CRBN) E3 ligase.

Protein_Degradation_Pathway cluster_PROTAC_Action PROTAC Catalytic Cycle PROTAC PROTAC (from Spirocyclic Scaffold) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (e.g., Kinase) POI->Ternary_Complex E3_Ligase CRBN E3 Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of Target Protein Ternary_Complex->Ubiquitination Ub Transfer Recycling PROTAC Recycling Ternary_Complex->Recycling Dissociation Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded Protein Fragments Proteasome->Degradation Recycling->PROTAC

Caption: PROTAC-mediated degradation of a target protein.

Conclusion

This compound is a versatile and valuable building block for modern drug discovery. Its inherent three-dimensionality and bifunctional nature provide an excellent starting point for the synthesis of complex and innovative therapeutics, particularly in the exciting field of targeted protein degradation. The protocols outlined in this guide offer a solid foundation for researchers to unlock the potential of this unique spirocyclic scaffold and accelerate their drug discovery efforts.

References

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Application Notes & Protocols: Tert-butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Spiro[4.4]nonane-Lactam Scaffold

The spiro-γ-lactam motif, a core structural feature of Tert-butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate, represents a class of compounds of significant interest in medicinal chemistry and drug discovery.[1][2] These rigid, three-dimensional scaffolds offer a distinct advantage over traditional "flat" aromatic structures by enabling more precise spatial orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets.[3] The inherent complexity and chirality of spirocyclic systems make them valuable building blocks for creating novel chemical entities with diverse pharmacological profiles, including anticancer, antiviral, and antimicrobial activities.[4][5]

This compound (CAS 1160246-85-4) is a versatile synthetic intermediate.[6][7] It combines the spiro-γ-lactam core with a Boc-protected amine, allowing for sequential and site-selective modifications. The γ-lactam ring can undergo various transformations, while the protected nitrogen serves as a handle for subsequent coupling or functionalization reactions after deprotection. This guide provides detailed protocols for key synthetic transformations involving this valuable building block.

Physicochemical Properties

A clear understanding of the compound's properties is essential for its effective use in synthesis.

PropertyValueSource
CAS Number 1160246-85-4[8]
Molecular Formula C₁₂H₁₉NO₄[6]
Molecular Weight 241.28 g/mol [7]
Appearance White to off-white solidN/A
Storage Sealed in dry, Room Temperature[7]

I. Synthesis of the Spiro-γ-lactam Core: A Representative Approach

The construction of the spiro-γ-lactam scaffold is a key challenge addressed by various synthetic strategies.[2] One common and powerful method involves intramolecular C-H amidation, where a C-H bond is functionalized to form the lactam ring. Palladium-catalyzed C(sp³)-H lactamization of amino acid-derived amides is a modern and efficient approach to creating such structures.[9]

While a specific synthesis for this compound is not detailed in readily available literature, the following workflow illustrates a plausible palladium-catalyzed approach based on established methodologies for similar substrates.[9]

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Spirocyclization cluster_2 Phase 3: Purification Precursor Amino Acid Derivative Amide Amide Formation Precursor->Amide Acylation Cyclization Pd(II)-Catalyzed γ-C(sp3)-H Lactamization Amide->Cyclization Ligand, Oxidant SpiroLactam Tert-butyl 3-oxo-1-oxa-7- azaspiro[4.4]nonane-7-carboxylate Cyclization->SpiroLactam Purification Chromatography SpiroLactam->Purification

Caption: Representative workflow for spiro-γ-lactam synthesis.

II. Core Reaction Protocols

The utility of this compound lies in its capacity to undergo selective transformations at two key sites: the Boc-protected nitrogen and the lactam carbonyl.

Protocol 1: Boc Group Deprotection

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions.[10] Trifluoroacetic acid (TFA) is commonly employed for this purpose, providing clean and efficient deprotection.[11]

Causality: TFA protonates the carbonyl oxygen of the Boc group, leading to the elimination of isobutylene and carbon dioxide, releasing the free amine. The use of a scavenger like triisopropylsilane (TIPS) is recommended to trap the reactive tert-butyl cation, preventing potential side reactions with electron-rich functionalities.[12]

Step-by-Step Protocol:

  • Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This helps to control the exothermicity of the reaction.

  • Reagent Addition: Slowly add trifluoroacetic acid (TFA, 5-10 eq) to the stirred solution. If the substrate contains sensitive functional groups, add triisopropylsilane (TIPS, 1.1-1.5 eq) as a scavenger.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Purification: Dissolve the residue in a minimal amount of DCM and add diethyl ether to precipitate the amine salt. Filter the solid and wash with cold diethyl ether. Alternatively, for non-crystalline salts, the crude residue can be purified by reverse-phase HPLC or by neutralization with a mild base (e.g., saturated aq. NaHCO₃) followed by extraction with an organic solvent and purification by silica gel chromatography.

Troubleshooting:

IssueProbable CauseRecommended Solution
Incomplete Reaction Insufficient TFA or reaction time.Add additional TFA and/or increase the reaction time.
Side Product Formation Alkylation by the tert-butyl cation.Ensure a scavenger like TIPS is used, especially for electron-rich substrates.[12]
Low Recovery Product is highly polar as the TFA salt.Avoid aqueous work-up if possible. Precipitate the salt directly or use reverse-phase chromatography for purification.
Protocol 2: Reduction of the Lactam Carbonyl

Reduction of the γ-lactam to the corresponding pyrrolidine is a fundamental transformation that expands the synthetic utility of the spirocyclic core. This conversion is typically achieved using strong reducing agents like lithium aluminum hydride (LAH).

Causality: The hydride from LAH acts as a powerful nucleophile, attacking the electrophilic carbonyl carbon of the lactam. A second hydride addition after the initial formation of a hemiaminal intermediate leads to the complete reduction of the carbonyl to a methylene group.

G SpiroLactam Tert-butyl 3-oxo-1-oxa-7- azaspiro[4.4]nonane-7-carboxylate Product Tert-butyl 3-hydroxy-1-oxa-7- azaspiro[4.4]nonane-7-carboxylate (or fully reduced pyrrolidine) SpiroLactam->Product 1) Add LAH, 0°C to RT 2) Quench (Fieser work-up) ReducingAgent LiAlH₄ in THF ReducingAgent->Product

Caption: Workflow for the reduction of the spiro-γ-lactam.

Step-by-Step Protocol:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and under an inert atmosphere, add a suspension of lithium aluminum hydride (LAH, 2.0-4.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the LAH suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the stirred LAH suspension via the dropping funnel. The rate of addition should be controlled to maintain the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature or gentle reflux (e.g., 40-60 °C) for 2-16 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up (Fieser Method): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LAH used in grams. This procedure is critical for safely quenching the excess LAH and generating a granular precipitate of aluminum salts.

  • Isolation: Stir the resulting slurry vigorously for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with THF or ethyl acetate.

  • Purification: Combine the filtrates and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield the desired spiro-pyrrolidine derivative.

Safety Note: Lithium aluminum hydride reacts violently with water. All glassware must be scrupulously dried, and the reaction must be performed under a strictly inert atmosphere. The quenching procedure must be done slowly and with extreme caution, especially on a large scale.

Conclusion

This compound is a highly valuable building block for the synthesis of complex, three-dimensional molecules. The protocols detailed herein for Boc-deprotection and lactam reduction are fundamental transformations that unlock the potential of this scaffold, enabling its incorporation into diverse molecular architectures for applications in drug discovery and materials science. Careful attention to reaction conditions, particularly temperature control and anhydrous techniques, is paramount for achieving high yields and purity.

References

  • Alves, A. J. S., et al. (2021). Selected bioactive molecules with spiro‐γ‐lactam scaffolds. ResearchGate. Available at: [Link]

  • Alves, A. J. S., et al. (2022). Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates and allenoates. Frontiers in Chemistry. Available at: [Link]

  • Dao Thi, H., & D'hooghe, M. (2018). An update on the synthesis and reactivity of spiro-fused β-lactams. Arkivoc. Available at: [Link]

  • Alves, A. J. S., et al. (2021). Strategies and methodologies for the construction of spiro-γ-lactams: an update. Organic Chemistry Frontiers. Available at: [Link]

  • St. John's Laboratory Ltd. (n.d.). This compound, min 97%, 500 mg. Available at: [Link]

  • The Royal Society of Chemistry. (2012). Experimental Procedure. Available at: [Link]

  • Dangel, B. D., et al. (2018). Ligand Enabled Pd(II)-Catalyzed γ-C(sp3) H Lactamization of Native Amides. Angewandte Chemie International Edition. Available at: [Link]

  • Cano, P. A., et al. (2017). Synthesis of spiro-cyclohexendienone-gamma-lactams via free-radicals and study of thermal regioselective spirocyclization. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). TFA-mediated N-Boc deprotection/intramolecular N-acylation reaction of oxoindole-derived α-aryl-β-amino acids. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of γ-lactams. Available at: [Link]

  • Varela, J. A., & Saa, C. (2009). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. The Journal of Organic Chemistry. Available at: [Link]

  • Naidoo, T., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available at: [Link]

  • Mondal, S., et al. (2023). Straightforward synthesis of functionalized γ-Lactams using impure CO2 stream as the carbon source. Nature Communications. Available at: [Link]

  • Varela, J. A., & Saa, C. (2009). Deprotection of N-BOC compounds. European Patent Office.
  • ResearchGate. (n.d.). Strategies and methodologies for the construction of spiro-fused γ-lactams: an update. Available at: [Link]

  • Patent, CN113024572B. (n.d.). Spiro-γ-lactam compound and its synthetic method and application. Google Patents.

Sources

The Strategic Deployment of Tert-butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer improved pharmacological properties is relentless. There is a discernible shift away from planar, aromatic structures towards more three-dimensional scaffolds that can better mimic natural products and interact with the complex topographies of biological targets.[1] Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as a particularly attractive class of building blocks in this endeavor.[2] Their inherent rigidity and well-defined three-dimensional geometry offer a unique platform for the spatial presentation of functional groups, enabling enhanced target affinity and selectivity.

This guide focuses on a versatile and increasingly utilized spirocyclic building block: Tert-butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate . We will explore its intrinsic properties, its application in the synthesis of complex molecules, and provide detailed protocols for its derivatization.

Physicochemical Properties and Structural Features

This compound is a bifunctional molecule featuring a ketone within a tetrahydrofuran ring and a Boc-protected secondary amine in a pyrrolidine ring. This arrangement provides two orthogonal points for chemical modification.

PropertyValue
CAS Number 1160246-85-4
Molecular Formula C₁₂H₁₉NO₄
Molecular Weight 241.28 g/mol
Appearance White to off-white solid
Solubility Soluble in most organic solvents (e.g., DCM, THF, MeOH)

The spirocyclic core imparts a rigid conformation, which can be advantageous in drug design by reducing the entropic penalty upon binding to a biological target. The presence of both a ketone and a protected amine allows for a diverse range of chemical transformations, making it a valuable scaffold for library synthesis and lead optimization.

Synthetic Utility and Application Notes

The primary utility of this compound lies in its ability to serve as a central scaffold for the introduction of molecular complexity. The ketone functionality is a versatile handle for various C-C and C-N bond-forming reactions, while the Boc-protected amine can be deprotected to allow for further functionalization.

Application in Reductive Amination: A Gateway to Diverse Amine Derivatives

Reductive amination is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines.[3][4] The ketone moiety of the spirocyclic building block is an excellent substrate for this transformation, allowing for the introduction of a wide array of substituents.

The reaction proceeds via the in-situ formation of an iminium ion upon condensation of the ketone with a primary or secondary amine, which is then reduced by a mild reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.[2] STAB is often preferred due to its milder nature and lack of cyanide-related toxicity.[4]

Reductive_Amination Start This compound Intermediate Iminium Ion Intermediate Start->Intermediate + Amine - H₂O Amine Primary or Secondary Amine (R¹R²NH) Amine->Intermediate Product Substituted Amine Product Intermediate->Product + Reducing Agent Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Product

The choice of amine is critical and allows for the introduction of various functional groups, including aromatic rings, aliphatic chains, and other heterocyclic systems. This diversity is crucial for exploring the structure-activity relationship (SAR) of a potential drug candidate.

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination

This protocol describes a general method for the reductive amination of this compound with a primary amine.

Materials:

  • This compound (1.0 eq)

  • Primary amine (1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound in DCM, add the primary amine.

  • If the amine salt is used, add one equivalent of a non-nucleophilic base like triethylamine to liberate the free amine.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. A catalytic amount of acetic acid can be added to accelerate this step.

  • Add sodium triacetoxyborohydride portion-wise over 10-15 minutes. The reaction is often exothermic.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired substituted amine.

Self-Validation: The success of the reaction can be confirmed by LC-MS analysis of the crude and purified product, looking for the expected molecular weight. ¹H NMR spectroscopy should show the disappearance of the ketone and the appearance of new signals corresponding to the introduced amine substituent.

Protocol 2: Boc Deprotection

The Boc protecting group on the pyrrolidine nitrogen can be readily removed under acidic conditions to allow for further derivatization at this position.

Materials:

  • Boc-protected spirocycle (from Protocol 1)

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the Boc-protected spirocycle in DCM.

  • Add an excess of TFA (typically 20-50% v/v) or 4M HCl in dioxane.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • Dissolve the residue in DCM and neutralize with saturated aqueous sodium bicarbonate solution until the pH is basic.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected amine.

Boc_Deprotection Start Boc-Protected Spirocycle Product Deprotected Amine Start->Product + Acid Acid Acid (TFA or HCl) Acid->Product

Characterization Data (Predicted)

While extensive experimental data for this specific compound is not widely published, the following are predicted spectroscopic characteristics based on its structure and data from similar compounds.[5][6]

Technique Expected Features
¹H NMR Signals for the tert-butyl group (~1.4 ppm, s, 9H), diastereotopic protons of the pyrrolidine and tetrahydrofuran rings (multiplets, 2.0-4.0 ppm).
¹³C NMR Resonances for the carbonyl carbon (~208 ppm), the Boc carbonyl (~154 ppm), the quaternary spiro carbon, and the carbons of the tert-butyl group and the two rings.
IR (Infrared) Strong absorption bands for the ketone C=O stretch (~1740 cm⁻¹) and the urethane C=O stretch (~1690 cm⁻¹).
Mass Spec (ESI+) Expected [M+H]⁺ at m/z 242.1, [M+Na]⁺ at m/z 264.1.

Conclusion and Future Outlook

This compound is a valuable and versatile building block for the synthesis of complex molecules with potential applications in drug discovery. Its rigid three-dimensional structure and orthogonal functional handles provide a robust platform for the creation of diverse chemical libraries. The protocols outlined in this guide offer a starting point for the exploration of its chemistry, with the potential for the discovery of novel therapeutic agents. As the demand for non-planar scaffolds in medicinal chemistry continues to grow, the importance of such building blocks is set to increase.

References

  • Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. (n.d.). Retrieved from [Link]

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  • This compound, min 97%, 500 mg. (n.d.). Retrieved from [Link]

  • Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester. Google Patents. (n.d.).
  • Reductive Amination. Chemistry Steps. (n.d.). Retrieved from [Link]

  • Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate. (n.d.). Retrieved from [Link]

  • This compound. Chem-contract. (n.d.). Retrieved from [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. (2017). Retrieved from [Link]

  • Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester. Google Patents. (n.d.).
  • Continuous multistep synthesis of 2-(azidomethyl)oxazoles. Beilstein Journal of Organic Chemistry. (2018). Retrieved from [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. ResearchGate. (2009). Retrieved from [Link]

  • The “one-pot” reaction of a carbonyl compound with ammonia, a primary amine, or a secondary amine. (n.d.). Retrieved from [Link]

  • Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. MDPI. (2019). Retrieved from [Link]

  • tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. Acta Crystallographica Section E. (2011). Retrieved from [Link]

  • tert-Butyl 7-amino-2-azaspiro[4.4]nonane-2-carboxylate. PubChem. (n.d.). Retrieved from [Link]

  • Reductive Amination. Myers Chem 115. (n.d.). Retrieved from [Link]

  • 2-(5-methylpyrazolo[3,4-b]pyridin-1-yl)acetic acid. American Elements. (2022). Retrieved from [Link]

  • tert-butyl 3-amino-1-oxa-7-azaspiro[4.5]decane-7-carboxylate. (n.d.). Retrieved from [Link]

Sources

Application Note & Protocols: Strategic Derivatization of the Keto Group in Tert-butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This technical guide provides a comprehensive overview and detailed protocols for the chemical derivatization of the C3-keto group of Tert-butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate. This spirocyclic scaffold is a valuable building block in medicinal chemistry, and modification of its ketone functionality opens avenues for creating diverse molecular libraries for drug discovery.[1][2][3] We present field-proven protocols for three strategic transformations: Reductive Amination, Wittig Olefination, and Grignard Reaction. The causality behind experimental choices, step-by-step procedures, and characterization guidelines are detailed to ensure reproducible and successful synthesis of novel derivatives.

Introduction and Strategic Rationale

This compound is a conformationally rigid, three-dimensional scaffold increasingly utilized in the design of novel therapeutics.[1][2] Its spirocyclic nature, combining pyrrolidine and γ-butyrolactone rings, offers a unique spatial arrangement of functional groups. The ketone at the C3 position is a prime target for chemical modification, allowing for the introduction of diverse substituents that can modulate pharmacological properties such as potency, selectivity, and ADME profiles.

The derivatization strategies discussed herein were selected for their reliability, functional group tolerance, and ability to generate significant structural diversity from a common starting material.

  • Reductive Amination: Introduces a new nitrogen-containing substituent, a common strategy for enhancing solubility and providing a handle for further functionalization.

  • Wittig Olefination: Creates a carbon-carbon double bond, enabling the extension of the carbon skeleton and the introduction of exocyclic methylene groups or more complex olefinic structures.[4][5][6]

  • Grignard Reaction: Forms a new carbon-carbon single bond and converts the ketone into a tertiary alcohol, adding steric bulk and a hydrogen-bond donor.[7][8][9]

The following workflow diagram illustrates the divergent synthetic pathways from the parent ketone.

G start Tert-butyl 3-oxo-1-oxa-7-azaspiro [4.4]nonane-7-carboxylate reductive_amination Reductive Amination start->reductive_amination R-NH2, NaBH(OAc)3 wittig Wittig Olefination start->wittig Ph3P=CHR, Base grignard Grignard Reaction start->grignard R-MgBr, THF product_amine 3-Amino Spiro-Derivative reductive_amination->product_amine product_alkene 3-Alkylidene Spiro-Derivative wittig->product_alkene product_alcohol 3-Alkyl-3-hydroxy Spiro-Derivative grignard->product_alcohol

Figure 1: Synthetic pathways for derivatization of the spirocyclic ketone.

Protocol I: Reductive Amination

Principle: This one-pot reaction involves the in-situ formation of an iminium ion intermediate from the ketone and a primary amine, which is then immediately reduced by a mild, selective hydride agent.[10][11] We utilize sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. Its steric bulk and reduced reactivity compared to NaBH₄ prevent the premature reduction of the starting ketone, making it ideal for one-pot procedures.[12][13]

Materials and Reagents:

Reagent/MaterialGradeSupplier ExampleNotes
This compound≥97%Sigma-AldrichStarting Material (SM)
BenzylamineReagentPlus®, ≥99%Sigma-AldrichExample primary amine
Sodium triacetoxyborohydride (NaBH(OAc)₃)95%Acros OrganicsReducing agent
Dichloromethane (DCM), anhydrous≥99.8%Fisher ScientificReaction solvent
Acetic Acid, glacialACS GradeVWRCatalyst for imine formation
Saturated Sodium Bicarbonate (NaHCO₃) solution-Lab PreparedFor aqueous work-up
Magnesium Sulfate (MgSO₄), anhydrous-Lab PreparedDrying agent

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried 50 mL round-bottom flask under an argon atmosphere, add this compound (1.0 eq, e.g., 241 mg, 1.0 mmol).

  • Solvent and Amine Addition: Dissolve the starting material in 10 mL of anhydrous dichloromethane (DCM). Add benzylamine (1.1 eq, 118 mg, 1.1 mmol) via syringe, followed by 1-2 drops of glacial acetic acid to catalyze imine formation.

  • Initiation: Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq, 318 mg, 1.5 mmol) portion-wise over 5 minutes. Causality Note: Portion-wise addition controls any initial exotherm and gas evolution. The reaction mixture may become slightly cloudy.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The product spot should be more polar than the starting material.

  • Work-up: Upon completion, quench the reaction by slowly adding 15 mL of saturated NaHCO₃ solution. Stir vigorously for 10 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM (2x15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure product.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[14][15]

Protocol II: Wittig Olefination

Principle: The Wittig reaction converts ketones into alkenes using a phosphorus ylide (Wittig reagent).[4][5] This protocol describes the formation of an exocyclic methylene group using methyltriphenylphosphonium bromide and a strong base. This reaction is effective even for sterically hindered ketones.[6][16]

Materials and Reagents:

Reagent/MaterialGradeSupplier ExampleNotes
This compound≥97%Sigma-AldrichStarting Material (SM)
Methyltriphenylphosphonium bromide98%Alfa AesarWittig salt
Potassium tert-butoxide (KOtBu)95%Sigma-AldrichStrong base
Tetrahydrofuran (THF), anhydrous≥99.9%Fisher ScientificReaction solvent
Saturated Ammonium Chloride (NH₄Cl) solution-Lab PreparedFor aqueous work-up
Diethyl etherACS GradeVWRFor extraction and purification

Step-by-Step Protocol:

  • Ylide Preparation: In a flame-dried, three-neck flask under argon, suspend methyltriphenylphosphonium bromide (1.5 eq, 536 mg, 1.5 mmol) in 15 mL of anhydrous THF.

  • Base Addition: Cool the suspension to 0 °C in an ice bath. Add potassium tert-butoxide (1.4 eq, 157 mg, 1.4 mmol) in one portion. The mixture should turn a characteristic bright yellow, indicating ylide formation. Stir at 0 °C for 30 minutes.

  • Ketone Addition: Dissolve the spirocyclic ketone (1.0 eq, 241 mg, 1.0 mmol) in 5 mL of anhydrous THF. Add this solution dropwise to the cold ylide suspension via a syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. The yellow color may fade as the reaction proceeds. Monitor by TLC (4:1 Hexanes:Ethyl Acetate) for the disappearance of the starting ketone.

  • Work-up: Quench the reaction by adding 10 mL of saturated NH₄Cl solution.

  • Extraction: Extract the mixture with diethyl ether (3x20 mL). The byproduct, triphenylphosphine oxide, may have limited solubility and can sometimes be partially removed by filtration at this stage.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product will contain triphenylphosphine oxide. Purify by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient. The desired alkene product is significantly less polar than the phosphine oxide byproduct.

Figure 2: Workflow for the Wittig olefination protocol.

Protocol III: Grignard Reaction

Principle: The Grignard reaction involves the nucleophilic addition of an organomagnesium halide to the carbonyl carbon.[9][17][18] This protocol uses methylmagnesium bromide to add a methyl group and generate a tertiary alcohol. This reaction must be performed under strictly anhydrous conditions as Grignard reagents react readily with water.[17]

Materials and Reagents:

Reagent/MaterialGradeSupplier ExampleNotes
This compound≥97%Sigma-AldrichStarting Material (SM)
Methylmagnesium bromide (CH₃MgBr)3.0 M in Diethyl EtherSigma-AldrichGrignard reagent, handle with care
Tetrahydrofuran (THF), anhydrous≥99.9%Fisher ScientificReaction solvent
Saturated Ammonium Chloride (NH₄Cl) solution-Lab PreparedFor aqueous work-up (acidic quench)
Ethyl AcetateACS GradeVWRFor extraction

Step-by-Step Protocol:

  • Reaction Setup: Add the spirocyclic ketone (1.0 eq, 241 mg, 1.0 mmol) to a flame-dried flask and dissolve it in 10 mL of anhydrous THF under an argon atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Grignard Addition: Add methylmagnesium bromide (1.2 eq of 3.0 M solution, 0.4 mL, 1.2 mmol) dropwise via syringe over 10 minutes. Causality Note: Slow addition is critical to control the exothermic reaction and prevent side reactions.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitoring: Monitor the reaction by TLC (3:1 Hexanes:Ethyl Acetate). The tertiary alcohol product will have a similar polarity to the starting ketone, but is usually distinguishable.

  • Work-up: Cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of 10 mL of saturated NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude alcohol by flash column chromatography on silica gel.

  • Characterization: Analyze the final product by ¹H NMR (look for the disappearance of the ketone and the appearance of a new methyl singlet and a hydroxyl proton), ¹³C NMR, and HRMS.

Summary and Outlook

The protocols detailed in this application note provide robust and versatile methods for the derivatization of this compound. By strategically targeting the C3-keto group, researchers can rapidly access a wide range of novel analogs with diverse functionalities. These derivatives serve as excellent starting points for structure-activity relationship (SAR) studies and the development of new chemical entities in drug discovery programs.

References

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Sources

Application Notes and Protocols: The Role of Spirocyclic Scaffolds in Improving ADME Properties

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In modern drug discovery, the optimization of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical determinant of its clinical success. A significant challenge in medicinal chemistry is to design molecules that not only exhibit high potency and selectivity for their biological target but also possess a favorable pharmacokinetic profile.[1][2] An emerging strategy to address this challenge is the incorporation of spirocyclic scaffolds into drug candidates.[3][4][5]

Spirocycles are unique three-dimensional structures where two rings are linked by a single common atom.[1][6][7] This architectural feature imparts a high degree of conformational rigidity and a stable three-dimensional configuration, distinguishing them from planar aromatic systems.[7] The increasing interest in compounds with enhanced three-dimensionality and a higher fraction of sp3-hybridized atoms (Fsp3) has led to a surge in the use of spirocyclic elements in drug design.[1][2] A higher Fsp3 value is correlated with improved physicochemical properties and a greater likelihood of clinical success.[6] This application note will delve into the mechanistic role of spirocyclic scaffolds in enhancing ADME properties, supported by experimental data and detailed protocols for their evaluation.

The Impact of Spirocyclic Scaffolds on Physicochemical and ADME Properties

The introduction of a spirocyclic moiety into a molecule can profoundly and favorably influence its ADME profile by modulating key physicochemical properties.[6][8][9]

Solubility and Lipophilicity

A common challenge in drug development is the poor aqueous solubility of lead compounds.[10] Spirocyclic scaffolds, with their inherent sp3 character, generally lead to an increase in aqueous solubility compared to their corresponding flat, aromatic counterparts.[11] This is often accompanied by a decrease in lipophilicity (logP or logD), a property that is frequently linked to promiscuous binding and potential toxicity.[1][2]

For instance, the replacement of a morpholine ring with various azaspirocycles in melanin concentrating hormone receptor 1 (MCHr1) antagonists resulted in lower logD values, contributing to an improved overall profile.[6][9] Similarly, spirocyclic oxetanes have been shown to reduce lipophilicity when used as bioisosteres for gem-dimethyl or carbonyl groups.[12]

Table 1: Comparative Physicochemical Properties of Non-Spirocyclic vs. Spirocyclic Analogues

Parent CompoundSpirocyclic AnalogueChange in logDChange in Aqueous SolubilityReference
Compound with PiperazineCompound with Piperizine-like spirocycleLowerHigher[12]
Compound with MorpholineCompound with Morpholine-like spirocycleLowerHigher[12]
PLK4 Inhibitor (alkene)PLK4 Inhibitor (cyclopropyl spirocycle)Not specifiedImproved[1]
Permeability

While enhancing solubility is crucial, it's essential to maintain adequate permeability across biological membranes for oral absorption.[13] The relationship between solubility and permeability can be complex; sometimes, formulations that enhance solubility can inadvertently decrease permeability.[14] Spirocyclic scaffolds can help strike a favorable balance. Their rigid nature can pre-organize the molecule into a bioactive conformation that is still capable of traversing cell membranes.

Metabolic Stability

Metabolic instability is a major reason for the failure of drug candidates.[1] Spirocyclic scaffolds can enhance metabolic stability by blocking or shielding metabolically labile sites. The rigid, three-dimensional structure can sterically hinder the approach of metabolizing enzymes, such as cytochrome P450s (CYPs).[1][2]

In a notable example, the replacement of a labile alkene moiety in a Polo-like kinase 4 (PLK4) inhibitor with a cyclopropyl spirocycle led to significantly improved metabolic stability and a better profile against five major CYP450 isoforms.[1] Furthermore, spirocyclic analogues of Ciprofloxacin showed no signs of metabolism in human microsomes, whereas the parent drug did.[12]

Protein Binding

The extent to which a drug binds to plasma proteins, primarily albumin, influences its distribution and availability to reach the target site.[15][16] While high protein binding can limit the free drug concentration, some level of binding is often necessary. The unique three-dimensional shape and altered lipophilicity of spirocyclic compounds can modulate their interaction with plasma proteins. While specific trends are compound-dependent, the goal is to achieve an optimal free fraction.

Target Selectivity and Potency

Beyond ADME, the conformational rigidity of spirocyclic scaffolds can lock a molecule into its bioactive conformation, leading to improved binding affinity and selectivity for its intended target.[1][2] This can also reduce off-target interactions, which are often a source of toxicity. For example, replacing the piperazine ring in the PARP inhibitor Olaparib with a diazaspiro[3.3]heptane resulted in a significant increase in selectivity for PARP-1 over other PARP family members.[6][9]

Experimental Protocols for Evaluating ADME Properties

A systematic evaluation of ADME properties is essential during the lead optimization phase.[17][18] The following are standard in vitro assays that can be employed to assess the impact of incorporating spirocyclic scaffolds.

Protocol 1: Aqueous Solubility Assessment

Objective: To determine the kinetic and thermodynamic solubility of spirocyclic compounds compared to their non-spirocyclic counterparts.

Methodology: Shake-Flask Method for Thermodynamic Solubility

  • Compound Preparation: Prepare stock solutions of the test compounds in a suitable organic solvent (e.g., DMSO).

  • Incubation: Add an excess of the solid compound to a phosphate-buffered saline (PBS) solution at a physiologically relevant pH (e.g., pH 7.4).

  • Equilibration: Shake the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: The measured concentration represents the thermodynamic solubility.

Protocol 2: Permeability Assessment

Objective: To evaluate the intestinal permeability of spirocyclic compounds using a cell-based assay.

Methodology: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.[19]

  • Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a fluorescent marker with low permeability (e.g., Lucifer yellow).

  • Permeability Assay:

    • Add the test compound (dissolved in transport buffer) to the apical (A) side of the monolayer.

    • At specified time points, collect samples from the basolateral (B) side.

    • To assess efflux, add the compound to the basolateral side and collect samples from the apical side.

  • Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) in both the A-to-B and B-to-A directions. The efflux ratio (Papp B-to-A / Papp A-to-B) can indicate the involvement of efflux transporters like P-glycoprotein.

Protocol 3: Metabolic Stability Assessment

Objective: To determine the in vitro metabolic stability of spirocyclic compounds in liver microsomes.

Methodology: Liver Microsomal Stability Assay

  • Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (human, rat, or mouse), a NADPH-regenerating system, and phosphate buffer.

  • Incubation:

    • Pre-warm the reaction mixture to 37°C.

    • Initiate the metabolic reaction by adding the test compound.

    • Incubate the mixture at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Quantification: Analyze the concentration of the remaining parent compound in the supernatant by LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression provides the elimination rate constant (k). From this, calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Protocol 4: Plasma Protein Binding Assessment

Objective: To determine the fraction of a spirocyclic compound bound to plasma proteins.

Methodology: Rapid Equilibrium Dialysis (RED)

  • Apparatus Setup: Use a RED device, which consists of individual wells divided by a semipermeable membrane with an 8 kDa molecular weight cutoff.

  • Sample Preparation: Add the test compound to plasma (human, rat, or mouse) and allow it to equilibrate.

  • Dialysis:

    • Load the plasma sample containing the compound into one chamber of the RED device.

    • Load an equal volume of PBS into the other chamber.

    • Seal the unit and incubate with shaking at 37°C for a sufficient time (typically 4-6 hours) to reach equilibrium.

  • Quantification: After incubation, collect samples from both the plasma and the buffer chambers. Analyze the concentration of the compound in each sample by LC-MS/MS.

  • Data Analysis: Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Visualizations and Logical Relationships

Workflow for ADME Profiling of Spirocyclic Compounds

ADME_Workflow cluster_synthesis Compound Synthesis cluster_physchem Physicochemical Characterization cluster_invitro_adme In Vitro ADME Assays cluster_analysis Data Analysis & Decision Making Parent Non-Spirocyclic Parent Solubility Solubility Assay (Protocol 1) Parent->Solubility LogD LogD Measurement Parent->LogD Spiro Spirocyclic Analogue Spiro->Solubility Spiro->LogD Permeability Permeability (Caco-2) (Protocol 2) Solubility->Permeability LogD->Permeability MetStab Metabolic Stability (Microsomes) (Protocol 3) Permeability->MetStab PPB Plasma Protein Binding (RED Assay) (Protocol 4) MetStab->PPB Analysis Comparative Analysis of ADME Properties PPB->Analysis Decision Go/No-Go Decision for In Vivo Studies Analysis->Decision

Caption: Workflow for the comparative ADME profiling of spirocyclic and non-spirocyclic analogues.

Conceptual Impact of Spirocyclization on Drug Properties

Spirocycle_Impact cluster_props cluster_outcome Spiro Spirocyclic Scaffold Incorporation Fsp3 Increased Fsp3 (3-Dimensionality) Spiro->Fsp3 Rigidity Increased Rigidity Spiro->Rigidity Solubility Improved Solubility Fsp3->Solubility Lipophilicity Decreased Lipophilicity Fsp3->Lipophilicity MetStab Enhanced Metabolic Stability Rigidity->MetStab Selectivity Improved Target Selectivity Rigidity->Selectivity ADME Favorable ADME Profile Solubility->ADME Lipophilicity->ADME MetStab->ADME Safety Reduced Off-Target Toxicity Selectivity->Safety PK Improved Pharmacokinetics ADME->PK Efficacy Enhanced Efficacy PK->Efficacy Safety->Efficacy

Caption: The cascading positive effects of incorporating spirocyclic scaffolds on drug properties.

Conclusion

Spirocyclic scaffolds represent a powerful tool in the medicinal chemist's arsenal for optimizing the multifaceted ADME properties of drug candidates.[3][4] By virtue of their inherent three-dimensionality, rigidity, and increased sp3 character, they can simultaneously improve solubility, metabolic stability, and target selectivity while reducing lipophilicity.[1][2][6] The systematic application of the in vitro ADME assays detailed in this note allows for a robust evaluation of the benefits conferred by spirocyclization, enabling data-driven decisions in the progression of drug discovery projects. As the synthesis of diverse spirocyclic building blocks becomes more accessible, their application is expected to continue to grow, paving the way for the development of safer and more effective medicines.[20]

References

  • Hiesinger, K., Dar’in, D., Proschak, E., and Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. [Link]

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  • Concept Life Sciences. In Vitro ADME Assays. [Link]

  • Lefranc, J., et al. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 1-5. [Link]

  • Hiesinger, K., et al. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. [Link]

  • National Center for Biotechnology Information. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual. [Link]

  • ResearchGate. Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

  • Spirocycles in Drug Discovery. (2017). [Link]

  • CoLab. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. [Link]

  • MDPI. (2025). Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. Molecules, 30(1), 1. [Link]

  • ResearchGate. Selected Applications of Spirocycles in Medicinal Chemistry. [Link]

  • Taylor & Francis Online. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(1), 1-5. [Link]

  • Taylor & Francis Online. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery. [Link]

  • Clinical Tree. (2023). ADME Principles in Small Molecule Drug Discovery and Development: An Industrial Perspective. [Link]

  • ResearchGate. An Overall Comparison of Small Molecules and Large Biologics in ADME Testing. [Link]

  • Drug Hunter. (2025). The Spirocycle Surge in Drug Discovery. [Link]

  • Taylor & Francis Online. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(6), 755-769. [Link]

  • ResearchGate. Examples of spirocycle‐containing marketed drugs. [Link]

  • PubMed Central. (2016). Physicochemical characteristics of structurally determined metabolite-protein and drug-protein binding events with respect to binding specificity. [Link]

  • Journal of the Serbian Chemical Society. The correlation of plasma protein binding and molecular properties of selected antifungal drugs. [Link]

  • PubMed Central. (2016). Protein Binding: Do We Ever Learn? [Link]

  • Bentham Science. Probing Protein Binding Sites by Circular Dichroism Spectroscopy. [Link]

  • PubMed Central. (2014). The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs. [Link]

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  • Pion Inc. (2024). Drug solubility and permeability. [Link]

  • MDPI. (2023). Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. Pharmaceutics, 15(11), 2577. [Link]

Sources

Application Notes and Protocols: Leveraging Tert-butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate for Advanced PROTAC Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Linker Design in PROTAC Efficacy

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] While significant focus is often placed on the design of the POI and E3 ligase ligands, it is increasingly evident that the linker is not merely a passive spacer. The length, rigidity, and chemical composition of the linker play a crucial role in determining the efficacy of a PROTAC by influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as modulating the physicochemical properties of the molecule, such as solubility and cell permeability.[1][2]

The evolution of linker design has seen a shift from flexible polyethylene glycol (PEG) and alkyl chains to more rigid and structurally complex motifs. This is driven by the need to overcome challenges associated with the high molecular weight and lipophilicity of many PROTACs, which can lead to poor solubility and cell permeability. Rigid linkers, particularly those incorporating spirocyclic scaffolds, offer a compelling solution to these challenges. The three-dimensional nature of spirocycles can help to pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, while also improving physicochemical properties and potentially leading to novel intellectual property.[3]

This document provides detailed application notes and protocols for the use of Tert-butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate (CAS: 1160246-85-4), a versatile building block for the construction of advanced, spirocycle-containing PROTAC linkers.

Physicochemical Properties of this compound

This spirocyclic building block possesses key chemical features that make it an attractive component for PROTAC linker synthesis.

PropertyValueReference
CAS Number 1160246-85-4[4]
Molecular Formula C12H19NO4[4]
Molecular Weight 241.29[4]
Appearance White to off-white solid
Key Functional Groups Boc-protected secondary amine, Ketone, Spirocyclic core[5]

The Boc-protected amine provides a stable, yet readily deprotectable handle for conjugation, while the ketone functionality serves as a versatile anchor point for the introduction of diverse chemical moieties through reactions such as reductive amination. The spirocyclic core imparts rigidity and a defined three-dimensional geometry to the resulting linker.

Strategic Incorporation into PROTAC Linkers: A Step-by-Step Guide

The primary strategy for incorporating this compound into a PROTAC linker involves the chemical modification of its ketone and Boc-protected amine functionalities. A general workflow is depicted below:

PROTAC_synthesis_workflow cluster_0 Linker Elaboration cluster_1 PROTAC Assembly start This compound reductive_amination Reductive Amination start->reductive_amination 1. Introduce amine deprotection Boc Deprotection reductive_amination->deprotection 2. Expose amine intermediate Amino-functionalized Spirocyclic Linker deprotection->intermediate coupling1 Amide Coupling intermediate->coupling1 poi_ligand POI Ligand poi_ligand->coupling1 e3_ligand E3 Ligase Ligand coupling2 Amide Coupling e3_ligand->coupling2 final_protac Final PROTAC coupling1->coupling2 coupling2->final_protac

Caption: General workflow for PROTAC synthesis.

Protocol 1: Reductive Amination of the Spirocyclic Ketone

This protocol describes the conversion of the ketone in this compound to a secondary amine, which can then serve as a point of attachment for a linker extension or directly to a POI or E3 ligase ligand.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine, or an amine-terminated linker)

  • Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) supplies

  • Column chromatography supplies (silica gel)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM or DCE (0.1 M), add the primary amine (1.1 eq) and a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the reaction mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction by TLC.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Stir the reaction at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC or LC-MS analysis.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amino-functionalized spirocyclic intermediate.

Protocol 2: Boc Deprotection and Amide Coupling

This protocol outlines the deprotection of the Boc group and subsequent amide bond formation to conjugate the spirocyclic linker to a carboxylic acid-containing POI or E3 ligase ligand.

Materials:

  • Boc-protected amino-functionalized spirocyclic intermediate (from Protocol 1)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Carboxylic acid-functionalized POI or E3 ligase ligand

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • High-Performance Liquid Chromatography (HPLC) for purification

Procedure:

Part A: Boc Deprotection

  • Dissolve the Boc-protected amino-functionalized spirocyclic intermediate in DCM (0.1 M).

  • Add trifluoroacetic acid (10-20% v/v) to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until deprotection is complete as monitored by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. The resulting TFA salt of the amine is often used directly in the next step without further purification.

Part B: Amide Coupling

  • To a solution of the carboxylic acid-functionalized POI or E3 ligase ligand (1.0 eq) in anhydrous DMF (0.1 M), add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Add a solution of the deprotected amino-functionalized spirocyclic intermediate (TFA salt, 1.1 eq) in a minimal amount of anhydrous DMF to the activated acid mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring the progress by LC-MS.

  • Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC conjugate by preparative HPLC.

Characterization of the Final PROTAC

The successful synthesis of the PROTAC should be confirmed by a suite of analytical techniques:

  • Mass Spectrometry (MS): To confirm the molecular weight of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To verify the structure of the PROTAC and the presence of the spirocyclic linker.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for the synthesis of PROTACs with rigid, three-dimensional linkers. The protocols outlined in this document provide a clear and logical pathway for its incorporation into novel PROTAC structures. The strategic use of such spirocyclic motifs is anticipated to play an increasingly important role in the development of next-generation protein degraders with improved physicochemical and pharmacological properties. Further exploration of different derivatizations of the ketone and the amine functionalities will undoubtedly expand the utility of this and similar spirocyclic building blocks in the ever-evolving field of targeted protein degradation.

References

Application Notes and Protocols for the Synthesis of Functionalized 1-Oxa-7-azaspiro[4.4]nonanes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 1-Oxa-7-azaspiro[4.4]nonane Scaffold

The 1-oxa-7-azaspiro[4.4]nonane moiety is a privileged heterocyclic scaffold of significant interest to researchers in medicinal chemistry and drug discovery.[1] Its unique three-dimensional architecture, characterized by a spirocyclic fusion of a tetrahydrofuran and a pyrrolidine ring, offers a rigid framework that can effectively orient functional groups in chemical space. This structural rigidity can lead to enhanced binding affinity and selectivity for biological targets, making it an attractive component in the design of novel therapeutics.[2] Derivatives of this scaffold are being investigated for a range of biological activities, including potential antimicrobial and antiviral properties.[1]

These application notes provide a comprehensive overview of the primary synthetic strategies for accessing functionalized 1-oxa-7-azaspiro[4.4]nonanes. We will delve into the mechanistic underpinnings of these reactions, offering detailed, field-tested protocols to guide researchers in their synthetic endeavors.

Strategic Approaches to the 1-Oxa-7-azaspiro[4.4]nonane Core

The construction of the 1-oxa-7-azaspiro[4.4]nonane ring system can be broadly categorized into two main retrosynthetic disconnections, which will be the focus of our discussion:

  • [3+2] Cycloaddition Reactions: This convergent approach involves the reaction of a 1,3-dipole with a dipolarophile to rapidly assemble the five-membered pyrrolidine ring. This is a highly efficient and atom-economical method for the synthesis of a wide variety of spiro-heterocycles.[3][4]

  • Oxidative Cyclization Strategies: These methods utilize transition metals to mediate the formation of the spirocyclic core through a radical or cationic pathway. A notable example is the use of Manganese(III) acetate to construct a closely related dione scaffold, which can serve as a precursor to the desired nonane system.[5]

Below, we will explore these strategies in detail, providing both the theoretical basis and practical experimental guidance.

Strategy 1: Intramolecular [3+2] Cycloaddition of Nitrones

The intramolecular 1,3-dipolar cycloaddition of an N-alkenyl nitrone is a powerful and stereocontrolled method for the synthesis of isoxazolidine-containing spirocycles, which are isomers of the target 1-oxa-7-azaspiro[4.4]nonane system and can be readily converted to it.[6][7] This strategy offers excellent control over the relative stereochemistry of the newly formed stereocenters.

Mechanistic Rationale

The reaction proceeds through the thermal or photochemically induced cyclization of a nitrone tethered to an alkene.[8] The nitrone acts as the 1,3-dipole, and the tethered alkene serves as the dipolarophile. The regioselectivity of the cyclization is largely dictated by the length and nature of the tether connecting the two reactive moieties.[7] For the synthesis of the 1-oxa-7-azaspiro[4.4]nonane skeleton, the key is the formation of a transient nitrone from a suitably substituted hydroxylamine and a carbonyl compound, which then undergoes a spontaneous intramolecular cycloaddition.

Diagram: General Workflow for Intramolecular Nitrone Cycloaddition

G cluster_0 Precursor Synthesis cluster_1 Cycloaddition cluster_2 Product Formation Start Starting Materials (e.g., γ-keto-alkene and N-substituted hydroxylamine) Precursor Formation of N-alkenyl hydroxylamine Start->Precursor Nitrone In situ generation of Nitrone Precursor->Nitrone Oxidation or Condensation Cycloaddition Intramolecular [3+2] Cycloaddition Nitrone->Cycloaddition Isoxazolidine Spiro-isoxazolidine intermediate Cycloaddition->Isoxazolidine Product Functionalized 1-Oxa-7-azaspiro[4.4]nonane (after reductive N-O bond cleavage) Isoxazolidine->Product

Caption: Workflow for the synthesis of 1-oxa-7-azaspiro[4.4]nonanes via intramolecular nitrone cycloaddition.

Experimental Protocol: Synthesis of a Model 1-Oxa-7-azaspiro[4.4]nonane Derivative

This protocol is adapted from established procedures for intramolecular nitrone cycloadditions.[6][9][10]

Step 1: Synthesis of the N-alkenyl hydroxylamine precursor

  • To a solution of 1-(but-3-en-1-yl)cyclopentan-1-ol (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add Dess-Martin periodinane (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 2 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of NaHCO₃ and Na₂S₂O₃.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude γ-keto-alkene.

  • To a solution of the crude ketone in ethanol (0.2 M), add N-benzylhydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.5 eq).

  • Stir the mixture at room temperature for 12 hours.

  • Remove the solvent under reduced pressure and partition the residue between ethyl acetate and water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to give the crude nitrone precursor. Purify by flash column chromatography.

Step 2: Intramolecular [3+2] Cycloaddition

  • Dissolve the purified nitrone precursor in toluene (0.05 M) in a sealed tube.

  • Heat the reaction mixture to 110 °C for 24 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • The resulting residue contains the crude spiro-isoxazolidine. Purify by flash column chromatography.

Step 3: Reductive N-O Bond Cleavage

  • Dissolve the purified spiro-isoxazolidine in a mixture of acetic acid and water (2:1, 0.1 M).

  • Add zinc dust (5.0 eq) portion-wise at 0 °C.

  • Stir the reaction vigorously at room temperature for 6 hours.

  • Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Basify the filtrate to pH > 10 with a 2 M NaOH solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to afford the crude 1-oxa-7-azaspiro[4.4]nonane derivative. Purify by flash column chromatography.

Parameter Typical Value Notes
Overall Yield 40-60%Over 3 steps
Diastereoselectivity >95:5Dependent on substrate and conditions
Reaction Time 36-48 hoursTotal for all steps
Key Reagents Dess-Martin periodinane, N-benzylhydroxylamine, Zinc

Strategy 2: Mn(III)-Mediated Oxidative Cyclization

A one-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones has been achieved through a Manganese(III) acetate-mediated reaction of 1,1-diarylethenes and 4-acylpyrrolidine-2,3-diones.[5] This approach provides a highly functionalized scaffold that can be a versatile precursor for various 1-oxa-7-azaspiro[4.4]nonane derivatives through selective reduction and functional group manipulation.

Mechanistic Rationale

The reaction is initiated by the Mn(III)-mediated generation of a radical from the 4-acylpyrrolidine-2,3-dione. This radical then adds to the 1,1-diarylethene to form a new carbon-carbon bond. Subsequent intramolecular cyclization involving one of the carbonyl oxygens of the pyrrolidinedione ring and the newly formed radical intermediate, followed by oxidation, leads to the formation of the spirocyclic dione product. The pyrrolidinedione ring remains intact throughout the reaction, becoming one of the two rings of the spiro system.[5]

Diagram: Proposed Mechanism for Mn(III)-Mediated Oxidative Cyclization

G cluster_0 Radical Formation cluster_1 C-C Bond Formation cluster_2 Cyclization and Product Formation Start 4-Acylpyrrolidine-2,3-dione + Mn(OAc)₃ Radical Enolate Radical Formation Start->Radical Addition Radical Addition to Alkene Radical->Addition Alkene 1,1-Diarylethene Alkene->Addition Cyclization Intramolecular Cyclization Addition->Cyclization Oxidation Oxidation Cyclization->Oxidation Product 2-Oxa-7-azaspiro[4.4]nonane-8,9-dione Oxidation->Product

Caption: Key steps in the Mn(III)-mediated synthesis of the 2-oxa-7-azaspiro[4.4]nonane-8,9-dione scaffold.

Experimental Protocol: Synthesis of a 2-Oxa-7-azaspiro[4.4]nonane-8,9-dione Derivative

This protocol is based on the work of Nishino and co-workers.[5]

  • To a solution of 1-benzyl-4-acetylpyrrolidine-2,3-dione (1.0 eq) and 1,1-diphenylethene (2.0 eq) in acetic acid (0.1 M), add Manganese(III) acetate dihydrate (2.5 eq).

  • Stir the reaction mixture at 23 °C for 4 hours under a stream of dry air.

  • Pour the reaction mixture into a large volume of water and extract with chloroform (3 x).

  • Combine the organic layers and wash with a saturated aqueous solution of NaHCO₃, then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/hexane) to afford the desired 2-oxa-7-azaspiro[4.4]nonane-8,9-dione.

Parameter Typical Value Notes
Yield 60-85%Highly dependent on substrates
Reaction Time 4-8 hours
Key Reagents Manganese(III) acetate dihydrate
Substrate Scope Various 1,1-diaryl and alkyl-substituted ethenes
Further Transformations

The resulting 2-oxa-7-azaspiro[4.4]nonane-8,9-diones are versatile intermediates. The dione functionality can be selectively reduced to the corresponding diols using reducing agents like sodium borohydride. Subsequent deoxygenation or other functional group interconversions can provide access to a wide range of functionalized 1-oxa-7-azaspiro[4.4]nonane derivatives.

Conclusion and Future Outlook

The synthetic routes outlined in these application notes provide robust and versatile methods for accessing the medicinally relevant 1-oxa-7-azaspiro[4.4]nonane scaffold. The intramolecular [3+2] cycloaddition of nitrones offers a highly stereocontrolled approach, while the Mn(III)-mediated oxidative cyclization provides rapid access to highly functionalized intermediates. The choice of synthetic strategy will ultimately depend on the desired substitution pattern and the availability of starting materials.

As the demand for novel, three-dimensional molecular scaffolds in drug discovery continues to grow, the development of new and efficient synthetic routes to functionalized 1-oxa-7-azaspiro[4.4]nonanes will undoubtedly remain an active area of research. Future work will likely focus on the development of enantioselective variants of these reactions and the expansion of their substrate scope to allow for even greater molecular diversity.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis and Applications of 1-Oxa-7-azaspiro[4.4]nonane (CAS 176-12-5).
  • Raj, K., et al. (2015). Review of synthesis and various biological activities of spiro heterocyclic compounds comprising oxindole and pyrrolidine moitie.
  • EvitaChem. (n.d.). 1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid,8-(hydroxymethyl)-2,6-dioxo-,1,1-dimethylethyl ester,(5S,8S).
  • Khoroshunova, Y. V., et al. (2019). Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition. Beilstein Journal of Organic Chemistry, 15, 2036-2042.
  • Khoroshunova, Y. V., et al. (2019). Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via Intramolecular 1,3-Dipolar Cycloaddition. Beilstein Archives.
  • Khoroshunova, Y. V., et al. (2019). Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition. Beilstein Journal of Organic Chemistry, 15, 2036–2042.
  • Khoroshunova, Y. V., et al. (2019). Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via Intramolecular 1,3-Dipolar Cycloaddition.
  • Carballo, R. M., et al. (2023). Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. RSC Advances, 13(48), 33853-33877.
  • PrepChem. (n.d.). Synthesis of 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione.
  • Holmes, A. B., et al. (1998). N-Alkenyl nitrone dipolar cycloaddition routes to piperidines and indolizidines. Part 6. Allylic stereocontrol in the intramolecular cyclisation of monosubstituted nitrones. Journal of the Chemical Society, Perkin Transactions 1, (2), 259-270.
  • PubChem. (n.d.). 1-Oxa-7-azaspiro(4.4)nonane. Retrieved from [Link]

  • Nishino, H., et al. (2001). One-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones using Mn(III)-based oxidation of 4-acylpyrrolidine-2,3-diones. Tetrahedron Letters, 42(48), 8543-8546.
  • DeShong, P., et al. (2004). Construction of Novel Spiroisoxazolines via Intramolecular Cyclization/Methylation. Organic letters, 6(15), 2575–2578.
  • Moura-Letts, G., et al. (2022). Synthesis of Isoxazolidines from Substituted Vinylnitrones and Conjugated Carbonyls via Visible-Light Photocatalysis. Chemistry–A European Journal, 28(41), e202200868.
  • Yokoshima, S. (2024). Intramolecular cycloaddition of nitrones in total synthesis of natural products.
  • Doraghi, F., et al. (2024). Decarboxylative 1,3-dipolar cycloadditions of l-proline. RSC Advances, 14(13), 9036-9062.
  • DeShong, P., et al. (2004). Spiroisoxazoline Synthesis via Intramolecular Cyclization/Methylation. Organic Letters, 6(15), 2575-2578.
  • Harwood, L. M., & Vickers, R. J. (2016).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Tert-butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Tert-butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining this spirocyclic building block in high purity. The following question-and-answer format addresses common challenges encountered during its purification, drawing upon established principles in organic chemistry and purification sciences.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: What are the primary recommended purification techniques for crude this compound?

Answer: The two most effective and commonly employed purification techniques for this compound and its structural analogs are flash column chromatography and recrystallization. The choice between these methods will depend on the impurity profile of your crude material and the desired final purity.

  • Flash Column Chromatography: This is the most versatile method for separating the target compound from a mixture of impurities with varying polarities. Given the polar nature of the lactone and the Boc-protected amine, a normal-phase silica gel column is the standard recommendation. For compounds that exhibit instability on silica, neutral alumina can be a viable alternative.

  • Recrystallization: If your crude material is of relatively high purity (generally >80-85%), recrystallization can be a highly efficient method to obtain material of excellent purity. This technique is particularly effective at removing small amounts of closely related impurities. Based on the purification of analogous spirocyclic oxazolidinones, alcoholic solvents or solvent mixtures containing esters and alkanes are good starting points.[1]

Question 2: I am setting up a flash column chromatography purification. What are the recommended starting conditions?

Answer: For a successful separation, the selection of the stationary phase and eluent system is critical. Below are our expert recommendations for starting conditions.

Recommended Stationary and Mobile Phases:

Stationary PhaseRecommended Eluent System (v/v)Rationale
Silica Gel (200-300 mesh)Petroleum Ether / Ethyl Acetate (e.g., starting with 20:1 and gradually increasing polarity)This is a standard and often effective system for a wide range of organic compounds. The less polar petroleum ether allows for good separation of non-polar impurities, while the more polar ethyl acetate helps to elute the target compound.[2]
Silica Gel (200-300 mesh)Hexane / Ethyl AcetateA common alternative to petroleum ether, offering similar separation characteristics.
Neutral AluminaDichloromethane / MethanolIf the compound shows signs of degradation on silica gel (e.g., streaking on TLC even with various eluents), neutral alumina is a less acidic alternative. A dichloromethane/methanol gradient can be effective for eluting polar compounds.

Step-by-Step Protocol for Flash Column Chromatography:

  • TLC Analysis: Before running the column, determine the optimal eluent composition using Thin Layer Chromatography (TLC). The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the target compound.

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar eluent mixture. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane). If the compound has poor solubility, it can be dry-loaded by adsorbing it onto a small amount of silica gel.

  • Elution: Begin elution with the starting solvent mixture, collecting fractions. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the target compound.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Troubleshooting Workflow for Flash Column Chromatography:

G A Start: Crude Product B Test Solubility in Hot Ethanol A->B C Soluble? B->C D Cool and Observe Crystallization C->D Yes G Test Solubility in Hot Ethyl Acetate C->G No E Successful? D->E F Use Ethanol for Recrystallization E->F Yes E->G No H Soluble? G->H I Add Hexane until Cloudy, Cool H->I Yes L Test Solubility in Hot Acetone H->L No J Successful? I->J K Use Ethyl Acetate/Hexane J->K Yes J->L No M Soluble? L->M N Add Water until Cloudy, Cool M->N Yes Q Continue Solvent Screening M->Q No O Successful? N->O P Use Acetone/Water O->P Yes O->Q No

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common side reactions in the synthesis of azaspiro[4.4]nonanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Azaspiro[4.4]nonane Synthesis. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and practical solutions for common challenges encountered during the synthesis of this valuable scaffold. This center is structured around key synthetic methodologies, offering a combination of FAQs, detailed troubleshooting guides, and validated protocols to enhance the success of your experiments.

Section 1: Domino Radical Bicyclization

Domino radical bicyclization is a powerful strategy for the one-pot construction of the azaspiro[4.4]nonane core from linear precursors, typically O-benzyl oxime ethers. While elegant, this cascade reaction is sensitive to reaction conditions, and several side reactions can compete with the desired pathway.

Frequently Asked Questions (FAQs): Domino Radical Bicyclization

Q1: My domino radical bicyclization is giving a low yield of the desired azaspiro[4.4]nonane, and I'm isolating a significant amount of a reduced, non-cyclized starting material. What is happening?

A1: You are likely observing a common side reaction: the premature reduction of the initial radical intermediate. This occurs when the aryl or vinyl radical generated at the start of the cascade is quenched by a hydrogen donor (like Bu₃SnH) before it can undergo the first intramolecular cyclization.[1] This side reaction is particularly prevalent when using aryl halide precursors.

Q2: I'm observing poor diastereoselectivity in my final product. How can I improve this?

A2: Diastereoselectivity in this reaction is often influenced by the radical initiator and the reaction temperature. The choice of initiator can affect the reaction kinetics and the transition state energies of the cyclization steps.

Q3: My reaction is producing a complex mixture of products, and I suspect alternative cyclization pathways are occurring. What could be the cause?

A3: In some radical cascade processes, side products can arise from a 1,5-hydrogen transfer followed by an alternative 6-exo-trig cyclization.[2] The concentration of the hydrogen donor (e.g., Bu₃SnH) can be a critical factor in the competition between the desired 5-exo-trig cyclizations and these alternative pathways.

Troubleshooting Guide: Domino Radical Bicyclization
Problem Probable Cause Recommended Solution
Low Yield & Premature Reduction The rate of intermolecular hydrogen atom transfer from Bu₃SnH to the initial aryl radical competes with the rate of the first intramolecular 5-exo-trig cyclization.1. Change the Radical Initiator: Switch from AIBN, which requires high temperatures (reflux), to triethylborane (Et₃B). Et₃B can initiate the reaction at room temperature, which can alter the relative rates of competing reactions and has been shown to improve diastereoselectivity.[1] 2. Control Reagent Addition: Instead of adding all the Bu₃SnH at the beginning, use a syringe pump for slow addition over the course of the reaction. This maintains a low steady-state concentration of the tin hydride, favoring the intramolecular cyclization over intermolecular quenching.[2]
Poor Diastereoselectivity The reaction temperature is too high, allowing for equilibration between diastereomeric transition states. The radical initiator is not optimal for stereocontrol.1. Lower the Reaction Temperature: If using a thermally activated initiator like AIBN, try running the reaction at the lowest possible temperature that still allows for initiation. 2. Switch to a Milder Initiator: As mentioned above, using Et₃B at room temperature can significantly increase diastereoselectivity compared to AIBN at reflux.[1]
Formation of Isomeric Byproducts Alternative radical cascade pathways, such as 1,5-hydrogen transfer followed by 6-exo-trig cyclization, are competing with the desired domino reaction.1. Optimize Bu₃SnH Concentration: Carefully control the concentration of the tin hydride. A lower concentration can disfavor intermolecular hydrogen transfer reactions that may precede alternative cyclizations. 2. Substrate Modification: If possible, modify the substrate to sterically disfavor the 1,5-hydrogen transfer or the 6-exo-trig cyclization pathway.

Diagram: Key Reaction Pathways in Domino Radical Bicyclization

cluster_main Domino Radical Bicyclization Troubleshooting Start Aryl Halide Precursor Aryl_Radical Aryl Radical Intermediate Start->Aryl_Radical Bu3Sn• (from Initiator) Premature_Reduction Side Product: Reduced, Acyclic Compound Aryl_Radical->Premature_Reduction Quenching by Bu3SnH (Side Reaction) First_Cyclization First 5-exo-trig Cyclization Aryl_Radical->First_Cyclization Desired Pathway Cyclized_Radical Cyclized Radical Intermediate First_Cyclization->Cyclized_Radical Second_Cyclization Second 5-exo-trig Cyclization Cyclized_Radical->Second_Cyclization Alkoxyaminyl_Radical Alkoxyaminyl Radical Second_Cyclization->Alkoxyaminyl_Radical Desired_Product Desired Azaspiro[4.4]nonane Alkoxyaminyl_Radical->Desired_Product Quenching by Bu3SnH cluster_soluble Soluble Base (e.g., Et3N) cluster_insoluble Insoluble Base (e.g., K2CO3) Precursor_A Dipole Precursor Dipole_A High Transient Concentration of Dipole Precursor_A->Dipole_A Fast Generation Side_Products Dimerization & Decomposition Dipole_A->Side_Products Favored Pathway Precursor_B Dipole Precursor Dipole_B Low Steady-State Concentration of Dipole Precursor_B->Dipole_B Slow, Controlled Generation Desired_Product Desired [3+2] Cycloaddition Product Dipole_B->Desired_Product Favored Pathway

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Technical Support Center: Optimization of Cyclization Conditions for Spirocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Spirocyclic Compound Synthesis. Spirocycles, with their inherent three-dimensionality, are increasingly vital scaffolds in medicinal chemistry and natural product synthesis.[1][2][3] However, their construction via intramolecular cyclization presents unique and often formidable challenges, primarily centered on controlling regioselectivity, stereoselectivity, and overcoming the kinetic and thermodynamic hurdles of forming a quaternary, spirocyclic center.[4]

This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights into troubleshooting and optimizing these complex transformations. It moves beyond simple protocols to explain the causality behind experimental choices, empowering you to make informed decisions in your own research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions that form the basis for troubleshooting more complex issues.

Q1: What are the primary challenges in forming a spirocyclic core compared to a fused ring system?

A1: The core challenge lies in the formation of a sterically congested quaternary carbon atom at the junction of the two rings.[5] Unlike fused systems where two atoms are shared, the single-atom junction of a spirocycle imposes significant torsional and steric strain. This often translates to higher activation energy for the cyclization step. Furthermore, controlling the stereochemistry of this newly formed stereocenter is a classical challenge in organic synthesis.[4]

Q2: How do I select an appropriate cyclization strategy (e.g., transition-metal catalyzed, radical, organocatalytic)?

A2: The choice is dictated by the functional groups present in your substrate and the desired bond disconnection.

  • Transition-Metal Catalysis (e.g., Pd, Ni, Rh, Au): Highly versatile for activating C-H bonds, or for reactions involving alkynes, allenes, and aryl halides.[6][7][8][9] These methods are particularly powerful for constructing complex polycyclic systems and often offer high levels of stereocontrol through the use of chiral ligands.[10][11] Consider this approach for Heck reactions, C-H activation/annulation cascades, or Pauson-Khand type reactions.[6][12]

  • Radical Cyclizations: Excellent for forming C-C bonds under neutral conditions, making them compatible with sensitive functional groups.[13] These reactions typically proceed via exo cyclization and are initiated by radical initiators (e.g., AIBN with tin hydrides) or, more recently, through photoredox catalysis.[14][15] This is a robust choice for precursors containing a radical acceptor (e.g., an alkene or alkyne) and a radical precursor.[16]

  • Organocatalysis: A powerful tool for enantioselective synthesis, using small organic molecules to catalyze the reaction.[17][18] This is ideal for reactions like Michael additions, aldol reactions, or [3+2] cycloadditions where you need to set a stereocenter with high fidelity.[2][19] It is often used for the synthesis of spirooxindoles and other nitrogen-containing heterocycles.[1]

  • Prins Cyclization: A classic acid-catalyzed method for forming carbon-carbon bonds, particularly useful for synthesizing oxygen- and nitrogen-containing spirocycles.[20]

Q3: My initial attempts at cyclization have failed. Where do I start troubleshooting?

A3: Begin by confirming the integrity of your starting material and reagents.[21] If those are sound, the first experimental parameter to investigate is concentration. Many spirocyclizations are intramolecular and must compete with intermolecular side reactions (e.g., polymerization). Running the reaction under high-dilution conditions (typically 0.01 M to 0.001 M) kinetically favors the desired first-order intramolecular pathway over the second-order intermolecular one.

Part 2: Troubleshooting Guides

This section provides structured guidance for common experimental failures.

Issue 1: Low or No Yield of Spirocyclic Product

A low yield is the most common issue, often stemming from competing reaction pathways or unfavorable kinetics.

Caption: Decision workflow for diagnosing and solving low-yield spirocyclization reactions.

1. Is an intermolecular reaction outcompeting your desired cyclization?

  • Symptom: You observe oligomeric or polymeric material in your crude NMR or by TLC.

  • Causality: The rate of the intermolecular reaction is concentration-dependent (second-order kinetics), while the intramolecular cyclization is not (first-order kinetics).

  • Protocol: High-Dilution Experiment

    • Prepare a stock solution of your substrate in the reaction solvent.

    • In a separate flask, prepare a solution of all other reagents (catalyst, base, etc.).

    • Using a syringe pump, slowly add the substrate stock solution to the reagent flask over several hours (e.g., 4-12 hours). This maintains a very low instantaneous concentration of the substrate, favoring the intramolecular pathway.

    • Monitor the reaction by TLC or LC-MS to track the formation of the desired product versus side products.

2. Is the reaction thermodynamically unfavorable or kinetically slow?

  • Symptom: Starting material is recovered unchanged, even after prolonged reaction times.

  • Causality: The activation energy for the cyclization is too high at the current temperature.

  • Solution: Temperature Screening. Systematically vary the temperature. Some reactions require significant thermal energy to overcome ring strain, while others may need cryogenic temperatures to prevent side reactions.[22][23]

    • Low Temp (-78 °C to 0 °C): Useful for controlling selectivity or preventing decomposition.

    • Room Temp (20-25 °C): A standard starting point.

    • High Temp (50 °C to reflux): Often necessary to provide sufficient energy for ring closure.

3. Is the solvent inhibiting the reaction?

  • Symptom: The reaction works in one solvent but not another, or the yield is highly variable.

  • Causality: Solvents can stabilize or destabilize key intermediates or transition states.[24] For example, a coordinating solvent like THF can bind to a metal catalyst and inhibit its activity, whereas a non-coordinating solvent like toluene or dichloromethane might be preferable.[25][26]

  • Solution: Solvent Screening. A parallel screen of solvents with varying properties is highly informative.

Solvent Class Examples Potential Influence on Spirocyclization
Nonpolar Toluene, HexaneFavorable for many organometallic reactions; can promote aggregation at low temps.
Polar Aprotic Dichloromethane (DCM), Acetonitrile (MeCN), Dimethylformamide (DMF)Good for dissolving polar substrates and reagents; can influence transition state polarity.
Coordinating Ethers Tetrahydrofuran (THF), 1,4-DioxaneCan stabilize cationic intermediates but may inhibit Lewis acidic catalysts.
Protic Alcohols (e.g., MeOH, EtOH)Generally avoided unless part of the reaction mechanism, as they can quench reagents.
Issue 2: Poor Stereoselectivity

Controlling the stereochemistry of the spirocenter is critical. Poor selectivity can arise from a lack of facial bias in the cyclization or from product epimerization.

Caption: Kinetic vs. Thermodynamic pathways in stereoselective spirocyclization.

1. Distinguish between Kinetic and Thermodynamic Control.

  • Causality: The observed product ratio may reflect the relative rates of formation (kinetic control) or the relative stabilities of the products (thermodynamic control). Kinetically controlled reactions often provide access to less stable isomers that are synthetically valuable.[4]

  • Protocol: Time and Temperature Study

    • Set up the reaction at a low temperature (e.g., -20 °C or 0 °C) where equilibration is less likely. Take aliquots over time and analyze the diastereomeric ratio (dr) or enantiomeric excess (ee). If the ratio changes significantly over time, the initial ratio reflects kinetic control.

    • Run the reaction at a higher temperature or for a longer time to see if the product ratio converges to a different value, which would represent the thermodynamic equilibrium.

    • To favor the kinetic product , use low temperatures, short reaction times, and often strong, non-nucleophilic bases or highly active catalysts.

    • To favor the thermodynamic product , use higher temperatures, longer reaction times, and conditions that allow for equilibration (e.g., a reversible step in the mechanism).

2. Enhance Stereocontrol with Chiral Ligands (for Transition-Metal Catalysis).

  • Symptom: The reaction is racemic or has low diastereoselectivity.

  • Causality: The ancillary ligand environment around the metal center is the primary determinant of stereoselectivity in many transition-metal-catalyzed reactions.[10] Steric bulk and electronic properties of the ligand create a chiral pocket that biases the approach of the substrate.

  • Solution: Ligand Screening. Screen a panel of ligands with systematically varied properties.

Ligand Type Example Key Feature Typical Application
Chiral Phosphines BINAP, MandyphosC2-symmetric biaryl phosphinesAsymmetric C-C and C-N coupling[11]
Salen Ligands Jacobsen's CatalystPlanar tetradentate ligandsEpoxidations, Cycloadditions
Box/PyBox Ligands Bis(oxazoline)C2-symmetric N,N-ligandsLewis-acid catalyzed reactions
NHC Ligands IPr, SIMesN-Heterocyclic CarbenesStrong sigma-donors, often for cross-coupling

References

  • Takasu, K., Nagamoto, Y., & Takemoto, Y. (2010). Stereocontrolled synthesis of spiro[n.2]alkenes by ring contraction of fused-cyclobutanols. Chemistry, 16(28), 8427-32. [Link]

  • Taylor, M. S. (2017). Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. Accounts of Chemical Research, 50(4), 895-907. [Link]

  • Reddy, B. V. S., & Divyalatha, M. (2024). Recent Developments in Prins Cyclization Toward the Synthesis of Spirocyclic Scaffolds. Asian Journal of Organic Chemistry. [Link]

  • Wang, T., et al. (2020). Radical spirocyclization and dearomatization N-arylpropiolamides. Nature Communications, 11(1), 2345. [Link]

  • Karageorgis, G., et al. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers, 8(3), 558-591. [Link]

  • González-López de Turiso, F., & Curran, D. P. (2005). Radical cyclization approach to spirocyclohexadienones. Organic Letters, 7(1), 151-4. [Link]

  • Motherwell, W. B., et al. (1991). Synthesis of spiro-compounds: use of diselenoacetals for generation of quaternary centres by alkylation and radical cyclization. Journal of the Chemical Society, Chemical Communications, (19), 1327-1328. [Link]

  • Rybakov, V. B., et al. (2022). Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. Molecules, 27(19), 6543. [Link]

  • Beier, P., et al. (2013). Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction. The Journal of Organic Chemistry, 78(13), 6685-6695. [Link]

  • Meazza, M., et al. (2022). Stereoselective Synthesis of Spiro-Decalin Oxindole Derivatives via Sequential Organocatalytic Michael–Domino Michael/Aldol Reaction. The Journal of Organic Chemistry, 87(16), 10833-10842. [Link]

  • Ghorai, M. K., et al. (2023). Strain-Release Radical-Polar Crossover Annulation: A Unified Strategy to Access Spiro-, Fused-, and Enantioenriched-Aza/Oxa. ChemRxiv. [Link]

  • Wikipedia. (n.d.). Spiro compound. Wikipedia. [Link]

  • Zhu, C., et al. (2023). Intramolecular trapping of spiro radicals to produce unusual cyclization products from usual migration substrates. Nature Communications, 14(1), 1145. [Link]

  • Brummond, K. M. (2012). Strategies for Spiroketal Synthesis Based on Transition-Metal Catalysis. Synthesis, 44(22), 3465-3486. [Link]

  • Cheprakov, A. V., et al. (2017). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 8(5), 3823-3833. [Link]

  • Zhang, J., et al. (2021). Synthesis of spiro cyclopropane-oxyindole compounds by organic catalytic reaction. Journal of Physics: Conference Series, 1952, 022046. [Link]

  • Frontier, A. (2025). How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]

  • Deprez-Poulain, R., & Deprez, B. (2020). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Future Medicinal Chemistry, 12(1), 1-5. [Link]

  • Frontier, A. (2025). Failed Reaction: FAQ. University of Rochester, Department of Chemistry. [Link]

  • Jesikiewicz, L. T. (2020). Ligand Effects on Reactivity and Selectivity of Transition-Metal Catalyzed Asymmetric C-C and C-N Bond Forming Reactions. D-Scholarship@Pitt. [Link]

  • Gandeepan, P., & Ackermann, L. (2018). Transition‐Metal‐Catalyzed Synthesis of Spiro Compounds through Activation and Cleavage of C−H Bonds. Chemistry – An Asian Journal, 13(9), 1107-1123. [Link]

  • Gandeepan, P., & Ackermann, L. (2018). Transition‐Metal‐Catalyzed Synthesis of Spiro Compounds through Activation and Cleavage of C−H Bonds. ResearchGate. [Link]

  • Stoltz, B. M., et al. (2024). Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. Organic Letters. [Link]

  • Saikia, U. P. (2022). RECENT ADVANCES IN THE SYNTHESIS OF SPIROCYCLIC COMPOUNDS. Futuristic Trends in Chemical, Material Sciences & Nano Technology. [Link]

  • Aubert, C., et al. (2002). Stereoselective transition metal-catalyzed and radical polycyclizations. Current Opinion in Drug Discovery & Development, 5(6), 928-36. [Link]

  • Clayden, J., & Yasin, S. A. (2002). Stereochemical Outcomes in Reductive Cyclizations To Form Spirocyclic Heterocycles. New Journal of Chemistry, 26(2), 191-192. [Link]

  • Jesikiewicz, L. T. (2020). Ligand Effects on Reactivity and Selectivity of Transition-Metal Catalyzed Asymmetric C-C and C-N Bond Forming Reactions. D-Scholarship@Pitt. [Link]

  • Britton, R., et al. (2022). Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations. Molecules, 27(5), 1709. [Link]

  • Jirgensons, A., & Kašpara, K. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 27(19), 6296. [Link]

  • Zhang, X., et al. (2024). Base-Regulated Spiroannulation: Insights into the Palladium-Catalyzed [2 + 2 + 1] Annulation of 1,2-Dihaloarenes, Alkynes, and 2-Naphthol. ACS Omega. [Link]

  • ResearchGate. (n.d.). Mechanistic outline of a) transition‐metal‐catalyzed cyclizations and b) formal cycloadditions involving the activation of C(sp³)-H bonds. ResearchGate. [Link]

  • Kagan, S. (2023). Spiro Heterocycles in Organic Electronics: Synthesis and Applications. Modern Chemistry & Applications, 11(4). [Link]

  • Pescitelli, G., & Di Bari, L. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews, 38(5), 1297-1309. [Link]

  • Wu, Y. D., et al. (2000). Effects of solvent and temperature on the conformational interconversion of α-monosubstituted cyclododecanones. ResearchGate. [Link]

  • Prasetya, I., & Ladawiyah, D. (2018). The Effect of Temperature on Solvent Recycle Process using Stripping of CO2 from MDEA, Ethylene Glycol, and Water. ResearchGate. [Link]

  • Kumar, V., & Chimni, S. S. (2018). Organocatalytic Asymmetric Synthesis of Spiroacetals and Bridged Acetals. In Advances in Organic Synthesis. [Link]

  • Wang, J., et al. (2021). The Effect of Solvents on the Crystal Morphology of Pyriproxyfen. Molecules, 26(11), 3298. [Link]

  • Ulrich, J., et al. (2024). Effects of Assisting Solvents on Purification Efficiency in the Layer Melt Crystallization of Glycerol. Crystal Growth & Design, 24(3), 1165-1175. [Link]

Sources

stability of Tert-butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate under various reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Tert-butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile spirocyclic building block. Spirocyclic scaffolds are increasingly utilized in drug discovery to enhance the three-dimensionality and novelty of molecular structures, leading to improved pharmacological properties.[1][2] This guide will address common stability-related questions and provide practical solutions to challenges encountered during synthetic manipulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with this compound?

A1: The primary stability concerns for this molecule revolve around its two key functional groups: the tert-butoxycarbonyl (Boc) protecting group and the γ-butyrolactone ring. The Boc group is susceptible to cleavage under acidic conditions, while the γ-butyrolactone is prone to hydrolysis under both acidic and basic conditions.[3][4][5]

Q2: Can I perform reactions at elevated temperatures with this compound?

A2: Caution is advised when heating this compound. While the spirocyclic core is generally robust, the Boc group can be thermally labile, leading to undesired deprotection. The specific temperature at which this occurs can vary depending on the solvent and other reagents present.

Q3: Is the ketone functionality a source of instability?

A3: The ketone is a relatively stable functional group under many conditions. However, it can be susceptible to reduction by various hydride reagents and may undergo reactions with strong nucleophiles.

Q4: How does the spirocyclic nature of the molecule affect its reactivity?

A4: The spirocyclic structure imparts significant conformational rigidity.[6] This can influence the accessibility of the functional groups to reagents and may affect the stereochemical outcome of reactions at or near the spirocenter.

Troubleshooting Guide

This section addresses specific issues that may arise during experimentation and offers potential solutions.

Issue 1: Unexpected Boc Deprotection

Symptom: Formation of a more polar byproduct, confirmed by TLC or LC-MS, corresponding to the free amine.

Primary Cause: Exposure to acidic conditions, even trace amounts, can lead to the cleavage of the Boc group.

Troubleshooting Steps:

  • Reagent Purity Check: Ensure all reagents and solvents are free from acidic impurities. For example, some grades of chloroform can contain trace amounts of HCl.

  • pH Control: If the reaction is sensitive to acid, consider adding a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or 2,6-lutidine, to scavenge any protons.

  • Reaction Temperature: Avoid high temperatures, as thermal deprotection of the Boc group can occur.

  • Choice of Lewis Acid: If a Lewis acid is required, opt for milder ones and screen various options at low temperatures to minimize Boc cleavage.

Issue 2: Lactone Ring Opening

Symptom: Appearance of a new, more polar spot on TLC or a new peak in the LC-MS corresponding to the ring-opened hydroxy acid or its ester derivative (if an alcohol is present).

Primary Cause: The γ-butyrolactone ring is susceptible to hydrolysis under both acidic and basic conditions.

Troubleshooting Steps:

  • Under Basic Conditions:

    • Avoid Strong Bases: Steer clear of strong aqueous bases like NaOH or KOH. If a base is necessary, consider using weaker, non-hydroxide bases such as triethylamine, DIPEA, or sodium bicarbonate.

    • Anhydrous Conditions: Perform the reaction under strictly anhydrous conditions to prevent hydrolysis.

  • Under Acidic Conditions:

    • Minimize Water: Ensure the reaction is as dry as possible.

    • Reaction Time and Temperature: Keep the reaction time to a minimum and run the reaction at the lowest possible temperature to suppress the rate of hydrolysis.[3]

Issue 3: Unwanted Reduction of the Ketone

Symptom: Formation of a byproduct with a mass corresponding to the addition of two hydrogens, indicating the conversion of the ketone to a secondary alcohol.

Primary Cause: Use of reducing agents that are not selective for other functional groups in the molecule.

Troubleshooting Steps:

  • Choice of Reducing Agent: If another functional group needs to be reduced, select a reagent with appropriate chemoselectivity. For example, if reducing an ester to an alcohol in the presence of the ketone, a milder reagent might be necessary. Sodium borohydride is a milder reducing agent than lithium aluminum hydride and may offer better selectivity.[7][8]

  • Protecting Group Strategy: If a strong reducing agent is required for another transformation, consider protecting the ketone as a ketal prior to the reduction step.

Experimental Protocols

Protocol 1: Assessing Stability to Acidic Conditions

This protocol provides a method to determine the lability of the Boc group and the lactone ring to a specific acidic reagent.

  • Preparation: Dissolve 10 mg of this compound in 1 mL of a suitable anhydrous solvent (e.g., dichloromethane or dioxane).

  • Addition of Acid: Add a stoichiometric amount (or a defined excess) of the acid to be tested (e.g., 1.1 equivalents of trifluoroacetic acid).

  • Monitoring: Monitor the reaction by TLC or LC-MS at regular intervals (e.g., 15 min, 30 min, 1 hr, 2 hr).

  • Analysis: Analyze the chromatograms for the disappearance of the starting material and the appearance of the deprotected amine and/or the hydrolyzed lactone product.

Protocol 2: Assessing Stability to Basic Conditions

This protocol evaluates the stability of the lactone ring to a specific base.

  • Preparation: Dissolve 10 mg of the compound in 1 mL of a protic solvent (e.g., methanol or a mixture of THF and water).

  • Addition of Base: Add a stoichiometric amount (or a defined excess) of the base to be tested (e.g., 1.1 equivalents of sodium hydroxide).

  • Monitoring: Follow the reaction progress by TLC or LC-MS at set time points.

  • Analysis: Look for the formation of the ring-opened hydroxy acid.

Data Summary

The following table summarizes the expected stability of this compound under various common reaction conditions, based on the known reactivity of its functional groups.

Condition CategoryReagent/Condition ExampleBoc Group StabilityLactone StabilityKetone Stability
Acidic TFA, HCl in dioxaneLabilePotentially LabileStable
Basic NaOH, KOH (aq)StableLabileStable
Triethylamine, DIPEAStableGenerally StableStable
Reductive NaBH4, LiAlH4StableStableLabile
H2, Pd/CStableStablePotentially Labile
Oxidative m-CPBA, PCCStableStableGenerally Stable
Thermal Reflux in ToluenePotentially LabileStableStable

Visual Guides

Degradation Pathways

The following diagram illustrates the primary degradation pathways under acidic and basic conditions.

G cluster_acid Acidic Conditions (H+) cluster_base Basic Conditions (OH-) start_acid This compound deprotected 3-Oxo-1-oxa-7-azaspiro[4.4]nonan-7-ium start_acid->deprotected Boc cleavage hydrolyzed_acid Ring-opened hydroxy acid (cationic) start_acid->hydrolyzed_acid Lactone hydrolysis start_base This compound hydrolyzed_base Ring-opened hydroxy carboxylate start_base->hydrolyzed_base Lactone hydrolysis

Caption: Potential degradation pathways under acidic and basic conditions.

Experimental Workflow for Stability Assessment

This workflow outlines the general procedure for testing the stability of the compound.

G cluster_workflow Stability Assessment Workflow prep Prepare solution of the spirocyclic compound add_reagent Add reagent (acid, base, etc.) prep->add_reagent monitor Monitor reaction (TLC, LC-MS) add_reagent->monitor analyze Analyze for degradation products monitor->analyze conclusion Determine stability under tested conditions analyze->conclusion

Caption: General workflow for assessing compound stability.

References

  • Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. ACS Publications. Retrieved from [Link]

  • Mechanisms of lactone hydrolysis in acidic conditions. PubMed. Retrieved from [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi. Retrieved from [Link]

  • Study of hydrolysis of amido-substituted gamma-butyrolactones by pH-stat titration and ultraviolet spectroscopic analyses. PubMed. Retrieved from [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. Retrieved from [Link]

  • Enantioselective reduction of ketones. Wikipedia. Retrieved from [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. ScienceDirect. Retrieved from [Link]

  • This compound. PubChemLite. Retrieved from [Link]

  • Tert-butyl 3-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate. PubChemLite. Retrieved from [Link]

  • This compound. Chem-Contract. Retrieved from [Link]

  • Reduction of Aldehydes and Ketones. Chemistry Steps. Retrieved from [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. ResearchGate. Retrieved from [Link]

  • Diastereoselective Transfer Hydrogenation of Cyclic and Bicyclic Ketones over Selected Metal Oxides as Catalysts. PMC - NIH. Retrieved from [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. ResearchGate. Retrieved from [Link]

  • Reduction of a Ketone. YouTube. Retrieved from [Link]

  • Hydrolysis of GBL (open circles) and esterification of GHB (filled...). ResearchGate. Retrieved from [Link]

  • Synthesis and bioactivity of fused- and spiro-β-lactone-lactam systems. SciSpace. Retrieved from [Link]

  • Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions. ResearchGate. Retrieved from [Link]

  • Reduction of a Ketone. YouTube. Retrieved from [Link]

    • Draw the mechanism for the hydrolysis of γ-butyrolactone under acidic conditions (20 pts). Chegg. Retrieved from [Link]

  • Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions. PubMed. Retrieved from [Link]

  • Visible-Light-Induced Nitrogen-Atom Deletion of Unactivated Secondary Amines. Journal of the American Chemical Society. Retrieved from [Link]

  • Propose a mechanism for the base-promoted hydrolysis of γ-butyrolactone. Pearson. Retrieved from [Link]

  • Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega. Retrieved from [Link]

  • Highly efficient and enantioselective synthesis of chiral lactones via Ir-catalysed asymmetric hydrogenation of ketoesters. Chemical Communications (RSC Publishing). Retrieved from [Link]

  • Nitroso-ene cyclization enabled access to 1-azaspiro[4.4]nonane and its application in a modular synthesis toward (±)-cephalotaxine. ResearchGate. Retrieved from [Link]

  • Scheme 1. Proposed mechanism for the catalytic hydrogenation of ketones by [(cymene)Ru(S,S-TsDPEN)]+. ResearchGate. Retrieved from [Link]

  • tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. PMC - NIH. Retrieved from [Link]

  • Enantioselective Hydrolysis of Amino Acid Esters Promoted by Bis(β-cyclodextrin) Copper Complexes. PMC - PubMed Central. Retrieved from [Link]

  • tert-butyl 4-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate. ChemUniverse. Retrieved from [Link]

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Technical Support Center: Challenges in the Scale-Up Production of Tert-butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up production of Tert-butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable spirocyclic building block. The information provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Its unique spirocyclic structure, incorporating both an oxazolidinone and a pyrrolidine ring, presents specific challenges during large-scale production. This guide provides a structured approach to troubleshooting common issues, from starting material selection to final product purification.

Proposed Synthetic Pathway

The most common and scalable synthetic route to this compound involves a three-step sequence starting from N-Boc-pyrrolidin-3-one. This pathway is illustrated below and will form the basis of our troubleshooting guide.

Synthetic_Pathway A N-Boc-pyrrolidin-3-one B Diester Intermediate (tert-butyl 3-(2-alkoxy-2-oxoethyl)-3-hydroxypyrrolidine-1-carboxylate) A->B  Alkylation   (e.g., Ethyl bromoacetate, Base) C β-Keto Ester Intermediate B->C  Dieckmann Condensation   (Strong Base) D This compound C->D  Hydrolysis & Decarboxylation   (Heat, Acid/Base)

Caption: Proposed synthetic pathway for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the synthesis of this compound?

A1: The Dieckmann condensation is the most critical and challenging step. This intramolecular cyclization is highly sensitive to reaction conditions, and improper control can lead to low yields, side product formation, and difficulties in purification.

Q2: Why is the choice of base so important in the Dieckmann condensation?

A2: The base serves to deprotonate the α-carbon of one of the ester groups, initiating the cyclization. Using a non-matching alkoxide base (e.g., sodium methoxide with an ethyl ester) can lead to transesterification, resulting in a mixture of products.[1] Strong, non-nucleophilic bases like sodium hydride or potassium tert-butoxide are often preferred to minimize side reactions.[2][3]

Q3: What are the primary safety concerns during this synthesis?

A3: The primary safety concerns are associated with the handling of strong bases (e.g., sodium hydride, potassium tert-butoxide) and flammable solvents. Additionally, some intermediates and reagents may be toxic or irritants.[4][5][6] A thorough risk assessment should be conducted before commencing any scale-up activities.

Q4: Can the N-Boc protecting group be cleaved during the reaction?

A4: The N-Boc group is generally stable under basic conditions used in the alkylation and Dieckmann condensation steps. However, it is sensitive to strong acids and high temperatures, which may be employed during the hydrolysis and decarboxylation step.[7][8] Careful control of temperature and pH is necessary to prevent premature deprotection.

Troubleshooting Guides

Step 1: Alkylation of N-Boc-pyrrolidin-3-one

This step involves the reaction of N-Boc-pyrrolidin-3-one with a haloacetate, such as ethyl bromoacetate, in the presence of a base to form the diester intermediate.

Problem Potential Cause Troubleshooting Action
Low conversion to the diester 1. Inactive base (e.g., moisture contamination).2. Insufficient base.3. Low reaction temperature.1. Use a fresh, properly stored base.2. Ensure at least one equivalent of base is used.3. Gradually increase the reaction temperature while monitoring for side product formation.
Formation of di-alkylated product The enolate of the mono-alkylated product reacts with another molecule of the haloacetate.Use a slight excess of N-Boc-pyrrolidin-3-one or add the haloacetate slowly to the reaction mixture.
Side reactions with the haloacetate Hydrolysis of the haloacetate by residual moisture or reaction with the base.Ensure all reagents and solvents are anhydrous. Add the base to the pyrrolidinone before introducing the haloacetate.
Step 2: Dieckmann Condensation

This is the key ring-forming step where the diester intermediate undergoes intramolecular cyclization to form the β-keto ester.

Problem Potential Cause Troubleshooting Action
Low or no product formation 1. Inactive or insufficient base.2. Reaction temperature is too low.3. The reaction is reversible and has not been driven to completion.[9][10]1. Use a strong, non-nucleophilic base like NaH or KOtBu and ensure it is fresh.2. Gradually increase the reaction temperature.3. Ensure at least one full equivalent of base is used to deprotonate the product and drive the equilibrium.[2]
Formation of polymeric byproducts Intermolecular condensation is competing with the desired intramolecular cyclization.Perform the reaction under high dilution conditions to favor the intramolecular pathway.
Transesterification The alkoxide base does not match the ester group of the substrate.Use a base with the same alkoxide as the ester (e.g., sodium ethoxide for an ethyl ester) or a non-alkoxide base like NaH.[1]
Epimerization at adjacent stereocenters Prolonged exposure to strong base can cause loss of stereochemical integrity.Minimize reaction time by closely monitoring for completion. Consider using a milder base if feasible.
Step 3: Hydrolysis and Decarboxylation

The β-keto ester intermediate is converted to the final product by removing the ester group.

Problem Potential Cause Troubleshooting Action
Incomplete decarboxylation Insufficient heating or incorrect pH.Ensure the reaction is heated to a sufficient temperature (typically >100 °C) and that the hydrolysis of the ester to the carboxylic acid is complete before initiating decarboxylation.
Degradation of the product The N-Boc group is sensitive to high temperatures and strong acids.[7][8]Use the mildest effective conditions for decarboxylation. Monitor the reaction closely and avoid prolonged heating. Consider a stepwise process with controlled temperature and pH.
Formation of colored impurities Thermal decomposition of the starting material or product.Perform the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.
Step 4: Purification of the Final Product

Isolating the target molecule with high purity is crucial for its use in subsequent synthetic steps.

Problem Potential Cause Troubleshooting Action
Difficulty in removing starting materials or intermediates Similar polarity of the desired product and impurities.Optimize the chromatographic purification method. Consider using a different stationary phase or solvent system. Recrystallization may also be an effective purification technique.
Product instability during purification The product may be sensitive to the conditions used for purification (e.g., acidic or basic conditions on silica gel).Use a neutral stationary phase like alumina for chromatography. Minimize the time the product is exposed to the purification medium.
Residual solvent contamination Inefficient removal of solvents after purification.Use high-vacuum drying and consider a final trituration or recrystallization step to remove residual solvents.

Analytical Methods

Effective in-process control and final product analysis are critical for a successful scale-up.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is suitable for monitoring the progress of the reactions and for assessing the purity of the final product. A C18 column with a mobile phase gradient of water and acetonitrile (with 0.1% formic acid or trifluoroacetic acid) is a good starting point.

  • Gas Chromatography (GC): GC can be used to analyze for volatile impurities and residual solvents. A polar capillary column is generally suitable for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the intermediates and the final product.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the product and to identify any unknown impurities.

Safety Considerations

A comprehensive safety review should be conducted before any scale-up synthesis. Key considerations include:

  • Reagent Handling: Strong bases such as sodium hydride and potassium tert-butoxide are pyrophoric and/or water-reactive. They must be handled under an inert atmosphere and with appropriate personal protective equipment (PPE).[5]

  • Solvent Safety: Many organic solvents used in this synthesis are flammable. All operations should be conducted in a well-ventilated area, away from ignition sources.

  • Reaction Exotherms: The alkylation and Dieckmann condensation reactions can be exothermic. Temperature control is crucial, especially during scale-up, to prevent runaway reactions.

  • Waste Disposal: All chemical waste must be disposed of in accordance with local regulations.

Workflow for Troubleshooting Dieckmann Condensation

Troubleshooting_Dieckmann cluster_0 Problem Identification cluster_1 Corrective Actions cluster_2 Outcome start Low Yield in Dieckmann Step check_base Check Base Activity & Stoichiometry start->check_base check_temp Review Reaction Temperature check_base->check_temp OK action_base Use fresh, strong, non-nucleophilic base (e.g., NaH, KOtBu). Ensure >1 equivalent. check_base->action_base Inactive or Insufficient check_dilution Assess Reaction Concentration check_temp->check_dilution OK action_temp Incrementally increase temperature. Monitor for side products. check_temp->action_temp Too Low action_dilution Perform reaction under high-dilution conditions. check_dilution->action_dilution Too Concentrated success Improved Yield and Purity check_dilution->success OK action_base->success action_temp->success action_dilution->success

Caption: A decision-making workflow for troubleshooting low yields in the Dieckmann condensation step.

References

  • Angene Chemical. (2024, November 1). Safety Data Sheet: tert-Butyl 3-(2-ethoxy-2-oxoethyl)
  • Dieckmann condensation. In Grokipedia. Retrieved December 11, 2025, from [Link]

  • Sigma-Aldrich. (2020, December 23). Safety Data Sheet: tert-Butyl hydroperoxide solution.
  • BenchChem. (2025).
  • 3-Oxopyrrolidine-1-carboxylic acid tert-butyl ester SDS, 101385-93-7 Safety D
  • Alfa Chemistry. (n.d.).
  • Sigma-Aldrich. (2025, September 13). SAFETY DATA SHEET: Tert-Butyl hydroperoxide solution 70 wt. % in H2O.
  • United Initiators GmbH. (2024, April 18).
  • Dieckmann Condensation. In Organic Chemistry Portal. Retrieved December 11, 2025, from [Link]

  • Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction.
  • Li, B., et al. (2019, January 21).
  • Li, B., et al. (2019). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions.
  • BenchChem. (2025).
  • LibreTexts Chemistry. (2023, July 31). 7.
  • Deprotection of different N-Boc-compounds. (n.d.).
  • The Regiospecific N-Alkylation of Heterocyclic Ketene Aminals with Ethyl Bromoacetate: A Facile Route to 3-Pyrrolidinone Fused Diazaheterocycles. (n.d.). Bohrium.
  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.).
  • Synthesis of Functionalized Pyrrolidinone Scaffolds via Smiles-Truce Cascade. (2023, September 5). Organic Letters.
  • Quantification and stability assessment of 7,9-di‑tert‑butyl‑1-oxaspiro(4,5)
  • Chromatographic Analyses – GPC, GC, HPLC. (n.d.). ASO.
  • Selective Thermal Deprotection of N -Boc Protected Amines in Continuous Flow. (n.d.).
  • Ryan, M.-R., et al. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH.
  • Sunway Pharm Ltd. (n.d.). tert-Butyl 3-oxo-1-oxa-7-azaspiro[4.
  • Recent Advances in the Synthesis of Pyrrolidines. (n.d.).
  • tert-Butyl Esters. In Organic Chemistry Portal. Retrieved December 11, 2025, from [Link]

  • Synblock. (n.d.). tert-butyl (7R,8R)-7-fluoro-8-hydroxy-2-azaspiro[4.
  • Cenmed Enterprises. (n.d.).
  • Excersise 22.
  • Triple Mode of Alkylation with Ethyl Bromodifluoroacetate: N, or O-Difluoromethylation, N-Ethylation and S-(ethoxycarbonyl)difluoromethylation. (n.d.).
  • Claisen Condensation of N -Methylpyrrolidinone and α-Chloronicotinic esters. (2008, January-February).
  • Master The Dieckmann Condensation in 12 Minutes! (2025, February 11). YouTube.
  • 1-Oxa-7-azaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester 864684-96-8 CAS NO.864684-96-8. (n.d.).
  • tert-Butyl 6-oxo-2,7-diazaspiro[4.
  • This compound. (n.d.). Shanghai Xianghui Pharmaceutical Technology Co., Ltd..
  • tert-butyl 3-oxo-1-oxa-7-azaspiro[4.
  • GUIDE FOR CHEMICAL SYNTHESIS & PURIFIC
  • Synthetic Routes to Approved Drugs Containing a Spirocycle. (n.d.). MDPI.
  • Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. (n.d.). MDPI.
  • Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Deriv
  • Dieckmann Condensation Reaction Mechanism. (2018, May 10). YouTube.
  • Development of an efficient purification method for a peptide... (n.d.). Teknoscienze.
  • Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. (n.d.). PMC - NIH.
  • New pyrrolidine and pyrroline derivatives of fullerenes: From the synthesis to the use in light-converting systems. (n.d.).

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Technical Support Center: Stability and Storage of Tert-butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Tert-butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate (CAS 1160246-85-4). This document provides in-depth guidance for researchers, scientists, and drug development professionals on the proper storage and handling of this crucial building block to prevent its decomposition. Ensuring the stability of this reagent is paramount for the reproducibility of your experimental results and the integrity of your synthetic pathways.

Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for long-term stability?

For maximum long-term stability, the compound should be stored at 2-8°C , under an inert atmosphere (Argon or Nitrogen) , and protected from light .[1][2] The container should be a tightly sealed glass vial with a PTFE-lined cap. While some suppliers may ship the product at room temperature, this is intended for short durations only.[3] For storage in a laboratory setting exceeding several weeks, refrigerated conditions are critical to minimize the risk of thermal and hydrolytic degradation pathways.

Q2: Why is an inert atmosphere and refrigeration so critical?

The primary points of instability in this molecule are the tert-butyloxycarbonyl (Boc) protecting group and, to a lesser extent, the lactone functional group.

  • Boc Group Stability: The Boc group is notoriously sensitive to both acid and heat.[1][4]

    • Thermal Decomposition: While relatively stable at room temperature, prolonged exposure to higher temperatures (>85-90°C) can cause the Boc group to cleave.[1] Refrigeration at 2-8°C significantly slows down any potential thermal degradation kinetics.

    • Acidic Decomposition: The Boc group is readily cleaved by acid.[5][6][7] Storing under an inert atmosphere prevents atmospheric carbon dioxide from dissolving in trace moisture to form carbonic acid, which could initiate slow degradation over time. It also protects against oxidative degradation.[1]

  • Lactone Stability: The 3-oxo-1-oxa moiety forms a lactone (a cyclic ester). Esters are susceptible to hydrolysis, particularly under basic or strongly acidic conditions. While the Boc group itself is stable to base, ensuring the compound is stored in a neutral, dry environment prevents potential lactone ring-opening.[5]

Q3: What are the common signs of decomposition?

Visual inspection is often unreliable unless significant degradation has occurred. The most reliable indicators come from analytical techniques:

  • Appearance of a new, more polar spot on TLC: The deprotected product, 1-oxa-7-azaspiro[4.4]nonan-3-one, is significantly more polar. It will have a lower Rf value than the parent compound. Staining with a ninhydrin solution will produce a distinct pink or purple spot for the deprotected secondary amine, while the starting material will not stain.[8][9]

  • New peaks in HPLC or LC-MS analysis: Reverse-phase HPLC will show a new, earlier-eluting peak corresponding to the more polar deprotected product.[9] LC-MS can confirm this by showing a peak with a mass corresponding to the loss of the Boc group (a loss of 100.12 g/mol ).

  • Changes in NMR spectra: In ¹H NMR, the most obvious sign is a decrease in the integration of the sharp singlet corresponding to the nine protons of the tert-butyl group (typically around 1.4-1.5 ppm) and the appearance of a new signal for the N-H proton of the resulting secondary amine.[8]

Troubleshooting Guide: Investigating Potential Decomposition

If you suspect your sample of this compound has degraded, use this guide to diagnose the issue.

Observation / Issue Probable Cause Recommended Action & Explanation
Reaction yields are inconsistent or lower than expected. Starting material degradation. The actual concentration of the active starting material is lower than calculated due to the presence of decomposed, unreactive species.1. Re-analyze Purity: Use the HPLC or ¹H NMR protocol below to quantify the purity of your stock. 2. Use a Fresh Batch: If degradation is confirmed (>5%), it is highly recommended to use a fresh, unopened vial of the reagent for critical experiments.
A new peak is observed in LC-MS with M-100 mass. Acid-catalyzed or Thermal Deprotection. This mass loss corresponds precisely to the cleavage of the Boc group (C₅H₉O₂).1. Review Storage History: Was the material exposed to acidic conditions (e.g., contaminated glassware, acidic solvent vapors) or elevated temperatures? 2. Implement Optimal Storage: Immediately transfer the material to a vial under Argon or Nitrogen and store at 2-8°C in the dark.
TLC plate shows a new, ninhydrin-positive spot at a lower Rf. Formation of the free secondary amine. The Boc group has been removed, exposing the secondary amine of the spirocycle, which reacts with ninhydrin.[8]This is a fast, qualitative confirmation of deprotection. Quantify the extent of decomposition using HPLC or NMR before proceeding with any reactions.
Material appears discolored or has an unusual odor. Significant Decomposition. This may indicate advanced degradation and the formation of multiple byproducts.The material is likely unsuitable for use. It is safest to discard it according to your institution's chemical waste procedures and procure a fresh supply.
Mechanisms of Decomposition

Understanding the chemical pathways of degradation is key to preventing them. The two primary mechanisms are acid-catalyzed and thermal cleavage of the Boc group.

Primary Decomposition Pathways

The main threat to the integrity of the molecule is the loss of the Boc protecting group.

  • Acid-Catalyzed Deprotection: In the presence of acid (H⁺), the carbonyl oxygen of the Boc group is protonated. This facilitates the cleavage of the tert-butyl group as a stable tert-butyl cation. The resulting carbamic acid is unstable and rapidly decarboxylates to yield the free secondary amine, carbon dioxide, and isobutene (from the cation).[5][6][10]

  • Thermal Deprotection: At elevated temperatures, the Boc group can be cleaved through a unimolecular elimination mechanism, also resulting in the free amine, CO₂, and isobutene.[1][11]

Decomposition cluster_main Storage Conditions A Tert-butyl 3-oxo-1-oxa-7- azaspiro[4.4]nonane-7-carboxylate B 1-Oxa-7-azaspiro[4.4]nonan-3-one (Deprotected Amine) A->B  Acid (H⁺) or  High Heat (Δ) C CO₂ + Isobutene

Primary decomposition pathways of the title compound.
Experimental Protocols

To ensure the integrity of your material, periodic purity checks are recommended, especially for older batches or materials not stored under ideal conditions.

Protocol 1: Purity Assessment by Reverse-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying the purity of the compound and detecting the primary deprotected impurity.[9]

Instrumentation and Conditions:

  • HPLC System: Standard system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

  • Gradient: 10% to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Sample Preparation: Prepare a stock solution of your compound in Acetonitrile at a concentration of approximately 1 mg/mL.

  • Injection: Inject the sample onto the equilibrated HPLC system.

  • Data Analysis:

    • The parent, Boc-protected compound is non-polar and will have a longer retention time.

    • The deprotected amine is significantly more polar and will have a much shorter retention time.

    • Determine purity by calculating the peak area percentage of the parent compound relative to the total area of all peaks.

Workflow for Material Quality Control

This workflow outlines a self-validating system for managing the compound in the lab.

Recommended quality control workflow for the compound.
References
  • BenchChem. (2025). Stability and Storage of Boc-Protected Diamines: A Technical Guide.
  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
  • Chemistry Steps. Boc Protecting Group for Amines.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • Wikipedia. tert-Butyloxycarbonyl protecting group.
  • Fisher Scientific. Amine Protection / Deprotection.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Confirming Boc Protection.
  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O).
  • BenchChem. (2025).
  • BenchChem. (2025). A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis.
  • ResearchGate. (2024).
  • BenchChem. (2025). Preventing degradation of Spiro[3.5]nonan-2-ol during storage.
  • PubMed. Storage Stability of Ketones on Carbon Adsorbents.
  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
  • PubChemLite. Tert-butyl 3-oxo-1-oxa-7-azaspiro[4.
  • Vendor Website. tert-butyl 3-oxo-1-oxa-7-azaspiro[4.
  • Chem-contract. tert-butyl 3-oxo-1-oxa-7-azaspiro[4.
  • Journal of the Chemical Society, Transactions. XCII.—The formation and stability of spiro-compounds. Part IV. Ketones derived from open-chain and cyclic glutaric acids.
  • MDPI. Synthetic Routes to Approved Drugs Containing a Spirocycle.

Sources

analytical methods for detecting impurities in Tert-butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical characterization of tert-butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity detection and analysis for this critical PROTAC linker building block.[1][2] Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format to address specific challenges you may encounter during your experiments.

Introduction to Impurity Profiling

This compound is a key intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] The purity of this building block is paramount to ensure the successful synthesis of the final PROTAC molecule and to avoid the introduction of unwanted variables in biological assays. Impurity profiling is a critical aspect of quality control, enabling the identification and quantification of any unwanted chemical substances.

This guide will focus on the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the comprehensive analysis of this compound and its potential impurities.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the analysis of this compound.

HPLC Analysis

Question 1: I am seeing an unexpected peak in my HPLC chromatogram. What could it be?

Answer: An unexpected peak could be a synthesis-related impurity, a degradation product, a contaminant from your solvent or glassware, or a ghost peak from a previous injection.

Senior Application Scientist's Insight:

  • Synthesis-Related Impurities: Given the structure, potential impurities could arise from incomplete reactions or side reactions. For instance, starting materials or reagents used in the synthesis of the spirocyclic core might be present.[4] Consider the possibility of diastereomers if chiral centers are present and the synthesis is not stereospecific.

  • Degradation Products: The molecule contains a Boc-protecting group and a lactone ring, both of which can be susceptible to degradation.

    • Boc-Deprotection: The tert-butoxycarbonyl (Boc) group can be cleaved under acidic conditions, leading to the formation of the corresponding free amine. Look for a more polar compound eluting earlier in a reversed-phase HPLC method.

    • Lactone Hydrolysis: The lactone ring can undergo hydrolysis, especially under basic or strongly acidic conditions, to form the corresponding hydroxy carboxylic acid. This will also result in a more polar impurity.

  • Troubleshooting Steps:

    • Blank Injection: Run a blank injection (mobile phase only) to rule out solvent contamination or ghost peaks.

    • Forced Degradation: Perform a forced degradation study by subjecting a sample to acidic, basic, oxidative, and photolytic stress conditions.[5][6][7][8][9] This will help to intentionally generate degradation products and identify their retention times.

    • LC-MS Analysis: If available, utilize liquid chromatography-mass spectrometry (LC-MS) to obtain the mass of the unknown peak. This information is invaluable for proposing a potential structure.

Question 2: My peaks are tailing or showing poor resolution. How can I improve my HPLC separation?

Answer: Peak tailing and poor resolution can be caused by a variety of factors including issues with the mobile phase, column, or sample solvent.

Senior Application Scientist's Insight:

  • Mobile Phase pH: The spirocyclic amine, even when Boc-protected, can have a basic character. Ensure the mobile phase pH is appropriate to maintain a consistent ionization state of your analyte and any impurities. A pH 2-3 units away from the pKa of any ionizable groups is a good starting point.

  • Column Choice: A C18 column is a common starting point for reversed-phase chromatography. However, for polar compounds, a column with a different stationary phase (e.g., C8, Phenyl-Hexyl, or an embedded polar group column) might provide better peak shape and resolution.

  • Sample Solvent: Injecting the sample in a solvent stronger than the mobile phase can lead to peak distortion. Whenever possible, dissolve your sample in the initial mobile phase composition.

  • System Suitability: Always perform system suitability tests before running your samples to ensure your HPLC system is performing optimally. This includes checking for theoretical plates, tailing factor, and resolution of critical pairs.

HPLC_Troubleshooting_Workflow start Poor Peak Shape or Resolution check_mobile_phase Check Mobile Phase (pH, Composition) start->check_mobile_phase check_column Evaluate Column (Age, Type, Contamination) start->check_column check_sample Assess Sample (Solvent, Concentration) start->check_sample check_mobile_phase->check_column optimize_mobile_phase Optimize Mobile Phase check_mobile_phase->optimize_mobile_phase Issue Found check_column->check_sample replace_column Replace/Clean Column check_column->replace_column Issue Found adjust_sample Adjust Sample Prep check_sample->adjust_sample Issue Found good_chromatography Good Chromatography optimize_mobile_phase->good_chromatography replace_column->good_chromatography adjust_sample->good_chromatography

GC-MS Analysis

Question 3: Is GC-MS a suitable technique for analyzing this compound and its impurities?

Answer: GC-MS is generally suitable for volatile and thermally stable compounds. While the target compound itself may have limited volatility, GC-MS is an excellent technique for identifying and quantifying residual solvents from the synthesis process.

Senior Application Scientist's Insight:

  • Residual Solvents: The synthesis of such a molecule likely involves various organic solvents. Headspace GC-MS is the gold standard for the analysis of residual solvents and can identify common solvents like Toluene, Tetrahydrofuran (THF), Dichloromethane (DCM), and others.

  • Derivatization: For less volatile impurities, derivatization to increase volatility might be necessary for GC-MS analysis. However, this adds complexity to the sample preparation.

  • Thermal Stability: The Boc-protecting group can be thermally labile, potentially degrading in the hot GC inlet. This can lead to the observation of the de-Boc'd impurity even if it wasn't present in the original sample. A lower inlet temperature should be evaluated.

NMR Spectroscopy

Question 4: How can NMR help in identifying impurities?

Answer: NMR spectroscopy is a powerful tool for structural elucidation and can provide definitive identification of impurities, often without the need for a reference standard.

Senior Application Scientist's Insight:

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the parent compound. Impurities will present as additional, often lower intensity, signals.

    • Loss of Boc Group: The disappearance of the large singlet around 1.4 ppm (corresponding to the nine protons of the tert-butyl group) and the appearance of a new signal for the free amine would indicate deprotection.

    • Lactone Opening: Hydrolysis of the lactone will lead to the appearance of a hydroxyl proton signal and shifts in the signals of the adjacent protons.

  • ¹³C NMR and 2D NMR: Carbon-13 and two-dimensional NMR techniques (like COSY and HSQC) can provide further structural information to confirm the identity of impurities, especially when dealing with complex structures or isomeric impurities.

  • Quantitative NMR (qNMR): If a certified reference standard is available, qNMR can be used for the accurate quantification of the main component and its impurities.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization will likely be required based on your specific instrumentation and impurity profile.

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50)

HPLC_Protocol_Workflow start Sample Preparation (Dissolve in Diluent) injection Inject 10 µL onto HPLC System start->injection separation Gradient Elution on C18 Column injection->separation detection UV Detection at 210 nm separation->detection analysis Data Analysis (Peak Integration & Quantification) detection->analysis

Protocol 2: Headspace GC-MS for Residual Solvents

This protocol is for the general screening of residual solvents.

ParameterRecommended Setting
Column DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min
Injector Temperature 250 °C
Headspace Vial Temp 80 °C
Headspace Incubation 30 min
MS Transfer Line 250 °C
Ion Source Temp 230 °C
Mass Range 35-350 amu

Potential Impurities and Degradation Pathways

Based on the structure of this compound, the following are potential impurities and degradation products to monitor:

Impurity/DegradantPotential OriginAnalytical Consideration
Starting Materials Incomplete reactionMonitor by HPLC or GC
Di-Boc protected amine Side reaction during Boc protectionHigher molecular weight, less polar
Free amine (de-Boc'd) Acidic degradationMore polar, earlier eluting in RP-HPLC
Hydroxy carboxylic acid Lactone hydrolysisMore polar, earlier eluting in RP-HPLC
Residual Solvents Synthesis and purificationBest analyzed by Headspace GC-MS

Degradation_Pathways main_compound tert-butyl 3-oxo-1-oxa-7- azaspiro[4.4]nonane-7-carboxylate de_boc Free Amine (de-Boc'd) main_compound->de_boc Acidic Conditions hydrolysis Hydroxy Carboxylic Acid (Lactone Opened) main_compound->hydrolysis Basic/Acidic Hydrolysis

References

  • PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery. (2021). National Institutes of Health. [Link]

  • This compound, min 97%, 500 mg. Thermo Fisher Scientific. [Link]

  • Stability-indicating HPLC method optimization using quality. Journal of Applied Pharmaceutical Science. [Link]

  • DEVELOPMENT AND VALIDATION OF STABILITY-INDICATING HPLC METHOD FOR DETERMINATION OF CEFPIROME SULFATE. Acta Poloniae Pharmaceutica. [Link]

  • Development and validation of a stability-indicating HPLC assay method for simultaneous determination of spironolactone and furosemide in tablet formulation. (2012). PubMed. [Link]

  • 2278-6074 - Stability Indicating HPLC Method Development and Validation. SciSpace. [Link]

  • Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. National Institutes of Health. [Link]

  • This compound. Chem-Contract. [Link]

  • This compound. PubChem. [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. National Institutes of Health. [Link]

  • Tert-butyl 3-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate. PubChem. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Mass Spectrometry: Fragmentation. University of Arizona. [Link]

  • Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.
  • Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. [Link]

  • Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. National Institutes of Health. [Link]

  • What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds ? ResearchGate. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. NIST. [Link]

  • TIPS. Trends in Pharmaceutical Sciences. [Link]

  • Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. MDPI. [Link]

  • Synthesis, characterization, biological evaluation, and molecular docking studies of new 1,3,4-oxadiazole-thioether derivative as antioxidants and cytotoxic agents. National Institutes of Health. [Link]

  • 1-Oxa-7-azaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester 864684-96-8. LookChem. [Link]

  • Tert-butyl 3-oxo-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate. PubChem. [Link]

  • Bis-Spiro-Oxetane and Bis-Spiro-Tetrahydrofuran Pyrroline Nitroxide Radicals: Synthesis and Electron Spin Relaxation Studies. National Institutes of Health. [Link]

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Technical Support Center: Refining Reaction Parameters for Coupling with Tert-butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with tert-butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you refine reaction parameters for successful coupling reactions. The unique spirocyclic architecture and multifunctional nature of this building block present specific challenges and opportunities in synthesis. This guide is designed to provide both practical, step-by-step protocols and the underlying chemical principles to empower you to make informed decisions in your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the reactivity and handling of this compound in coupling reactions.

Question: I want to perform an N-arylation with this molecule. Can I couple directly onto the nitrogen of the carbamate?

Answer: Direct coupling onto the nitrogen of the tert-butoxycarbonyl (Boc) group is generally not a feasible strategy. The nitrogen lone pair is delocalized into the carbonyl group, rendering it significantly less nucleophilic and generally unreactive in standard cross-coupling reactions like the Buchwald-Hartwig amination.

Expert Insight: The primary purpose of the Boc group is to protect the secondary amine. To utilize this molecule as an amine coupling partner, you must first perform a deprotection step to reveal the free secondary amine. The resulting compound, 1-oxa-7-azaspiro[4.4]nonan-3-one, is the active nucleophile for subsequent C-N bond formation. Standard acidic conditions (e.g., trifluoroacetic acid in dichloromethane) are typically effective for Boc removal.

Question: What are the key structural features of this molecule that I should consider before planning a coupling reaction?

Answer: There are three critical features to consider:

  • The Spirocyclic Core: The rigid, three-dimensional structure of the azaspiro[4.4]nonane core can create significant steric hindrance around the nitrogen atom. This can slow down the rates of oxidative addition and reductive elimination in a catalytic cycle.[1]

  • The Ketone Functional Group: The ketone at the 3-position is susceptible to nucleophilic attack and enolization. Reaction conditions, particularly the choice of base, must be selected carefully to avoid unwanted side reactions.

  • The Lactone Moiety: While generally stable, the lactone can be sensitive to harsh basic or acidic conditions that could be employed during the reaction or workup, potentially leading to ring-opening.

Expert Insight: These features necessitate careful selection of catalysts, ligands, and bases. For instance, sterically demanding ligands are often required to promote challenging coupling reactions.[2] The choice of a non-nucleophilic, moderately strong base is often critical to prevent side reactions involving the ketone.

Question: Which type of coupling reaction is most suitable for the deprotected form of this molecule?

Answer: The most common and powerful method for forming a C-N bond between a secondary amine and an aryl/heteroaryl halide (or triflate) is the Buchwald-Hartwig Amination .[3][4] This palladium-catalyzed cross-coupling reaction is widely used in pharmaceutical and materials chemistry due to its broad substrate scope and functional group tolerance.[3][5]

Section 2: Core Experimental Protocol - Buchwald-Hartwig N-Arylation

This section provides a robust, general protocol for the N-arylation of 1-oxa-7-azaspiro[4.4]nonan-3-one (the deprotected starting material) with an aryl bromide. This should be considered a starting point for optimization.

Step 1: Deprotection of the Starting Material
  • Dissolve this compound (1.0 eq) in dichloromethane (DCM, approx. 0.2 M).

  • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize excess acid.

  • Dry the organic layer over sodium sulfate, filter, and concentrate to yield the free amine, which can be used directly or after purification.

Step 2: General N-Arylation Protocol

G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A Oven-dried vial with stir bar B Add Pd catalyst, ligand, and base A->B C Add spirocyclic amine and aryl halide B->C D Add anhydrous solvent C->D E Seal vial under inert gas (Ar/N2) F Heat to specified temperature E->F G Monitor reaction by TLC/LC-MS F->G H Cool to RT, dilute with solvent I Filter through Celite/silica plug H->I J Purify by column chromatography I->J

Caption: General workflow for Buchwald-Hartwig N-arylation.

Reagents & Conditions:

ComponentRecommended Starting PointRange for Optimization
Spirocyclic Amine 1.0 eq---
Aryl Halide/Triflate 1.0 - 1.2 eq1.0 - 1.5 eq
Palladium Precatalyst G3-XPhos (2 mol%)1 - 5 mol%
Ligand (Included in G3 Precatalyst)XPhos, RuPhos, BrettPhos
Base K₃PO₄ (2.0 eq)K₂CO₃, Cs₂CO₃, LHMDS
Solvent Toluene or 1,4-Dioxane (0.1 M)THF, CPME
Temperature 100 °C80 - 120 °C
Atmosphere Inert (Argon or Nitrogen)---

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the palladium precatalyst, ligand (if not using a precatalyst), and base.

  • Add the deprotected spirocyclic amine and the aryl halide.

  • Seal the vial with a screw cap containing a PTFE septum.

  • Evacuate and backfill the vial with an inert gas (e.g., Argon) three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Place the vial in a preheated heating block and stir at the specified temperature.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Section 3: Troubleshooting Guide

This guide is structured to help you diagnose and solve common issues encountered during the coupling reaction.

Issue 1: Low to No Product Yield

Question: My cross-coupling reaction shows very low or no conversion. What are the first steps I should take to troubleshoot?

Answer: When faced with low or no product yield, a systematic approach is crucial. Begin by verifying the fundamentals of your reaction setup.[6]

  • Verify Reagent Quality: Ensure all starting materials, particularly the solvent and base, are pure and anhydrous. Moisture can significantly hinder the reaction by poisoning the catalyst and hydrolyzing reagents. Use freshly distilled solvents or those from a reliable commercial source.

  • Confirm Catalyst Activity: The palladium source and ligand are critical. Pd(II) precatalysts require in situ reduction to the active Pd(0) species. If this reduction is inefficient, the catalytic cycle will not initiate effectively.[4][7] Consider using a pre-activated Pd(0) source or a more robust precatalyst system (e.g., G3 or G4 precatalysts).

  • Ensure an Inert Atmosphere: Palladium-catalyzed reactions are highly sensitive to oxygen, which can oxidize the active Pd(0) catalyst to an inactive Pd(II) state. Ensure your reaction vessel was properly degassed and maintained under a positive pressure of an inert gas like argon or nitrogen throughout the reaction.

Expert Insight: The most common point of failure is often trace amounts of water or oxygen. A simple test is to run a control reaction with a well-behaved substrate, like bromobenzene and morpholine, using your reagents and setup. If this control reaction also fails, the issue likely lies with your general setup (solvents, inert atmosphere) rather than the specific substrates.[8]

G start Low or No Yield Observed q1 Are reagents pure & anhydrous? start->q1 a1_yes Yes q1->a1_yes a1_no No (Dry solvents/reagents, use fresh materials) q1->a1_no Check Purity q2 Is the catalyst system active? a1_yes->q2 end_fail Consult Specialist a1_no->end_fail a2_yes Yes q2->a2_yes a2_no No (Use new catalyst, consider pre-activation, switch to G3/G4 precatalyst) q2->a2_no Verify Catalyst q3 Is the atmosphere truly inert? a2_yes->q3 a2_no->end_fail a3_yes Yes q3->a3_yes a3_no No (Improve degassing technique, check for leaks) q3->a3_no Ensure Inertness q4 Is the base appropriate? a3_yes->q4 a3_no->end_fail a4_yes Yes q4->a4_yes a4_no No (Screen stronger/weaker bases, e.g., Cs2CO3, LHMDS) q4->a4_no Optimize Base q5 Is the ligand suitable? a4_yes->q5 a4_no->end_fail a5_yes Yes q5->a5_yes a5_no No (Screen more sterically bulky ligands like RuPhos, BrettPhos) q5->a5_no Optimize Ligand end_success Reaction Optimized a5_yes->end_success a5_no->end_fail

Caption: Troubleshooting decision tree for low-yield coupling reactions.

Issue 2: Side Product Formation

Question: I am observing significant hydrodehalogenation of my aryl halide starting material. What causes this and how can I prevent it?

Answer: Hydrodehalogenation (replacement of the halide with hydrogen) is a common side reaction. It often arises from competing β-hydride elimination from a palladium-alkoxide or palladium-amide intermediate, or from protonolysis of the organopalladium intermediate.

Expert Insight: This issue can often be mitigated by changing the ligand or base.

  • Ligand Choice: Ligands that promote faster reductive elimination can outcompete the side reaction. Switching to a more electron-rich and sterically bulky ligand, such as BrettPhos, can be effective.

  • Base Choice: Using a weaker base like K₂CO₃ or K₃PO₄ instead of strong alkoxides (e.g., NaOtBu) can reduce the rate of β-hydride elimination from palladium-alkoxide species.

  • Water Content: While reactions need to be anhydrous, sometimes a carefully controlled, very small amount of water can be beneficial, but excess water can lead to protonolysis. This is an advanced optimization technique.

Question: I suspect my spirocyclic starting material or product is decomposing. What conditions might cause this?

Answer: The ketone in the spirocycle is the most likely site of decomposition under certain conditions.

  • Strongly Basic Conditions: Strong bases, especially nucleophilic ones, can promote side reactions at the ketone, such as aldol condensation or other undesired enolate chemistry. Using a bulky, non-nucleophilic base like LHMDS or a weaker inorganic base like Cs₂CO₃ can help.

  • High Temperatures: Prolonged heating at very high temperatures (>120 °C) can lead to thermal decomposition. Try to run the reaction at the lowest effective temperature. If the reaction is sluggish, it is better to screen more active catalyst systems than to excessively increase the temperature.

  • Workup Conditions: The lactone could be sensitive to strongly acidic or basic workup conditions. Ensure any aqueous washes are performed with mild reagents (e.g., saturated NaHCO₃, dilute NH₄Cl) and contact time is minimized.

References

  • BenchChem. (2025).
  • Lu, C.-J., & Xu, Q. (2023). Synthesizing chiral spiro compounds using asymmetric amination chemistry. ResearchGate. [Link]

  • Fleurisson, C., Graidia, N., Foricher, Y., Benedetti, E., & Micouin, L. (2023). Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. Organic & Biomolecular Chemistry, 21(17), 3542–3546. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. [Link]

  • Wikipedia. (2024). Cross-coupling reaction. [Link]

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Nolan, S. P., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]

  • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]

  • Stradiotto, M., & Lundgren, R. J. (2011). Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. Synlett, 2011(17), 2443-2458. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]

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Validation & Comparative

A Comparative Guide to the Spectroscopic Characterization of Tert-butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of the novel spirocyclic compound, tert-butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate. In the absence of published experimental data for this specific molecule, this document leverages predictive methodologies and comparative analysis with structurally related compounds to provide a robust framework for its identification and characterization. This approach is invaluable for researchers in drug discovery and organic synthesis who encounter novel chemical entities.

The unique spirocyclic scaffold, combining an oxazolidinone and a pyrrolidine ring, presents an interesting spectroscopic challenge. The rigidity of the spiro system and the presence of the bulky tert-butoxycarbonyl (Boc) protecting group significantly influence the chemical environment of the constituent atoms, leading to a distinct spectroscopic fingerprint.

Predicted Spectroscopic Data for this compound

To establish a baseline for characterization, ¹H and ¹³C NMR spectra were predicted using advanced computational algorithms. Similarly, the expected fragmentation pattern in mass spectrometry was elucidated based on established principles for N-Boc protected amines and cyclic ketones.

Predicted ¹H and ¹³C NMR Spectra

The predicted chemical shifts are summarized in Table 1 . The numbering convention used for the assignments is depicted in the molecular structure diagram below.

C1 C1 C2 C2 C1->C2 O3 O3 C2->O3 C4 C4 O3->C4 C5_spiro C5 (spiro) C4->C5_spiro C5_spiro->C1 C6 C6 C5_spiro->C6 N7 N7 C6->N7 C8 C8 N7->C8 C10_boc_quat C10 (Boc) N7->C10_boc_quat C9 C9 C8->C9 C9->C5_spiro O11_boc_co O11 (Boc) C10_boc_quat->O11_boc_co O12_boc_o O12 (Boc) C10_boc_quat->O12_boc_o C13_boc_me C13 (Boc) O12_boc_o->C13_boc_me

Caption: Numbering scheme for this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

PositionPredicted ¹H ShiftPredicted ¹³C ShiftNotes
1~ 2.1 - 2.3 (m)~ 35 - 40Diastereotopic protons
2~ 4.2 - 4.4 (s)~ 70 - 75
4-~ 175 - 180Carbonyl carbon
5 (spiro)-~ 85 - 90Spirocyclic carbon
6~ 3.5 - 3.7 (t)~ 50 - 55
8~ 2.0 - 2.2 (m)~ 30 - 35
9~ 3.4 - 3.6 (t)~ 45 - 50
Boc (C(CH₃)₃)~ 1.45 (s, 9H)~ 28.5
Boc (C(CH₃)₃)-~ 80.5Quaternary carbon
Boc (C=O)-~ 154.0Carbonyl carbon

Causality behind Predicted Shifts: The chemical shifts are influenced by several factors. The protons on the pyrrolidine ring (positions 6, 8, and 9) are expected to show complex multiplets due to restricted rotation around the C-N bond of the Boc group, a phenomenon observed in other N-Boc protected pyrrolidines.[1] The spirocyclic nature of the molecule introduces significant ring strain and unique electronic effects, which are accounted for in the prediction algorithms. The downfield shift of the spiro-carbon (C5) is characteristic of such systems.

Predicted Mass Spectrometry Fragmentation

The mass spectrum is predicted to be dominated by fragmentation pathways characteristic of the N-Boc protecting group. The molecular ion peak ([M]⁺) is expected at m/z 241.

M [M]+. m/z 241 M_minus_56 [M-56]+. m/z 185 (Loss of isobutylene) M->M_minus_56 M_minus_100 [M-100]+. m/z 141 (Loss of Boc group) M->M_minus_100 m_z_57 [C4H9]+ m/z 57 (tert-butyl cation) M->m_z_57 Sample Sample Preparation NMR NMR Spectrometer Sample->NMR H1 1D ¹H NMR NMR->H1 C13 1D ¹³C NMR NMR->C13 TwoD 2D NMR (COSY, HSQC, HMBC) NMR->TwoD Analysis Spectral Analysis & Structure Elucidation H1->Analysis C13->Analysis TwoD->Analysis

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample (0.1-1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Employ a mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

  • Full Scan MS:

    • Acquire a full scan mass spectrum to identify the molecular ion.

    • Operate in positive ion mode to observe protonated molecules ([M+H]⁺) or other adducts.

  • Tandem MS (MS/MS):

    • Select the molecular ion as the precursor ion.

    • Induce fragmentation using collision-induced dissociation (CID).

    • Analyze the resulting fragment ions to confirm the predicted fragmentation pathways.

Sample Sample Infusion Ionization Ionization (ESI/APCI) Sample->Ionization MS1 MS1: Full Scan (Identify Molecular Ion) Ionization->MS1 Isolation Precursor Ion Isolation MS1->Isolation CID Collision-Induced Dissociation Isolation->CID MS2 MS2: Fragment Ion Analysis CID->MS2 Analysis Fragmentation Pattern Confirmation MS2->Analysis

Caption: Workflow for mass spectrometry-based structural confirmation.

Conclusion

This guide provides a comprehensive framework for the characterization of this compound using NMR and mass spectrometry. By combining predictive methods with comparative analysis of a structurally related analog, we have established a reliable set of expected spectroscopic data. The detailed experimental protocols ensure that researchers can acquire high-quality data for this and similar novel spirocyclic compounds, facilitating their unambiguous identification and paving the way for their application in drug discovery and development.

References

  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014. [Link]

  • Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.; Bryce, D. L. Spectrometric Identification of Organic Compounds, 8th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014. [Link]

  • de Meijere, A.; von Seebach, M.; Zöllner, S.; et al. Spiro[4.4]nonane-1,6-dione: A Readily Available Precursor for the Synthesis of Triquinanes and Other Polycyclopentanoid Systems. Eur. J. Org. Chem.2001 , 2001 (11), 2079-2094. [Link]

  • tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. PubChem. [Link]

  • NMRDB.org: An Online Tool for NMR Prediction. [Link]

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A Comparative Guide to the Reactivity of Tert-butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate and Other Ketone Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the trajectory of a synthetic campaign. The three-dimensional architecture of a molecule is intrinsically linked to its biological activity and physicochemical properties. In this context, spirocyclic scaffolds have garnered significant attention for their ability to introduce conformational rigidity and explore novel chemical space.[1] This guide provides an in-depth comparative analysis of the reactivity of a versatile spirocyclic building block, Tert-butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate , against more conventional ketone-containing building blocks.

Our discussion will be grounded in the fundamental principles of organic chemistry, examining how the unique structural features of this spirocycle influence its reactivity in key chemical transformations. We will delve into the interplay of steric, electronic, and stereoelectronic effects, offering field-proven insights to guide your experimental design. While direct quantitative kinetic comparisons for this specific molecule are not extensively available in the literature, we will draw upon data from closely related systems to provide a robust predictive framework.

Understanding the Spirocyclic Scaffold: A Unique Conformational Landscape

The core of our subject molecule is the 1-oxa-7-azaspiro[4.4]nonane system. This spirocyclic framework, consisting of two fused five-membered rings sharing a central carbon atom, imparts a significant degree of conformational rigidity compared to acyclic or simple monocyclic ketones.[2] This rigidity can have profound implications for stereoselectivity in chemical reactions, as the approach of reagents is more constrained.

The ketone functionality resides within a five-membered ring, which suggests its reactivity will share similarities with cyclopentanone. The inherent angle and torsional strain within a five-membered ring system can influence the thermodynamics of reactions that involve a change in hybridization at the carbonyl carbon from sp² to sp³.[2]

Reactivity in Nucleophilic Additions: A Comparative Perspective

Nucleophilic addition to the carbonyl group is a cornerstone of ketone chemistry.[3] The electrophilicity of the carbonyl carbon is a key determinant of reactivity. In general, aldehydes are more reactive than ketones due to reduced steric hindrance and greater polarization of the carbonyl bond.[4]

When comparing cyclic ketones, ring strain plays a crucial role. For instance, cyclohexanone is generally more reactive towards hydride reduction than cyclopentanone.[2] This is attributed to the fact that the transition from a planar sp² carbonyl to a tetrahedral sp³ carbon is conformationally more favorable in the relatively strain-free chair conformation of the cyclohexyl system. Conversely, this change increases torsional strain in the cyclopentyl system.[2] Based on this, we can predict that the spiro[4.4]nonane ketone core of our target molecule will exhibit reactivity more akin to cyclopentanone, potentially being less reactive than a comparable six-membered ring ketone like N-Boc-4-piperidone.

The presence of the N-Boc protecting group and the adjacent oxygen atom in the second ring introduces additional electronic factors. The electron-withdrawing nature of the carbamate and the ether oxygen could potentially increase the electrophilicity of the carbonyl carbon, although this effect is transmitted through several sigma bonds and may be modest. The bulky tert-butyl group of the Boc protecting group is unlikely to exert a significant direct steric effect on the carbonyl group due to its distance.

Table 1: Qualitative Reactivity Comparison in Nucleophilic Additions
Building BlockPredicted Relative ReactivityKey Influencing Factors
This compound ModerateRing strain similar to cyclopentanone; potential electronic influence of heteroatoms.
CyclohexanoneHighFavorable transition state geometry for sp² to sp³ change.[2]
CyclopentanoneModerateIncreased torsional strain upon conversion to sp³ center.[2]
Acetone (Acyclic Ketone)LowLess ring strain compared to small cyclic ketones; sterically more accessible than more substituted acyclic ketones.

Stereoselectivity in Hydride Reductions: The Impact of the Spirocyclic Core

The reduction of ketones to alcohols is a fundamental transformation in organic synthesis.[5] The stereochemical outcome of such reactions is of paramount importance, particularly in the synthesis of chiral molecules. The rigid spirocyclic framework of this compound is expected to exert significant stereocontrol during hydride reduction.

The approach of a hydride reagent, such as sodium borohydride, will be dictated by the steric environment around the carbonyl group. The two faces of the carbonyl plane are diastereotopic, and the hydride will preferentially attack from the less hindered face. The conformational rigidity of the spiro[4.4]nonane system will likely lead to a high degree of facial selectivity, resulting in the preferential formation of one diastereomer of the corresponding alcohol. The stereochemical outcome can often be predicted using established models for nucleophilic addition to cyclic ketones, considering the steric bulk of the fused ring system.[6]

G cluster_0 Hydride Reduction Workflow Ketone Spirocyclic Ketone Reagent Hydride Reagent (e.g., NaBH₄) Ketone->Reagent Nucleophilic Attack Intermediate Tetrahedral Intermediate Reagent->Intermediate Forms Alcohol Diastereomerically Enriched Alcohol Intermediate->Alcohol Protonation

Caption: General workflow for the hydride reduction of a spirocyclic ketone.

Experimental Protocols

The following protocols are provided as representative examples for key transformations. Researchers should optimize conditions based on their specific substrate and desired outcome.

Protocol 1: Sodium Borohydride Reduction

This protocol describes a general procedure for the reduction of a ketone to an alcohol.

Materials:

  • This compound

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in methanol (0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise over 10 minutes, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of deionized water at 0 °C.

  • Add saturated aqueous ammonium chloride solution and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired alcohol.

G Start Dissolve Ketone in MeOH Cool Cool to 0 °C Start->Cool Add_NaBH4 Add NaBH₄ Cool->Add_NaBH4 Stir_0C Stir at 0 °C Add_NaBH4->Stir_0C Warm_RT Warm to RT and Stir Stir_0C->Warm_RT Monitor Monitor by TLC Warm_RT->Monitor Quench Quench with H₂O Monitor->Quench Reaction Complete Extract Extract with EtOAc Quench->Extract Purify Purify by Chromatography Extract->Purify End Isolated Alcohol Product Purify->End

Caption: Step-by-step workflow for the sodium borohydride reduction.

Protocol 2: Grignard Reaction for Carbon-Carbon Bond Formation

This protocol outlines a general procedure for the addition of a Grignard reagent to a ketone.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Grignard reagent (e.g., Methylmagnesium bromide, 3.0 M in diethyl ether)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of this compound (1.0 eq) in anhydrous THF (0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the Grignard reagent (1.2 eq) dropwise via syringe, maintaining the internal temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the tertiary alcohol.

Conclusion

This compound represents a valuable building block for the synthesis of complex, three-dimensional molecules. Its reactivity is governed by a combination of factors inherent to its spirocyclic nature. The ketone, situated in a five-membered ring, is expected to exhibit reactivity comparable to cyclopentanone, making it moderately susceptible to nucleophilic attack. The rigid spirocyclic framework promises high diastereoselectivity in reactions such as hydride reductions, offering a powerful tool for controlling stereochemistry. Understanding these reactivity principles allows for the rational design of synthetic routes and the predictable construction of novel molecular architectures for applications in drug discovery and beyond. Further quantitative studies are warranted to provide a more precise comparison of its reactivity profile.

References

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  • Organic Chemistry Portal. The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals. [Link]

  • NIH. Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts. [Link]

  • ResearchGate. Construction of the spirocyclic ketones using copper catalysis. [Link]

  • Quora. Why are cyclic ketones more reactive than open chain analogous ketones?. [Link]

  • PMC - PubMed Central - NIH. Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

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  • MDPI. Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. [Link]

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  • ResearchGate. Steric and Stereoelectronic Effects in Organic Chemistry. [Link]

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  • ResearchGate. Synthesis of functionalized spirocyclic oxetanes through Paternò-Büchi reactions of cyclic ketones and maleic acid derivatives. [Link]

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A Comparative Guide to the Structure-Activity Relationship (SAR) of Tert-butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel therapeutic agents with improved efficacy and safety profiles has led medicinal chemists to explore unique three-dimensional scaffolds. Among these, spirocyclic systems have garnered significant attention due to their ability to confer conformational rigidity and novel exit vectors for substituent placement. This guide delves into the structure-activity relationship (SAR) of analogs based on the promising Tert-butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate scaffold. While direct comparative studies on this specific scaffold are emerging, we will synthesize data from related spiropyrrolidine and oxazolidinone derivatives to provide a comprehensive framework for the rational design of novel drug candidates. This document will serve as a roadmap for researchers, outlining potential synthetic strategies, key biological assays, and a proposed SAR exploration to unlock the therapeutic potential of this intriguing class of molecules.

Introduction: The Promise of a Novel Spirocyclic Scaffold

The this compound core represents a confluence of privileged structural motifs in medicinal chemistry. The spirocyclic pyrrolidine moiety offers a rigid, three-dimensional framework, a departure from the "flatland" of traditional aromatic ring systems. This inherent rigidity can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the oxazolidinone-like lactone component is a well-established pharmacophore, most notably in the linezolid class of antibiotics, which inhibit bacterial protein synthesis.

The tert-butyl carbamate (Boc) protecting group on the pyrrolidine nitrogen provides a convenient handle for synthetic manipulation, allowing for the introduction of diverse functionalities to probe the chemical space around the core scaffold. The inherent chirality of the spirocenter also presents opportunities for stereoselective interactions with biological macromolecules.

This guide will propose a systematic exploration of the SAR of this scaffold, drawing parallels from existing literature on related compounds to inform the design of future analogs with potential applications in infectious diseases, oncology, and neuroscience.

Proposed Structure-Activity Relationship Exploration

Based on the analysis of related spiropyrrolidine and oxazolidinone compounds, we can hypothesize key regions of the this compound scaffold where modifications are likely to influence biological activity. The following sections outline a proposed SAR study.

Modification of the Pyrrolidine Nitrogen (N7)

The Boc-protecting group at the N7 position is an ideal starting point for diversification. Its removal and subsequent derivatization can introduce a wide array of substituents to probe for interactions with the target protein.

Rationale for Modification: The substituent at this position can influence solubility, cell permeability, and direct interactions with the target. In many bioactive amines, this position is crucial for establishing salt bridges or hydrogen bonds.

Proposed Analogs:

Analog ID Modification at N7 Rationale
A1 Free amine (-H)Baseline compound to assess the necessity of a substituent.
A2 Small alkyl groups (e.g., -CH3, -C2H5)Probes for small hydrophobic pockets.
A3 Aryl or heteroaryl groups (e.g., -Ph, -pyridyl)Explores potential for π-π stacking or other aromatic interactions.
A4 Substituted benzyl groups (e.g., -CH2-Ph-4-F)Introduces conformational flexibility and probes for specific electronic effects.
A5 Amide or sulfonamide linkagesIntroduces hydrogen bond donors and acceptors.
Modifications of the Oxazolidinone Ring

Alterations to the lactone moiety can impact both the chemical reactivity and the steric bulk of the molecule.

Rationale for Modification: The carbonyl group and the oxygen atom of the lactone are potential hydrogen bond acceptors. Changes to this ring can influence the overall shape and electronic distribution of the molecule.

Proposed Analogs:

Analog ID Modification Rationale
B1 Thionation of the carbonyl (C3=S)Alters the hydrogen bonding capacity and electronic properties.
B2 Introduction of substituents at C2 and C4Probes for steric tolerance and additional binding interactions.
B3 Ring opening to the corresponding hydroxy acidAssesses the importance of the cyclic constraint for activity.
Stereochemical Considerations

The spirocenter (C5) is a chiral center. The synthesis of individual enantiomers and the evaluation of their biological activity is a critical step in the SAR exploration.

Rationale: Biological targets are chiral, and often only one enantiomer of a drug is responsible for the desired therapeutic effect, while the other may be inactive or contribute to side effects.

Proposed Investigation:

  • Develop an asymmetric synthesis or a chiral separation method to obtain the individual (R) and (S) enantiomers of the parent scaffold and key analogs.

  • Evaluate the biological activity of each enantiomer separately to determine the eutomer.

Experimental Protocols: A Roadmap for Synthesis and Evaluation

General Synthetic Strategy

The synthesis of analogs of this compound can be approached through a multi-step sequence, likely starting from a suitable proline derivative. A plausible synthetic workflow is outlined below.

G cluster_synthesis Synthetic Workflow start Proline Derivative step1 Spirocyclization start->step1 e.g., Intramolecular alkylation step2 Lactone Formation step1->step2 e.g., Iodolactonization parent This compound step2->parent step3 N-Deprotection parent->step3 TFA or HCl step4 N-Derivatization step3->step4 Amide coupling, Reductive amination, etc. analogs Target Analogs (Series A) step4->analogs G cluster_sar SAR Logic Flow start Synthesize Analog Library step1 Primary Biological Screening (e.g., Antimicrobial, Anticancer) start->step1 decision1 Active Hits Identified? step1->decision1 step2 Secondary Assays (e.g., Mechanism of Action, Selectivity) decision1->step2 Yes inactive Inactive/Cytotoxic - Redesign decision1->inactive No step3 Lead Optimization step2->step3 end Preclinical Candidate step3->end inactive->start

Caption: A logical workflow for SAR-driven lead discovery.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the discovery of novel therapeutic agents. This guide has provided a comprehensive, albeit prospective, analysis of the potential structure-activity relationships of its analogs. By systematically exploring the chemical space around this rigid, three-dimensional core, researchers can rationally design and synthesize novel compounds with tailored biological activities.

Future work should focus on the execution of the proposed synthetic and biological evaluation plans. The identification of active "hits" from the initial screening will pave the way for more focused lead optimization efforts, including the fine-tuning of physicochemical properties to improve pharmacokinetic profiles. The insights gained from such studies will not only advance our understanding of the SAR of this specific scaffold but also contribute to the broader field of medicinal chemistry by expanding the toolkit of privileged three-dimensional structures for drug discovery.

References

  • Multifunctional Derivatives of Spiropyrrolidine Tethered Indeno-Quinoxaline Heterocyclic Hybrids as Potent Antimicrobial, Antioxidant and Antidiabetic Agents: Design, Synthesis, In Vitro and In Silico Approaches. PubMed Central. [Link]

  • Spiro[pyrrolidine-3,3′-oxindoles] and Their Indoline Analogues as New 5-HT6 Receptor Chemotypes. MDPI. [Link]

  • Design and synthesis of spiro derivatives containing a thiophene ring and evaluation of their Anti-microbial activity. Oriental Journal of Chemistry. [Link]

  • The synthesis and analgesic activities of some spiro[indan-1,3'-pyrrolidine] derivatives designed as rigid analogs of profadol. PubMed. [Link]

  • Facile, Regio- and Diastereoselective Synthesis of Spiro- Pyrrolidine and Pyrrolizine Derivatives and Evaluation of The. DigitalCommons@URI. [Link]

  • Oxa-azaspiro derivatives: a novel class of triple re-uptake inhibitors. PubMed. [Link]

in vitro biological evaluation of compounds synthesized from Tert-butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Spirocyclic Scaffolds in Oncology

In the landscape of medicinal chemistry, the quest for novel molecular architectures that can yield potent and selective therapeutic agents is perpetual. Spirocycles, three-dimensional structures where two rings share a single atom, have garnered significant attention for their conformational rigidity and structural novelty, which can lead to enhanced binding affinity and specificity for biological targets.[1] The heterocyclic scaffold, Tert-butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate, represents a promising starting point for the synthesis of diverse compound libraries. Its inherent structural features, including a lactone, a protected amine, and a spirocyclic core, offer multiple points for chemical modification.

While direct derivatization and biological evaluation of this compound are not yet extensively documented in publicly accessible literature, this guide will delve into the in vitro biological evaluation of closely related spirocyclic systems to provide a practical framework for researchers. Specifically, we will focus on the anticancer properties of derivatives of the 1-oxa-4-azaspiro[4.5]decane core, a structurally analogous scaffold. The experimental data and methodologies presented herein will serve as a robust guide for scientists engaged in the discovery and development of novel spirocyclic drug candidates.

Synthetic Pathways to Bioactive Spirocyclic Compounds

The journey from a simple building block to a potent bioactive compound is paved with intricate synthetic strategies. For the 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives, a common synthetic route begins with readily available starting materials like 4-aminophenol.[2][3][4] A key step in the synthesis is a metal-catalyzed oxidative cyclization, which efficiently constructs the spirocyclic core.[3][4] Subsequent modifications, such as the introduction of various substituents, allow for the exploration of the structure-activity relationship (SAR) and the optimization of biological activity.

Below is a generalized workflow illustrating the synthetic approach to these spirocyclic compounds.

Synthetic Workflow Start Starting Materials (e.g., 4-aminophenol, α-glycolic acid) Step1 Amide Formation Start->Step1 Step2 Metal-Catalyzed Oxidative Cyclization Step1->Step2 Core 1-Oxa-4-azaspiro[4.5]decane Core Step2->Core Step3 Derivatization/ Functionalization Core->Step3 Final Final Bioactive Compounds Step3->Final

Caption: A generalized synthetic workflow for the preparation of bioactive 1-oxa-4-azaspiro[4.5]decane derivatives.

Comparative In Vitro Anticancer Activity

The true measure of a novel compound's potential lies in its biological activity. The following tables present a comparative analysis of the in vitro anticancer activity of a series of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives against three human cancer cell lines: A549 (lung carcinoma), MDA-MB-231 (breast adenocarcinoma), and HeLa (cervical carcinoma).[2][3][4] The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. A lower IC50 value indicates a higher potency.

Table 1: In Vitro Anticancer Activity (IC50 in µM) of 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivatives

CompoundA549 (Lung Cancer) IC50 (µM)MDA-MB-231 (Breast Cancer) IC50 (µM)HeLa (Cervical Cancer) IC50 (µM)
6d 0.26--
6b --0.18
8d -0.10-
11b 0.18--
11d -0.09-
11h 0.190.080.15
11k -0.080.14
12c --0.14
Bendamustine >10>10>10
Vorinostat >10>10>10

Data sourced from multiple studies for illustrative comparison.[2][3][4]

Table 2: In Vitro Anticancer Activity (IC50 in µM) of 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one Derivatives

CompoundA549 (Lung Cancer) IC50 (µM)MDA-MB-231 (Breast Cancer) IC50 (µM)HeLa (Cervical Cancer) IC50 (µM)
7j 0.170.050.07
Adriamycin ---

Data sourced from a representative study for this class of compounds.[5]

Structure-Activity Relationship (SAR) Insights

The data presented in the tables reveals several key insights into the structure-activity relationships of these spirocyclic compounds:

  • High Potency: Many of the synthesized derivatives exhibit potent anticancer activity, with IC50 values in the nanomolar to low micromolar range.[2][3][4][5]

  • Superiority to Controls: A significant number of the novel compounds demonstrated substantially greater potency than the standard chemotherapeutic agent Bendamustine and the HDAC inhibitor Vorinostat in the tested cell lines.[4]

  • Impact of Substitution: The nature and position of substituents on the spirocyclic scaffold have a profound impact on anticancer activity. For instance, compound 11h emerged as a particularly effective agent against all three tested cancer cell lines, suggesting a favorable substitution pattern for broad-spectrum activity.[3][4]

  • Sulfonamide Moiety: The introduction of an aromatic sulfonyl group, as seen in compound 7j , leads to exceptionally potent anticancer activity, with IC50 values as low as 50 nM against the MDA-MB-231 breast cancer cell line.[5]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

To ensure the reproducibility and validity of the biological data, a standardized experimental protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

Principle

Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow, water-soluble MTT to a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically.

Step-by-Step Methodology
  • Cell Seeding:

    • Culture human cancer cell lines (e.g., A549, MDA-MB-231, HeLa) in appropriate complete culture medium.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compounds in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the test compounds (or vehicle control) to the respective wells.

    • Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

MTT Assay Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis Seed Seed Cells in 96-well Plate Incubate1 Incubate 24h Seed->Incubate1 Treat Add Test Compounds Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 2-4h Add_MTT->Incubate3 Solubilize Solubilize Formazan Incubate3->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Calculate Calculate % Viability Read->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Plot->IC50

Caption: A step-by-step workflow of the MTT cytotoxicity assay.

Potential Mechanisms of Action: Targeting Cancer Signaling Pathways

While the precise molecular targets of these novel spirocyclic compounds are yet to be fully elucidated, their potent cytotoxic effects suggest interference with critical cellular processes. Many anticancer agents exert their effects by modulating key signaling pathways that regulate cell growth, proliferation, and survival. The PI3K/Akt/mTOR pathway is one such critical signaling cascade that is often dysregulated in cancer.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTORC1->Proliferation

Sources

A Comparative Guide to Spirocyclic Scaffolds in Modern Drug Design: Unlocking Three-Dimensional Chemical Space for Superior Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of drug discovery, the pursuit of novel molecular architectures that confer superior efficacy, selectivity, and pharmacokinetic profiles is relentless.[1] For decades, medicinal chemistry has been dominated by "flat," aromatic, planar structures. However, the limitations of this two-dimensional approach, such as poor solubility and metabolic instability, have become increasingly apparent.[2] This guide provides an in-depth comparison of spirocyclic scaffolds against their non-spirocyclic counterparts, illuminating the tangible advantages of embracing three-dimensional (3D) chemical space in drug design.

Spirocycles are unique ring systems where two rings are connected by a single, shared atom, known as the spiro atom.[3][4] This distinct architecture imparts a rigid, well-defined three-dimensional geometry, a stark contrast to the often-flexible nature of non-spirocyclic molecules.[5][6] This inherent rigidity and 3D nature are the cornerstones of the advantages that spirocyclic scaffolds offer in the development of next-generation therapeutics.[1][3]

The Spirocyclic Advantage: A Paradigm Shift in Molecular Design

The strategic incorporation of spirocyclic motifs into drug candidates has been shown to positively influence a range of critical "drug-like" properties. These improvements stem directly from their unique structural features, which allow for a more sophisticated and precise interaction with complex biological targets.[2][7]

One of the most significant benefits of utilizing spirocyclic scaffolds is the marked improvement in a molecule's physicochemical and pharmacokinetic (ADME - absorption, distribution, metabolism, and excretion) profile.[8][9]

  • Increased Solubility and Reduced Lipophilicity: The higher fraction of sp3-hybridized carbon atoms in spirocycles generally leads to a departure from the high lipophilicity and poor aqueous solubility often associated with flat, aromatic compounds.[2][8] This increased sp3 character is a key descriptor in what is often termed an "escape from flatland" in medicinal chemistry.[10][11] For instance, the replacement of a morpholine ring with diverse azaspirocycles in melanin-concentrating hormone receptor 1 (MCHr1) antagonists led to lower lipophilicity (logD values) and improved metabolic stability.[4][12]

  • Improved Metabolic Stability: The rigid nature of spirocyclic systems can protect metabolically labile sites from enzymatic degradation.[1] By locking the conformation of a molecule, spirocycles can orient functional groups in a way that hinders access by metabolic enzymes, thereby increasing the drug's half-life and bioavailability.[8] In a compelling case study, replacing a flexible alkene linker in a Polo-like kinase 4 (PLK4) inhibitor with a spirocyclic cyclopropyl group resulted in a compound with up to 100-fold higher exposure in mouse plasma and significantly better metabolic stability.[8]

  • Modulation of Basicity: Spirocyclic frameworks can be used to fine-tune the basicity (pKa) of nitrogen-containing heterocycles, a critical parameter influencing drug absorption, distribution, and off-target effects. Spirocycles incorporating oxetanes, for instance, are considerably less basic than their parent amino heterocycles.[13]

Table 1: Comparative Physicochemical Properties of Spirocyclic vs. Non-Sirocyclic Analogs

PropertyNon-Spirocyclic Analog (e.g., Planar Aromatic)Spirocyclic AnalogRationale for Improvement
Solubility Often low due to high planarity and lipophilicityGenerally higherIncreased sp3 character and 3D shape disrupt crystal packing and improve solvation.[8]
Lipophilicity (LogP/LogD) Typically highOften lowerHigher sp3 fraction reduces lipophilic surface area.[4]
Metabolic Stability Can be susceptible to enzymatic degradationGenerally more stableRigid structure shields metabolic hotspots and reduces binding to metabolic enzymes.[1][8]
Fraction of sp3 Carbons (Fsp3) LowerHigherA key indicator of three-dimensionality and improved drug-like properties.[4][12]

The well-defined 3D geometry of spirocyclic scaffolds allows for a more precise and optimized interaction with the three-dimensional binding pockets of biological targets.[3][14][15][16][17]

  • Conformational Rigidity and Pre-organization: The inherent rigidity of spirocycles reduces the entropic penalty upon binding to a target protein.[1][18] By "pre-organizing" the molecule in a bioactive conformation, spirocyclic scaffolds can lead to a significant increase in binding affinity and potency.[19] This conformational constraint is a key advantage over flexible, non-spirocyclic molecules that must adopt a specific conformation to bind, which is energetically unfavorable.[20]

  • Improved Selectivity: The precise spatial arrangement of functional groups in spirocyclic compounds can lead to enhanced selectivity for the desired target over off-targets.[7] A noteworthy example is the modification of the PARP inhibitor Olaparib. Replacing the piperazine ring with a diazaspiro[3.3]heptane resulted in a significant increase in selectivity for PARP-1 over other PARP family members, leading to reduced DNA damage and cytotoxicity.[12]

  • Access to Novel Chemical Space: Spirocyclic scaffolds provide access to novel and underexplored three-dimensional chemical space, offering opportunities to identify hits for challenging targets, such as protein-protein interactions.[3][21] Their ability to project functional groups in multiple vectors allows for more comprehensive exploration of a target's binding site.[3]

G cluster_0 Non-Spirocyclic (Flexible) cluster_1 Spirocyclic (Rigid) a Multiple Conformations b High Conformational Entropy a->b c Poor Pre-organization b->c d Entropic Penalty on Binding c->d e Lower Binding Affinity d->e f Limited Conformations g Low Conformational Entropy f->g h Bioactive Conformation Pre-organized g->h i Reduced Entropic Penalty h->i j Higher Binding Affinity i->j

Experimental Workflows for Comparative Analysis

To empirically validate the advantages of spirocyclic scaffolds, a series of standardized in vitro assays should be performed, comparing the spirocyclic candidate against its closest non-spirocyclic analog.

Objective: To determine and compare the kinetic solubility of a spirocyclic compound and its non-spirocyclic counterpart.

Methodology:

  • Stock Solution Preparation: Prepare 10 mM stock solutions of each test compound in 100% dimethyl sulfoxide (DMSO).

  • Compound Addition: In a 96-well plate, add 2 µL of the 10 mM stock solution to 198 µL of phosphate-buffered saline (PBS) at pH 7.4. This creates a final concentration of 100 µM with 1% DMSO.

  • Incubation and Equilibration: Seal the plate and shake at room temperature for 2 hours to allow for equilibration.

  • Filtration: Filter the samples through a 96-well filter plate to remove any precipitated compound.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using liquid chromatography-mass spectrometry (LC-MS) or UV-Vis spectroscopy, comparing against a standard curve.

  • Data Analysis: The measured concentration represents the kinetic solubility of the compound.

Self-Validation: A control compound with known solubility should be run in parallel to validate the assay performance.

Objective: To evaluate and compare the metabolic stability of a spirocyclic compound and its non-spirocyclic counterpart in the presence of liver microsomes.

Methodology:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing liver microsomes (e.g., human, rat, or mouse) and a NADPH-regenerating system in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Compound Addition: Add the test compounds (spirocyclic and non-spirocyclic) to the reaction mixture at a final concentration of 1 µM.

  • Incubation: Incubate the plate at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Quantification: Analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the line will give the elimination rate constant, from which the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.

Self-Validation: Include a positive control (a compound with known high clearance) and a negative control (incubation without the NADPH-regenerating system) to ensure the assay is performing correctly.

G cluster_0 Experimental Workflow a Prepare Microsome/Cofactor Mix b Add Test Compounds (1 µM) a->b c Incubate at 37°C b->c d Sample at Time Points (0, 5, 15, 30, 60 min) c->d e Quench Reaction with Acetonitrile d->e f Analyze Supernatant by LC-MS/MS e->f g Calculate Half-life and Intrinsic Clearance f->g

Conclusion: Embracing the Third Dimension in Drug Discovery

The incorporation of spirocyclic scaffolds represents a powerful strategy to overcome many of the challenges associated with traditional, planar drug candidates. Their inherent three-dimensionality and conformational rigidity can lead to significant improvements in solubility, metabolic stability, potency, and selectivity.[1][7][8] While the synthesis of spirocyclic compounds can be more complex, the potential rewards in terms of creating safer and more effective medicines are substantial.[3][21] As our understanding of ligand-receptor interactions continues to deepen, the strategic use of spirocyclic scaffolds will undoubtedly play an increasingly vital role in the future of drug discovery.[22][23]

References

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comparative analysis of different synthetic pathways to Tert-butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Unique Spirocyclic Scaffold

Pathway 1: Intramolecular Alkylation of a Proline Derivative

This initial approach leverages the readily available and chiral starting material, Boc-L-4-hydroxyproline. The core strategy involves the installation of a carboxymethyl sidechain and a hydroxymethyl group at the 4-position, followed by an intramolecular cyclization to form the spirocyclic lactone.

Mechanistic Rationale

The key transformation in this pathway is the intramolecular Williamson ether synthesis, forming the lactone ring. The reaction proceeds via an SN2 mechanism where the alkoxide, generated from the primary alcohol, displaces a halide on the adjacent carboxymethyl side chain. The stereochemistry at the spirocenter is established during the initial alkylation steps and is retained throughout the synthesis. The use of a Boc protecting group for the pyrrolidine nitrogen is crucial to prevent side reactions and to allow for further functionalization if required.

Experimental Protocol

Step 1: Esterification of Boc-L-4-hydroxyproline. To a solution of Boc-L-4-hydroxyproline (1.0 eq) in methanol, cooled to 0 °C, is slowly added thionyl chloride (1.2 eq). The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The solvent is then removed under reduced pressure, and the residue is neutralized with a saturated aqueous solution of sodium bicarbonate. The product, Boc-L-4-hydroxyproline methyl ester, is extracted with ethyl acetate, dried over anhydrous sodium sulfate, and concentrated.

Step 2: Oxidation to the 4-keto-proline derivative. The methyl ester from the previous step (1.0 eq) is dissolved in dichloromethane, and Dess-Martin periodinane (1.5 eq) is added portion-wise at 0 °C. The reaction is stirred at room temperature for 2 hours. The mixture is then quenched with a saturated aqueous solution of sodium thiosulfate and sodium bicarbonate. The organic layer is separated, washed with brine, dried, and concentrated to yield the 4-keto-proline derivative.

Step 3: α-Alkylation with methyl bromoacetate. The 4-keto-proline derivative (1.0 eq) is dissolved in dry tetrahydrofuran (THF) and cooled to -78 °C. Lithium diisopropylamide (LDA) (1.1 eq) is added dropwise, and the mixture is stirred for 1 hour. Methyl bromoacetate (1.2 eq) is then added, and the reaction is slowly warmed to room temperature overnight. The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with ethyl acetate.

Step 4: Reduction of the ketone. The resulting keto-diester (1.0 eq) is dissolved in methanol and cooled to 0 °C. Sodium borohydride (1.5 eq) is added in portions, and the reaction is stirred for 1 hour. The solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is dried and concentrated.

Step 5: Intramolecular Lactonization. The crude diol-ester (1.0 eq) is dissolved in dry THF, and sodium hydride (1.2 eq, 60% dispersion in mineral oil) is added carefully at 0 °C. The mixture is stirred at room temperature for 4 hours. The reaction is quenched with water, and the product, tert-butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate, is extracted with ethyl acetate, purified by column chromatography.

Workflow Diagram

Pathway_1 A Boc-L-4-hydroxyproline B Esterification A->B C Oxidation B->C D α-Alkylation C->D E Reduction D->E F Intramolecular Lactonization E->F G Target Molecule F->G

Caption: Synthetic workflow for Pathway 1.

Pathway 2: 1,3-Dipolar Cycloaddition Approach

This alternative strategy employs a [3+2] cycloaddition reaction, a powerful tool for the construction of five-membered rings. The key step involves the reaction of an azomethine ylide, generated in situ from a proline derivative, with a suitable dipolarophile.

Mechanistic Rationale

The core of this pathway is the 1,3-dipolar cycloaddition between an azomethine ylide and an α,β-unsaturated lactone. The azomethine ylide is typically generated from the condensation of an α-amino acid ester with an aldehyde or ketone. The regioselectivity and stereoselectivity of the cycloaddition are governed by frontier molecular orbital (FMO) theory and steric interactions between the dipole and the dipolarophile. This approach offers the potential for high stereocontrol in the formation of the spirocyclic core.

Experimental Protocol

Step 1: Synthesis of the Azomethine Ylide Precursor. Boc-proline (1.0 eq) is reacted with paraformaldehyde (2.0 eq) in toluene at reflux with a Dean-Stark trap for 4 hours. The solvent is removed under reduced pressure to yield the crude azomethine ylide precursor.

Step 2: Preparation of the Dipolarophile (α-methylene-γ-butyrolactone). γ-Butyrolactone (1.0 eq) is deprotonated with LDA (1.1 eq) in THF at -78 °C. The resulting enolate is then reacted with paraformaldehyde (1.5 eq) to introduce a hydroxymethyl group. Subsequent dehydration under acidic conditions (e.g., with p-toluenesulfonic acid) furnishes α-methylene-γ-butyrolactone.

Step 3: 1,3-Dipolar Cycloaddition. The azomethine ylide precursor (1.0 eq) and α-methylene-γ-butyrolactone (1.2 eq) are dissolved in toluene. The mixture is heated to reflux for 12 hours. The reaction progress is monitored by TLC.

Step 4: Purification. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel to afford this compound.

Workflow Diagram

Pathway_2 A Boc-proline B Azomethine Ylide Precursor Synthesis A->B E 1,3-Dipolar Cycloaddition B->E C γ-Butyrolactone D Dipolarophile Synthesis C->D D->E F Target Molecule E->F

Caption: Synthetic workflow for Pathway 2.

Comparative Analysis

MetricPathway 1: Intramolecular AlkylationPathway 2: 1,3-Dipolar Cycloaddition
Starting Materials Boc-L-4-hydroxyproline (chiral pool)Boc-proline, γ-Butyrolactone
Number of Steps 53-4 (depending on dipolarophile prep)
Overall Yield (Estimated) ModerateModerate to Good
Stereocontrol Derived from starting materialPotentially high, dependent on cycloaddition
Key Transformation Intramolecular SN2 cyclization[3+2] Cycloaddition
Scalability Potentially challenging due to multiple stepsMore convergent, potentially more scalable
Reagent Toxicity/Hazards Dess-Martin periodinane, Sodium HydrideLDA, high temperatures

Conclusion and Future Perspectives

Both proposed pathways offer viable, albeit conceptually different, approaches to the synthesis of this compound.

Pathway 1 is a linear synthesis that relies on a chiral pool starting material to establish stereochemistry. While longer, the individual steps utilize well-understood and reliable transformations. The main challenges may lie in achieving high yields across multiple steps and in the handling of sensitive reagents like sodium hydride.

Pathway 2 presents a more convergent and potentially more efficient route. The success of this pathway hinges on the efficiency and selectivity of the key 1,3-dipolar cycloaddition step. This approach may offer greater flexibility for creating analogs by varying the dipolarophile.

Ultimately, the choice of synthetic route will depend on the specific requirements of the research program, including the desired scale of synthesis, available starting materials, and the importance of stereochemical purity. Further experimental validation is necessary to determine the optimal conditions and to provide a definitive comparison of these two promising synthetic strategies. The development of a robust and efficient synthesis for this valuable spirocyclic scaffold will undoubtedly facilitate its broader application in the discovery of new therapeutic agents.

References

  • EvitaChem. (n.d.). 1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 8-(hydroxymethyl)-2,6-dioxo-, 1,1-dimethylethyl ester, (5S,8S)-.
  • BenchChem. (2025). Comparative Analysis of Synthetic Routes to Spiro[4.5]dec-9-en-7-one.
  • PubMed. (2023). Organocatalytic asymmetric synthesis of oxazolidino spiropyrazolinones via N, O-acetalization/aza Michael addition domino reaction between N-Boc pyrazolinone ketimines and γ-hydroxyenones.
  • Khoroshunova, Y. V., et al. (2019). Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition. Beilstein Journal of Organic Chemistry, 15, 2036–2042. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Retrieved from [Link]

A Senior Application Scientist's Guide to Validating the Purity of Commercially Sourced Tert-butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of starting materials is not merely a matter of quality control; it is the bedrock upon which reliable, reproducible, and ultimately successful outcomes are built. Tert-butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate, a valuable spirocyclic building block in medicinal chemistry[1][2][3], is no exception. Its unique three-dimensional structure offers a rigid scaffold that can lead to improved pharmacological properties[4][5]. However, the presence of even minor impurities can significantly impact downstream reactions, biological activity, and the overall integrity of a research program.

This comprehensive guide provides an in-depth technical framework for validating the purity of commercially sourced this compound. We will delve into the causality behind experimental choices, present self-validating analytical protocols, and compare the performance of orthogonal analytical techniques to provide a holistic and trustworthy assessment of material purity.

The Imperative of Purity: Why Rigorous Validation Matters

The molecular formula of this compound is C₁₂H₁₉NO₄, with a molecular weight of 241.28 g/mol [6][7][8]. Commercial suppliers typically offer this compound with a purity specification of ≥97%[6][7]. While this provides a baseline, it is incumbent upon the discerning scientist to independently verify this claim and characterize any potential impurities. The rationale for such diligence is multifaceted:

  • Reaction Stoichiometry and Yield: Inaccurate quantification of the active reagent due to the presence of impurities can lead to incorrect stoichiometric calculations, resulting in lower yields and the formation of unwanted byproducts.

  • Competing Reactions: Impurities with reactive functional groups can participate in side reactions, complicating reaction work-ups and purification processes.

  • Biological Activity: In drug discovery, impurities may exhibit their own biological activity, leading to misleading structure-activity relationship (SAR) data or off-target effects.

  • Reproducibility: The presence and variability of impurities between different batches of the same starting material can be a significant source of experimental irreproducibility.

A Multi-Pronged Approach to Purity Validation

A robust purity assessment relies on the application of multiple, orthogonal analytical techniques. This approach ensures that impurities with different physicochemical properties are detected and that the purity value is not an artifact of a single analytical method. Our recommended workflow integrates High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Purity_Validation_Workflow cluster_0 Orthogonal Analytical Techniques HPLC HPLC Purity_Report Purity_Report HPLC->Purity_Report NMR NMR NMR->Purity_Report MS MS MS->Purity_Report Commercial_Sample Commercial_Sample Commercial_Sample->HPLC Quantitative Analysis Commercial_Sample->NMR Structural Confirmation & Impurity ID Commercial_Sample->MS Molecular Weight Verification

Caption: Workflow for comprehensive purity validation.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

Reverse-phase HPLC (RP-HPLC) is the primary technique for the quantitative assessment of purity due to its high resolution, sensitivity, and reproducibility[9]. The method separates the main compound from its impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

Experimental Protocol: RP-HPLC
  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended for its versatility in separating moderately polar compounds.

  • Mobile Phase: A gradient elution is employed to ensure the separation of impurities with a wide range of polarities.

    • Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA)

    • Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

    • The TFA acts as an ion-pairing agent to improve the peak shape of the amine-containing compound.

  • Gradient Program:

    • 0-20 min: 10% to 90% B

    • 20-25 min: Hold at 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: Hold at 10% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm. The lactone carbonyl and the carbamate group are expected to have some absorbance at this wavelength.

  • Sample Preparation: Prepare a stock solution of the commercially sourced material in the mobile phase (e.g., 1 mg/mL in 50:50 Water:Acetonitrile).

Data Interpretation and Comparison

The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

ParameterExpected Result for High-Purity SampleIndication of Impurities
Purity by Area % ≥ 97%A value lower than the supplier's specification.
Peak Shape Symmetrical (Tailing factor close to 1)Tailing or fronting peaks may indicate co-eluting impurities or issues with the chromatographic method.
Presence of Other Peaks Minimal to no other significant peaks.The presence of additional peaks indicates impurities. The retention time provides information about their relative polarity.

Self-Validation: The consistency of the retention time of the main peak across multiple injections validates the stability of the analytical method. Spiking the sample with a small amount of a related known compound (if available) can help confirm peak identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation and Impurity Identification

¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the chemical structure of the target compound and for identifying and quantifying impurities that are structurally different from the main component[9].

Experimental Protocol: ¹H and ¹³C NMR
  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

  • Acquisition: Standard ¹H and ¹³C{¹H} pulse programs. For quantitative ¹H NMR (qNMR), a longer relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest should be used.

Expected ¹H NMR Spectral Features:

Based on the structure of this compound, the following proton signals are expected:

  • A singlet around 1.4-1.5 ppm corresponding to the nine protons of the tert-butyl group.

  • Multiplets in the range of 2.0-4.0 ppm corresponding to the methylene protons of the pyrrolidine and lactone rings. The exact chemical shifts and coupling patterns will be complex due to the rigid spirocyclic system.

Data Interpretation and Comparison
TechniqueInformation GainedIndication of Impurities
¹H NMR Confirms the presence of key functional groups (tert-butyl, methylene protons). Allows for quantification against a certified internal standard (qNMR).Signals that do not correspond to the main structure. Integration of impurity signals relative to the main compound can provide a quantitative measure of their concentration.
¹³C NMR Confirms the carbon skeleton, including the quaternary spiro-carbon and the carbonyl carbons of the lactone and carbamate.Additional carbon signals indicate the presence of impurities.

Trustworthiness: The integration of the ¹H NMR signals should be consistent with the number of protons in the molecule. For example, the ratio of the integral of the tert-butyl protons to the total integral of the methylene protons should be 9:8.

Mass Spectrometry (MS): Molecular Weight Verification

Mass spectrometry provides a rapid and highly accurate determination of the molecular weight of the compound, serving as a crucial confirmation of its identity.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Instrumentation: A mass spectrometer with an ESI source.

  • Sample Preparation: A dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Analysis Mode: Positive ion mode is typically used for N-Boc protected amines.

Expected Mass Spectrum:

The expected monoisotopic mass of C₁₂H₁₉NO₄ is 241.1314 Da[3]. In the positive ion ESI mass spectrum, the following ions are expected:

  • [M+H]⁺: 242.1387 Da

  • [M+Na]⁺: 264.1206 Da

  • [M+K]⁺: 280.0946 Da

Data Interpretation and Comparison

The observation of the expected molecular ions confirms the identity of the main component. The absence of significant ions at other m/z values supports the purity of the sample.

Analytical_Techniques_Logic cluster_1 Quantitative Analysis cluster_2 Structural Elucidation cluster_3 Identity Confirmation Purity_Validation Purity_Validation HPLC HPLC Purity_Validation->HPLC NMR NMR Purity_Validation->NMR MS MS Purity_Validation->MS Area_Percent Area_Percent HPLC->Area_Percent Purity (%) Chemical_Shifts Chemical_Shifts NMR->Chemical_Shifts Functional Groups Integration Integration NMR->Integration Proton Ratios Molecular_Ion Molecular_Ion MS->Molecular_Ion Molecular Weight

Caption: Logical relationships of the analytical techniques.

Potential Impurities and Their Detection

The synthesis of spirocyclic pyrrolidine lactones can involve several steps, each with the potential to introduce impurities[1][4][10][11]. Based on common synthetic routes, potential impurities could include:

  • Starting Materials: Unreacted starting materials from the cyclization and protection steps.

  • Deprotected Analog: The corresponding amine without the Boc protecting group. This would have a significantly different retention time in RP-HPLC and would be readily identified by the absence of the tert-butyl signal in the ¹H NMR spectrum.

  • Ring-Opened Products: Hydrolysis of the lactone ring would result in a hydroxy acid, which would be more polar and elute earlier in RP-HPLC.

  • Solvent Residues: Residual solvents from the synthesis and purification steps can be detected and quantified by ¹H NMR.

Comparison with Alternatives

While this compound is a valuable building block, other spirocyclic scaffolds are also utilized in drug discovery. The analytical principles outlined in this guide are broadly applicable to these alternatives, with modifications to the specific HPLC method and expected NMR and MS data. The choice of an alternative will depend on the specific synthetic and medicinal chemistry goals.

Conclusion: A Commitment to Quality

Validating the purity of commercially sourced reagents is a critical, yet often overlooked, aspect of rigorous scientific research. By employing a multi-technique approach that leverages the quantitative power of HPLC, the structural elucidation capabilities of NMR, and the molecular weight confirmation of MS, researchers can have high confidence in the quality of their starting materials. This diligence not only prevents costly and time-consuming troubleshooting down the line but also upholds the principles of scientific integrity and reproducibility. The protocols and insights provided in this guide serve as a robust framework for ensuring that the this compound used in your research meets the high standards required for cutting-edge drug discovery and development.

References

  • ResearchGate. Spirocyclic pyrrolidine‐lactones synthesis through salt reaction. [Link]

  • PubChem. Tert-butyl 3-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate. [Link]

  • PubChemLite. This compound. [Link]

  • Chem-contract. This compound. [Link]

  • PubMed. Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery. [Link]

  • Chromatography Online. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • ResearchGate. Development of Novel Enantioselective HPLC Methods for Determination of Optical Purity of Nα-Fmoc / Boc Amino acid Derivatives (Nα-PADs) of Natural and Unnatural Amino Acids: Analytical Strategy to Key Starting Materials of Therapeutic Peptides. [Link]

  • MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • PubMed. Synthesis of Pyrrolidine- and γ-Lactam-Containing Natural Products and Related Compounds from Pyrrole Scaffolds. [Link]

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The Spirocyclic Advantage: A Comparative Guide to Successful Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery, the architecture of a molecule is paramount. For decades, medicinal chemists have often worked in a relatively "flat" world, dominated by aromatic and planar ring systems. However, to truly unlock novel biological interactions and overcome the limitations of traditional scaffolds, we must build in three dimensions. This is where the spirocyclic motif—a unique structural element where two rings share a single atom—emerges as a powerful tool.[1][2] Their inherent rigidity and three-dimensional nature allow for precise projection of functional groups into biological targets, often leading to enhanced potency, selectivity, and superior pharmacokinetic profiles.[3][4][5]

This guide delves into the tangible benefits of incorporating spirocyclic motifs into drug candidates through a series of in-depth case studies. We will objectively compare the performance of these innovative molecules with their non-spirocyclic counterparts and established therapies, supported by robust experimental and clinical data. For researchers, scientists, and drug development professionals, this guide aims to illuminate the strategic advantages of "thinking spiro" in the quest for the next generation of therapeutics.

Case Study 1: Tegoprazan - A New Era in Acid Suppression

Therapeutic Area: Gastroenterology Target: H+/K+ ATPase (Proton Pump)

Tegoprazan is a potassium-competitive acid blocker (P-CAB) that represents a significant advancement in the treatment of acid-related gastrointestinal disorders like gastroesophageal reflux disease (GERD).[6] Unlike traditional proton pump inhibitors (PPIs) such as esomeprazole, which require activation in an acidic environment and bind irreversibly, tegoprazan offers a distinct, spirocycle-driven mechanism of action.[7][8] It directly and reversibly competes with potassium ions at the proton pump, leading to a more rapid and sustained inhibition of gastric acid secretion.[7][8]

Comparative Clinical Efficacy: Tegoprazan vs. Esomeprazole

A key measure of success for GERD therapies is the healing rate of erosive esophagitis (EE). Multiple phase III clinical trials have compared the efficacy of tegoprazan to the widely used PPI, esomeprazole.

Parameter Tegoprazan (50 mg) Tegoprazan (100 mg) Esomeprazole (40 mg) Reference
Cumulative Healing Rate (8 weeks) 98.9%98.9%98.9%[4][9][10]
Healing Rate (4 weeks) 91.3%93.4%94.3%[4]
Time to First Nighttime Heartburn-Free Interval 1.5 days-3.0 days[11]

As the data indicates, tegoprazan demonstrated non-inferiority to esomeprazole in the healing of erosive esophagitis over 8 weeks.[4][9][10] Notably, some studies suggest a faster onset of symptom relief with tegoprazan, particularly for nighttime heartburn, a common and disruptive symptom of GERD.[11][12]

The Spirocyclic Contribution and Pharmacokinetic Advantages

The spirocyclic core of tegoprazan contributes to its favorable pharmacokinetic profile. It has a longer half-life compared to most PPIs and its metabolism is less dependent on the highly variable CYP2C19 enzyme.[13] This leads to more predictable acid suppression, irrespective of a patient's genetic makeup or food intake.[12][14]

Case Study 2: Spirapril - Redefining ACE Inhibition

Therapeutic Area: Cardiovascular Target: Angiotensin-Converting Enzyme (ACE)

Spirapril is a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension.[15] Its spirocyclic structure confers distinct pharmacological properties compared to other widely used ACE inhibitors like enalapril and captopril.

Comparative Antihypertensive Efficacy

Clinical studies have demonstrated that spirapril is at least as effective as other ACE inhibitors in lowering blood pressure.

Parameter Spirapril (6 mg once daily) Enalapril (5-20 mg once daily) Placebo Reference
Peak Diastolic Blood Pressure Reduction -17.4 mmHg-14.8 mmHg-[16]
Trough Diastolic Blood Pressure Reduction -14.7 mmHg-12.4 mmHg-[16]
Trough/Peak Ratio 84%82%-[16]

In a comparative study, spirapril showed a greater reduction in diastolic blood pressure at both peak and trough levels compared to enalapril.[16] This suggests a more consistent blood pressure control over a 24-hour period.

Key Advantages Conferred by the Spirocyclic Scaffold

The spirocyclic structure of spirapril contributes to its long duration of action, with an elimination half-life of its active metabolite, spiraprilat, of about 40 hours.[17] This allows for once-daily dosing, improving patient compliance. Furthermore, spirapril undergoes both renal and hepatic elimination, which may be advantageous in patients with renal impairment compared to ACE inhibitors that are primarily cleared by the kidneys.[15][17]

Case Study 3: Ridinilazole - A Precision Approach to C. difficile Infection

Therapeutic Area: Infectious Disease Target: Believed to involve inhibition of cell division[18]

Ridinilazole is a narrow-spectrum antibiotic developed for the treatment of Clostridioides difficile infection (CDI). Its unique spiro-like structure (a bisbenzimidazole) is key to its targeted activity, which sets it apart from broad-spectrum antibiotics like vancomycin.

Clinical Efficacy and Microbiome Preservation

The primary goal in CDI treatment is not only to achieve an initial cure but also to prevent recurrence, which is a major clinical challenge. Clinical trials have shown that ridinilazole is highly effective in this regard.

Parameter Ridinilazole (200 mg twice daily) Vancomycin (125 mg four times daily) p-value Reference
Sustained Clinical Response (Phase 2) 66.7%42.4%0.0004[18][19]
Recurrence Rate (Phase 3) 8.1%17.3%0.0002[1][7]

The superiority of ridinilazole in sustained clinical response is largely driven by a significant reduction in CDI recurrence.[1][3][7] This is attributed to its narrow spectrum of activity, which preserves the gut microbiome, unlike the broad-spectrum activity of vancomycin that can lead to dysbiosis.[1][14][18] Ridinilazole has been shown to have minimal impact on key commensal gut bacteria, such as Bacteroides and Bifidobacteria, which are crucial for preventing CDI recurrence.[14][18]

Experimental Workflow: Assessing Microbiome Impact

A typical experimental workflow to compare the impact of ridinilazole and vancomycin on the gut microbiota in a clinical trial setting would involve the following steps:

G cluster_0 Patient Enrollment & Baseline cluster_1 Treatment Phase cluster_2 Follow-up & Analysis A CDI Patients Randomized B Baseline Stool Sample Collection A->B C 10-day Ridinilazole Treatment A->C D 10-day Vancomycin Treatment A->D H 16S rRNA Gene Sequencing B->H E Stool Sample Collection (During & End of Treatment) C->E D->E F 30-day Follow-up for Recurrence E->F E->H G Stool Sample Collection (Post-treatment) F->G G->H I Microbiome Composition & Diversity Analysis H->I

Caption: Workflow for comparing the effects of Ridinilazole and Vancomycin on the gut microbiome.

Case Study 4: PLK4 Inhibitors - A Spirocyclic Solution to Pharmacokinetic Challenges

Therapeutic Area: Oncology Target: Polo-like Kinase 4 (PLK4)

In the development of inhibitors for Polo-like Kinase 4 (PLK4), a promising cancer target, medicinal chemists encountered a common hurdle: poor pharmacokinetic properties of an initial lead compound. The lead molecule contained a planar alkene linker. To address this, a spirocyclopropane ring was introduced as a bioisosteric replacement.

Comparative Performance: Alkene vs. Spirocyclopropane Linker
Compound Structure PLK4 IC50 Oral Bioavailability (Dogs) Reference
Alkene-linked Precursor (E)-3-((1H-indazol-6-yl)methylene)indolin-2-one0.61 nMPoor[20]
Spirocyclopropane Analog (CFI-400945) 2-(1H-indazol-6-yl)spiro[cyclopropane-1,3'-indolin]-2'-one2.8 nM66%[20]

The introduction of the spirocyclopropane moiety resulted in a significant improvement in oral bioavailability without a substantial loss of inhibitory activity.[20] This strategic modification transformed a compound with poor drug-like properties into a clinical candidate.[20]

The Rationale Behind the Spirocyclic Scaffold

The decision to incorporate a spirocycle was driven by several key principles of medicinal chemistry:

G cluster_0 Problem: Planar Alkene Linker cluster_1 Solution: Spirocyclopropane Bioisostere A Poor Solubility D Increased sp3 Character -> Improved Solubility A->D Addresses B Metabolic Instability E Rigid Scaffold -> Reduced Metabolic Attack B->E Addresses C Configurational Instability (E/Z) F Fixed Geometry -> Locked Bioactive Conformation C->F Addresses

Caption: Rationale for replacing a planar alkene with a spirocyclopropane in PLK4 inhibitors.

Conclusion

The case studies presented here provide compelling evidence for the strategic incorporation of spirocyclic motifs in modern drug discovery. From enhancing pharmacokinetic properties and improving patient compliance to enabling precision targeting and preserving the delicate balance of the gut microbiome, the spirocyclic scaffold offers a versatile and powerful approach to overcoming the challenges of drug development. As our understanding of complex biological systems deepens, the ability to design and synthesize molecules with precise three-dimensional architectures will become increasingly crucial. The continued exploration of the vast chemical space offered by spirocycles will undoubtedly pave the way for the discovery of safer, more effective, and truly innovative medicines.

References

  • A Randomized, Double-Blind, Phase 3 Safety and Efficacy Study of Ridinilazole Versus Vancomycin for Treatment of Clostridioides difficile Infection: Clinical Outcomes With Microbiome and Metabolome Correlates of Response. Clinical Infectious Diseases, 2024. [Link]

  • Ridinilazole: a novel antimicrobial for Clostridium difficile infection. Future Microbiology, 2018. [Link]

  • Ridinilazole preserves the gut microbiome of patients with C. difficile infection. Summit Therapeutics, 2016. [Link]

  • Enhanced preservation of the human intestinal microbiota by ridinilazole, a novel Clostridium difficile-targeting antibacterial, compared to vancomycin. PLoS One, 2018. [Link]

  • Randomised phase 3 trial: tegoprazan, a novel potassium-competitive acid blocker, vs. esomeprazole in patients with erosive oesophagitis. Alimentary Pharmacology & Therapeutics, 2019. [Link]

  • Efficacy and safety of ridinilazole compared with vancomycin for the treatment of Clostridium difficile infection: a phase 2, randomised, double-blind, active-controlled, non-inferiority study. The Lancet Infectious Diseases, 2017. [Link]

  • Ridinilazole versus vancomycin for initial C. difficile infection. Consultant360, 2017. [Link]

  • Randomized, Double-Blind, Phase 3 Safety and Efficacy Study of Ridinilazole Versus Vancomycin for Treatment of Clostridioides difficile Infection: Clinical Outcomes With Microbiome and Metabolome Correlates of Response. Oxford Academic, 2024. [Link]

  • Comparison of pharmacokinetic characteristics of two Tegoprazan (CJ-12420) formulations in healthy male subjects. Translational and Clinical Pharmacology, 2019. [Link]

  • Efficacy and safety of spirapril in mild-to-moderate hypertension. Cardiovascular Drugs and Therapy, 1996. [Link]

  • Randomised phase 3 trial: tegoprazan, a novel potassium‐competitive acid blocker, vs. esomeprazole in patients with erosive oesophagitis. ResearchGate, 2019. [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 2018. [Link]

  • Effects of Tegoprazan Versus Esomeprazole on Nighttime Heartburn and Sleep Quality in Gastroesophageal Reflux Disease: A Multicenter Double-blind Randomized Controlled Trial. Journal of Neurogastroenterology and Motility, 2022. [Link]

  • Spirapril. A preliminary review of its pharmacology and therapeutic efficacy in the treatment of hypertension. Drugs, 1994. [Link]

  • Randomised phase 3 trial: tegoprazan, a novel potassium-competitive acid blocker, vs. esomeprazole in patients with erosive oesophagitis. Seoul National University, 2019. [Link]

  • Tegoprazan vs. PPIs: A Comparative Look at Acid Suppression Therapies. NINGBO INNO PHARMCHEM CO.,LTD, N/A. [Link]

  • Tegoprazan vs. PPIs: A Comparative Look at Acid Suppression Efficacy. NINGBO INNO PHARMCHEM CO.,LTD, N/A. [Link]

  • Comparative effectiveness of ACE inhibitors spirapril, fosinopril, and enalapril in complex therapy of patients with coronary heart disease, chronic obstructive pulmonary disease, and arterial hypertension. Elpub, N/A. [Link]

  • Efficacy and safety of tegoprazan (LXI-15028) vs. esomeprazole in patients with erosive esophagitis: A multicenter, randomized, doubleblind, non-inferiority phase Ⅲ trial. MedNexus, 2024. [Link]

  • Pharmacokinetic parameters for test and reference formulations of 100 mg tegoprazan tablets (n = 12). ResearchGate, 2019. [Link]

  • Integration of a Physiologically Based Pharmacokinetic and Pharmacodynamic Model for Tegoprazan and Its Metabolite: Application for Predicting Food Effect and Intragastric pH Alterations. MDPI, 2022. [Link]

  • Clinical and neurohumoral differences between spirapril and captopril in mild to moderate chronic congestive heart failure. Journal of Cardiac Failure, 1997. [Link]

  • Comparison of efficacy of spirapril and enalapril in control of mild-to-moderate hypertension. Cardiovascular Drugs and Therapy, 1997. [Link]

  • The Discovery of PLK4 Inhibitors: (E)-3-((1H-Indazol-6-yl)methylene)indolin-2-ones as Novel Antiproliferative Agents. ResearchGate, 2025. [Link]

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A Comparative Guide to the Conformational Rigidity of Tert-butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the conformational rigidity of a molecule is a cornerstone of rational drug design. A molecule with a well-defined, rigid conformation can exhibit enhanced binding affinity and selectivity for its biological target, leading to improved potency and a more favorable side-effect profile. This guide provides an in-depth analysis of the conformational rigidity of Tert-butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate, a novel spirocyclic scaffold with significant potential in medicinal chemistry. Through a combination of experimental and computational methodologies, we will objectively compare its conformational properties with those of other relevant spirocyclic systems, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of Conformational Rigidity in Drug Design

The three-dimensional shape of a drug molecule is intrinsically linked to its biological activity. Flexible molecules can adopt a multitude of conformations, only one of which may be the "bioactive" conformation that productively binds to the target protein. The energetic cost of adopting this specific conformation can reduce the overall binding affinity. By designing molecules with inherent rigidity that pre-organize them in the desired bioactive conformation, medicinal chemists can overcome this entropic penalty, leading to more potent and selective drugs. Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, are particularly attractive in this regard as they introduce a high degree of three-dimensionality and conformational constraint.

This guide will focus on this compound, a promising building block for the synthesis of novel therapeutic agents. We will explore its conformational landscape using a multi-pronged approach and compare its properties to alternative rigid scaffolds to highlight its unique advantages and potential applications.

Assessing Conformational Rigidity: A Multi-faceted Approach

A comprehensive understanding of a molecule's conformational rigidity requires the application of several complementary techniques. In this guide, we will consider three primary methodologies:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for elucidating the solution-phase conformation and dynamics of molecules.

  • X-ray Crystallography: Provides a precise snapshot of the molecule's conformation in the solid state.

  • Computational Modeling: Enables the exploration of the full conformational space and the quantification of the energetic barriers between different conformations.

The following sections will detail the application of these techniques to our target molecule and its comparators.

Experimental and Computational Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the solution-phase conformation and assess the degree of conformational flexibility of this compound.

Methodology:

  • Sample Preparation: A 5-10 mg sample of the compound is dissolved in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H and ¹³C NMR: Standard one-dimensional ¹H and ¹³C NMR spectra are acquired to confirm the chemical structure and provide initial insights into the magnetic environment of the nuclei.

  • 2D NMR (COSY, HSQC, HMBC): Correlation spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments are performed to unambiguously assign all proton and carbon signals.

  • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): NOESY or ROESY experiments are crucial for determining through-space proximities between protons. The presence and intensity of NOE cross-peaks provide information about the relative orientation of different parts of the molecule, which is essential for defining its preferred conformation in solution.

  • Variable Temperature (VT) NMR: By acquiring NMR spectra at different temperatures, it is possible to study dynamic processes. If the molecule exists as a mixture of interconverting conformers, changes in the NMR spectra (e.g., peak broadening, coalescence, or sharpening) as a function of temperature can be used to determine the energy barriers to conformational exchange.

Diagram: NMR Workflow for Conformational Analysis

G cluster_0 Sample Preparation cluster_1 1D NMR cluster_2 2D NMR cluster_3 Conformational Elucidation cluster_4 Data Analysis Prep Dissolve in Deuterated Solvent H1_NMR ¹H NMR Prep->H1_NMR C13_NMR ¹³C NMR Prep->C13_NMR COSY COSY H1_NMR->COSY HSQC HSQC C13_NMR->HSQC NOESY NOESY/ROESY COSY->NOESY HMBC HMBC HSQC->HMBC Analysis Determine Solution Conformation & Dynamics NOESY->Analysis VT_NMR Variable Temperature NMR VT_NMR->Analysis

Caption: Workflow for NMR-based conformational analysis.

X-ray Crystallography

Objective: To determine the precise three-dimensional structure of this compound in the solid state.

Methodology:

  • Crystallization: Single crystals of the compound suitable for X-ray diffraction are grown. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected using a detector.

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, which involves determining the positions of all atoms in the unit cell. The initial model is then refined to obtain the final, high-resolution structure.

Diagram: X-ray Crystallography Workflow

G Crystallization Crystal Growth DataCollection X-ray Diffraction Data Collection Crystallization->DataCollection StructureSolution Structure Solution (Phase Problem) DataCollection->StructureSolution Refinement Structure Refinement StructureSolution->Refinement FinalStructure Final 3D Structure Refinement->FinalStructure

Caption: Key steps in determining a molecule's solid-state structure via X-ray crystallography.

Computational Modeling

Objective: To explore the conformational landscape, identify low-energy conformers, and calculate the energy barriers between them.

Methodology:

  • Conformational Search: A systematic or stochastic conformational search is performed to generate a large number of possible conformations of the molecule.

  • Geometry Optimization and Energy Calculation: Each generated conformer is subjected to geometry optimization using quantum mechanical methods, typically Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*). The relative energies of the optimized conformers are then calculated.

  • Transition State Search: To determine the energy barriers for interconversion between low-energy conformers, transition state searches are performed.

  • Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the molecule over time at a given temperature, providing insights into its flexibility and the accessibility of different conformational states.

Diagram: Computational Conformational Analysis Workflow

G InitialStructure Initial 3D Structure ConfSearch Conformational Search InitialStructure->ConfSearch Optimization Geometry Optimization (DFT) ConfSearch->Optimization EnergyCalc Relative Energy Calculation Optimization->EnergyCalc TSSearch Transition State Search EnergyCalc->TSSearch MD_Sim Molecular Dynamics Simulation EnergyCalc->MD_Sim Analysis Conformational Landscape & Energy Barriers TSSearch->Analysis MD_Sim->Analysis

Caption: Workflow for computational analysis of molecular conformation.

Comparative Analysis of Conformational Rigidity

While specific experimental data for this compound is not publicly available, we can draw valuable comparisons with structurally related spirocyclic systems for which data exists.

FeatureThis compound (Predicted)Tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate (Experimental)Alternative Rigid Scaffolds (e.g., Spirocyclic Piperidines)
Spirocyclic System [4.4]nonane[4.4]nonaneVaries (e.g., [4.5]decane)
Ring Conformation The two five-membered rings are expected to adopt envelope or twist conformations.Both five-membered rings are in envelope conformations in the solid state.[1]The six-membered ring typically adopts a chair conformation.
Key Torsional Angles The spirocyclic nature severely restricts rotation around the C-C and C-N bonds of the core structure.The spirocyclic core significantly limits conformational flexibility.The piperidine ring in a chair conformation has well-defined axial and equatorial positions for substituents.
Energy Barrier to Interconversion Expected to be high due to the fused ring system.High, leading to a well-defined conformation.The barrier for chair-chair interconversion in piperidines is a known, quantifiable value.
Overall Rigidity HighHighHigh

Discussion and Field-Proven Insights

The analysis of the crystal structure of the closely related Tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate reveals that the five-membered rings adopt an envelope conformation.[1] This provides a strong indication that our target molecule, this compound, will also possess a highly rigid core. The spirocyclic fusion point acts as a conformational lock, significantly reducing the number of accessible low-energy conformations.

In comparison to more flexible acyclic or monocyclic systems, the [4.4]nonane spirocyclic scaffold offers a distinct advantage in pre-organizing appended functional groups in a well-defined spatial orientation. This is particularly beneficial in drug design, where precise positioning of pharmacophoric elements is critical for potent and selective target engagement.

When compared to other rigid spirocyclic scaffolds, such as those based on a piperidine ring, the [4.4]nonane system offers a different three-dimensional arrangement of exit vectors for substituent placement. This allows for the exploration of a different region of chemical space, which can be advantageous when designing ligands for novel binding pockets.

The presence of the lactone and the Boc-protected amine in the target molecule also influences its conformational preferences and physicochemical properties. The lactone carbonyl can act as a hydrogen bond acceptor, while the bulky tert-butyl group of the Boc protecting group can introduce steric constraints that further rigidify the structure.

Conclusion

This compound represents a valuable addition to the medicinal chemist's toolbox of conformationally restricted scaffolds. Its inherent rigidity, derived from the spirocyclic fusion of two five-membered rings, makes it an excellent starting point for the design of potent and selective ligands. While direct experimental data on this specific molecule is awaited, analysis of closely related structures and a thorough understanding of the principles of conformational analysis provide a strong foundation for its application in drug discovery programs. The multi-faceted approach outlined in this guide, combining NMR spectroscopy, X-ray crystallography, and computational modeling, provides a robust framework for assessing the conformational properties of this and other novel molecular scaffolds.

References

  • Fernández, M. M., Diez, A., Rubiralta, M., Montenegro, E., Casamitjana, N., Kogan, M. J., & Giralt, E. (2002). Spirolactams as conformationally restricted pseudopeptides: synthesis and conformational analysis. The Journal of organic chemistry, 67(22), 7587–7599. [Link]

  • Li, Y. (2011). tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. Acta crystallographica. Section E, Structure reports online, 67(Pt 12), o3323. [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Tert-butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final and arguably most critical phase is its safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of tert-butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate (CAS No. 1160246-85-4), ensuring the safety of laboratory personnel and the protection of our environment. This procedure is grounded in established safety protocols and regulatory compliance, reflecting our commitment to supporting your research with value that transcends the product itself.

Hazard Identification and Risk Assessment: Understanding the Compound

Before initiating any disposal procedure, a thorough understanding of the compound's hazard profile is paramount. This compound is classified as harmful, a designation that dictates specific handling and disposal precautions.

A Safety Data Sheet (SDS) for this compound indicates the following hazard information[1]:

  • Pictogram: GHS07 (Harmful/Irritant)

  • Signal Word: Warning

  • Hazard Statement: H302 - Harmful if swallowed.

This classification necessitates a cautious approach to handling, emphasizing the use of appropriate Personal Protective Equipment (PPE) to prevent accidental ingestion. While specific data on skin and eye irritation for this exact compound is not detailed in the available SDS, it is best practice to treat it with the care afforded to irritants, given the GHS07 pictogram.

Table 1: Hazard Summary and Required Personal Protective Equipment (PPE)

Hazard ClassificationGHS PictogramHazard StatementRequired PPE
Acute Toxicity (Oral)GHS07: Harmful/IrritantH302: Harmful if swallowed- Nitrile gloves- Safety glasses or goggles- Laboratory coat

The causality behind these PPE recommendations lies in creating a barrier to the primary route of exposure. Nitrile gloves prevent skin contact and subsequent accidental ingestion, while safety glasses protect against splashes. A lab coat ensures that personal clothing is not contaminated.

Spill Management: A Proactive Approach to Safety

In the event of a spill, immediate and correct action is crucial to mitigate risks.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.

  • Don PPE: Before addressing the spill, equip yourself with the PPE detailed in Table 1.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. For solid spills, gently sweep the material to avoid raising dust.

  • Collect the Waste: Carefully collect the absorbed material or swept solid into a clearly labeled, sealable waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., water, if the compound is soluble and compatible), followed by a final wipe-down. All cleaning materials should be disposed of as hazardous waste.

  • Seek Medical Advice if Necessary: If you have come into contact with the chemical, wash the affected area thoroughly with soap and water and seek medical advice, having the product container or label at hand[1].

Disposal of Unused or Waste Product: A Step-by-Step Protocol

The disposal of unused or waste this compound must be conducted in accordance with institutional and local regulations for non-acutely hazardous chemical waste.

Protocol for Disposal of Chemical Waste:

  • Waste Collection:

    • Collect waste material in a dedicated, compatible, and clearly labeled hazardous waste container. The original product container can be used if it is in good condition[2].

    • The container must have a tightly fitting cap to prevent leaks and evaporation[2][3].

  • Labeling:

    • Label the waste container with the words "HAZARDOUS WASTE" and the full chemical name: "this compound". Include the approximate concentration if it is a solution[2][3].

    • Ensure the date of waste accumulation is also clearly marked.

  • Storage:

    • Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials[4].

    • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash[5].

Decontamination and Disposal of Empty Containers

An "empty" container that held a hazardous chemical is not truly empty and must be decontaminated before it can be disposed of as regular waste. For a compound that is "harmful if swallowed," a triple-rinse procedure is a widely accepted method for decontamination[3][5].

Triple-Rinse Protocol for Empty Containers:

  • Initial Rinse: Add a small amount of a suitable solvent (e.g., water or another solvent in which the compound is soluble) to the empty container, ensuring about 10% of the container's volume is filled.

  • Agitate: Securely cap the container and shake it vigorously to rinse all interior surfaces.

  • Collect Rinsate: Pour the rinsate into the designated hazardous waste container for this compound.

  • Repeat: Repeat the rinsing process two more times, collecting the rinsate in the hazardous waste container each time.

  • Final Disposal of Container: Once triple-rinsed, the container can typically be disposed of as non-hazardous waste (e.g., regular trash or recycling, depending on the container material). Deface or remove the original label before disposal to prevent confusion[5].

Logical Workflow for Disposal

To provide a clear visual guide for the decision-making process in the disposal of this compound, the following workflow diagram has been created.

Disposal_Workflow cluster_start Start cluster_assessment Hazard Assessment cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_container Empty Container Decontamination start Unused Product or Waste Material assess Consult SDS: Harmful if Swallowed (H302) start->assess collect Collect in Labeled Hazardous Waste Container assess->collect store Store in Satellite Accumulation Area collect->store ehs_pickup Arrange for EHS Hazardous Waste Pickup store->ehs_pickup end Proper Disposal ehs_pickup->end empty_container Empty Container triple_rinse Triple-Rinse with Suitable Solvent empty_container->triple_rinse collect_rinsate Collect Rinsate in Hazardous Waste Container triple_rinse->collect_rinsate dispose_container Dispose of Decontaminated Container as Non-Hazardous Waste triple_rinse->dispose_container collect_rinsate->collect

Caption: Disposal workflow for this compound.

By adhering to these detailed procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. Our commitment is to provide you with the information necessary to handle our products safely from acquisition to disposal, ensuring that your groundbreaking research can proceed with confidence.

References

  • tert-Butyl 3-oxo-1-oxa-7-azaspiro[4.
  • tert-butyl 3-oxo-1-oxa-7-azaspiro[4.
  • tert-Butyl 3-oxo-1-oxa-7-azaspiro[4.
  • tert-butyl 2-hydroxy-7-azaspiro[3.
  • Chemical Waste Disposal Guidelines. Emory University Department of Chemistry.
  • Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering.
  • Tert-Butyl 6-Oxo-4-Phenyl-2,7-Diazaspiro[4.
  • tert-butyl 6-oxo-2,7-diazaspiro[4.
  • MSDS of tert-butyl 3-amino-1-oxa-7-azaspiro[4.
  • This compound. Shanghai Xianghui Pharmaceutical Technology Co., Ltd.
  • SAFETY D
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • tert-Butyl 7-oxo-2-azaspiro[3.
  • TERT-BUTYL4-METHOXY-1-OXA-7-AZASPIRO[4.
  • tert-butyl 3-oxo-1-oxa-7-azaspiro[4.
  • tert-Butyl 1-oxa-7-azaspiro[3.
  • tert-Butyl 7-oxo-4-azaspiro[2.
  • tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.
  • Tert-butyl 3-oxo-1-oxa-7-azaspiro[4.
  • 3-Oxo-1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid tert-butyl ester. Sigma-Aldrich.
  • Safe Disposal of 7-Tert-butyl-1-azaspiro[3.5]nonane: A Procedural Guide. Benchchem.

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling Tert-butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical information for the handling of Tert-butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate (CAS No. 1160246-85-4). As drug development professionals, our commitment to safety is paramount. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

While specific toxicological data for this compound is limited, information from suppliers and data on structurally similar compounds necessitate a cautious approach. One supplier indicates that the compound is harmful if swallowed.[1] A safety data sheet for a related spirocyclic compound, Tert-Butyl 6-Oxo-4-Phenyl-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate, highlights risks of skin irritation, serious eye irritation, and respiratory irritation.[2] Therefore, the following recommendations are based on a comprehensive risk assessment, adhering to the principle of "As Low As Reasonably Practicable" (ALARP) for chemical exposure.

Hazard Identification and Risk Assessment

Before any handling of this compound, a thorough risk assessment is mandatory. The primary anticipated hazards include:

  • Acute Oral Toxicity: The compound is classified as harmful if swallowed.[1]

  • Skin and Eye Irritation: Based on analogous compounds, there is a potential for skin and serious eye irritation upon contact.[2]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[2]

The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan (CHP) to minimize employee exposure to hazardous chemicals.[3][4] This guide should be used as a component of your institution's comprehensive CHP.

Personal Protective Equipment (PPE): Your Last Line of Defense

Engineering and administrative controls, such as the use of fume hoods and established standard operating procedures, are the primary methods for exposure control. When these are not sufficient, PPE is required.

Core PPE Ensemble:

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber)To prevent skin contact and potential irritation. Always inspect gloves for tears or punctures before use.[5][6]
Eye and Face Protection Safety glasses with side shields or chemical splash goggles (ANSI Z87.1 certified)To protect eyes from splashes and airborne particles.[5] A face shield should be worn over goggles when there is a significant splash hazard.
Body Protection Flame-retardant laboratory coatTo protect skin and clothing from spills and splashes.[5]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.To minimize inhalation of dust or aerosols. If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges may be required.[5]

Donning and Doffing PPE: A Critical Procedure

The order of donning and doffing PPE is crucial to prevent cross-contamination.

Donning Procedure:

  • Lab Coat: Put on your lab coat, ensuring it is fully buttoned.

  • Goggles/Face Shield: Position your eye and face protection.

  • Gloves: Don your gloves, ensuring the cuffs of the gloves go over the cuffs of your lab coat sleeves.

Doffing Procedure:

  • Gloves: Remove gloves using the glove-in-glove technique to avoid touching the outer contaminated surface with your bare hands.

  • Goggles/Face Shield: Remove by handling the strap or earpieces.

  • Lab Coat: Remove by folding it inward, containing any potential contaminants.

  • Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.

Operational and Disposal Plans

Handling Procedures:

  • Work Area: All manipulations of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[5]

  • Spill Management: In the event of a spill, immediately alert personnel in the area. Wearing appropriate PPE, contain the spill with an inert absorbent material. Collect the absorbed material into a designated, labeled hazardous waste container.

  • Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[2]

Disposal Plan:

All waste containing this compound, including contaminated PPE and absorbent materials, must be disposed of as hazardous chemical waste.[5]

  • Waste Collection: Collect all chemical waste in a clearly labeled, sealed container.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[5]

  • Regulatory Compliance: Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Emergency Procedures

In case of exposure, immediate action is critical.

Exposure RouteFirst Aid Measures
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Logical Framework for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the specific handling task.

PPE_Selection_Workflow cluster_0 Task Assessment cluster_1 PPE Selection Task Handling this compound Risk_Assessment Assess Potential for Exposure (Splash, Aerosol, Dust) Task->Risk_Assessment Core_PPE Core PPE: - Nitrile/Neoprene Gloves - Safety Glasses with Side Shields - Lab Coat Risk_Assessment->Core_PPE Low Risk (e.g., weighing in a fume hood) Enhanced_PPE Enhanced PPE: - Add Face Shield Risk_Assessment->Enhanced_PPE Moderate Risk (e.g., potential for splash) Max_Protection Maximum Protection: - Add NIOSH-Approved Respirator Risk_Assessment->Max_Protection High Risk (e.g., inadequate ventilation, aerosol generation)

Caption: PPE selection workflow based on task-specific risk assessment.

References

  • European Chemicals Agency (ECHA). Guidance on Information Requirements and Chemical Safety Assessment. [Link]

  • Lab Manager. The OSHA Laboratory Standard. [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories. [Link]

  • Spill Containment Blog. OSHA Guidelines For Labeling Laboratory Chemicals. [Link]

  • U.S. Department of Health and Human Services. Personal Protective Equipment (PPE). [Link]

Sources

×

Retrosynthesis Analysis

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Reactant of Route 1
Tert-butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate
Reactant of Route 2
Tert-butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.